4-Methyloxazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBZJZRIWAICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197573 | |
| Record name | 4-Methyloxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4866-00-6 | |
| Record name | 5-Carbamoyl-4-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4866-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004866006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyloxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-methyloxazole-5-carboxamide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The oxazole moiety is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable building block. This document delves into the mechanistic underpinnings and practical execution of key synthetic strategies, including a well-established route commencing from α-haloacetoacetic esters and the versatile van Leusen oxazole synthesis. Each pathway is presented with detailed, step-by-step experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and facilitate practical application in a laboratory setting.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Oxazole-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties. The oxazole ring often serves as a bioisostere for amide or ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates. The specific target of this guide, this compound, presents a desirable substitution pattern for further chemical elaboration in drug discovery programs.
Primary Synthetic Pathways
Two principal and well-documented synthetic routes to this compound are detailed below. The selection of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.
Pathway 1: Robinson-Gabriel Type Synthesis from α-Chloroacetoacetic Esters
This pathway represents a robust and industrially relevant method for the preparation of this compound. It proceeds in two key stages: the formation of a 4-methyloxazole-5-carboxylic ester via a cyclocondensation reaction, followed by amidation to yield the final product.
Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Esters
This stage is a variation of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[2] In this one-pot modification, an α-chloroacetoacetic ester is reacted directly with formamide. Formamide serves as both a reactant, providing the nitrogen and one carbon atom of the oxazole ring, and as the solvent.[3]
The reaction is believed to proceed through the initial formation of an α-formamidoacetoacetic ester intermediate, which then undergoes an acid-catalyzed cyclodehydration to form the oxazole ring.
Caption: Workflow for Robinson-Gabriel Type Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1 mole equivalent) and formamide (2 to 10 mole equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 120°C and 150°C. The optimal reaction time will vary depending on the temperature and the molar ratio of the reactants but is typically in the range of 4 to 12 hours.
-
Work-up: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing cold 1 N aqueous potassium carbonate solution and an organic solvent such as benzene or diethyl ether.
-
Isolation: Separate the organic layer, and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure ethyl 4-methyloxazole-5-carboxylate.
Stage 2: Amidation of 4-Methyloxazole-5-carboxylic Ester
The conversion of the ester to the target carboxamide is achieved through direct amidation using a high concentration of aqueous ammonia.[4] This reaction is typically carried out at or near room temperature and can be facilitated by a catalyst.
Caption: Amidation of the Ester Intermediate.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: In a reaction vessel, charge the 4-methyloxazole-5-carboxylic ester (1 mole equivalent).
-
Reagent Addition: Add a high concentration of aqueous ammonia (at least 30%, 5 to 8 mole equivalents of ammonia). An optional catalyst, such as ammonium chloride (0.025 to 0.2 mole equivalents), can be added to facilitate the reaction.
-
Reaction: Stir the mixture at a temperature of 10°C to 25°C under atmospheric pressure. The reaction progress should be monitored (e.g., by HPLC). The reaction is typically complete within 5 to 15 hours.
-
Isolation: Upon completion, the product, this compound, often crystallizes directly from the reaction mixture.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization if necessary.
| Parameter | Stage 1: Ester Synthesis | Stage 2: Amidation |
| Starting Materials | α-Chloroacetoacetic ester, Formamide | 4-Methyloxazole-5-carboxylic ester, Aqueous Ammonia |
| Key Reagents | None (Formamide is reagent and solvent) | Ammonium chloride (optional catalyst) |
| Solvent | Formamide | Water (from aqueous ammonia) |
| Reaction Temperature | 120-150 °C | 10-25 °C |
| Reaction Time | 4-12 hours | 5-15 hours |
| Reported Yield | ~50-80%[3][5] | High (often crystallizes from reaction mixture)[4] |
Pathway 2: Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) or its derivatives.[6][7] This reaction proceeds via a [3+2] cycloaddition mechanism.[7] To obtain the desired this compound, a modified TosMIC reagent and an appropriate aldehyde are required.
A plausible approach involves the reaction of an α-substituted TosMIC derivative, such as 1-(isocyanomethylsulfonyl)ethylbenzene, with an aldehyde that can be converted to a carboxamide group, for example, a protected glyoxylic acid derivative. Alternatively, an aldehyde with a precursor to the carboxamide, such as a nitrile, could be employed.
Caption: General Workflow for Van Leusen Oxazole Synthesis.
Conceptual Experimental Protocol: Van Leusen Synthesis of a this compound Precursor
This protocol is a generalized procedure based on known van Leusen reactions for 4,5-disubstituted oxazoles.[8]
-
Reaction Setup: To a suspension of a suitable base, such as potassium carbonate (2 mole equivalents), in a solvent like methanol or an ionic liquid, add the aldehyde (e.g., ethyl glyoxylate, 1 mole equivalent) and an α-methylated TosMIC derivative (e.g., 1-(isocyanomethylsulfonyl)ethylbenzene, 1.1 mole equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Isolation: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product, a 4-methyloxazole-5-carboxylate ester, is purified by column chromatography on silica gel.
-
Conversion to Carboxamide: The purified ester can then be converted to this compound following the amidation protocol described in Pathway 1, Stage 2.
Alternative Synthetic Strategies
While the two pathways detailed above are prominent, other modern synthetic methods could be adapted for the synthesis of this compound.
-
Multicomponent Reactions (MCRs): Reactions such as the Ugi or Passerini reactions are powerful tools for the rapid assembly of complex molecules, including substituted oxazoles.[9] A carefully designed Ugi four-component reaction could potentially construct the this compound core in a single step, although this would require specialized starting materials.
-
From a Nitrile Precursor: The synthesis could proceed via 4-methyloxazole-5-carbonitrile. This intermediate could potentially be synthesized and subsequently hydrolyzed to the desired carboxamide.
Conclusion
The synthesis of this compound is achievable through several reliable synthetic routes. The Robinson-Gabriel type synthesis starting from α-chloroacetoacetic esters offers a direct and scalable method that has been described in patent literature, making it suitable for larger-scale production. The van Leusen oxazole synthesis provides a more flexible and modular approach, allowing for the construction of the oxazole core from different aldehyde and isocyanide precursors. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and available expertise. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable heterocyclic building block.
References
- Reif, W., et al. (1970). Production of 4-methyloxazole-5-carboxylic esters. U.S.
- DSM IP Assets B.V. (2013). A new process for preparation of 4-methyloxazole-5-carboxylic ester.
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
- DSM IP Assets B.V. (2015). Process for synthesis of this compound.
-
Robinson–Gabriel synthesis. In Wikipedia. [Link]
-
Van Leusen reaction. In Wikipedia. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 4. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 5. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
physicochemical properties of 4-Methyloxazole-5-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyloxazole-5-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of the (CAS No. 4866-00-6), a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. The document details the compound's structural identity, core physicochemical parameters, and spectral profile. Furthermore, it outlines robust, step-by-step experimental protocols for the empirical determination of these properties, grounded in established laboratory methods. The narrative emphasizes the rationale behind methodological choices, ensuring that the described workflows are self-validating and reproducible. This guide is intended to serve as a vital resource for scientists and researchers, enabling a thorough understanding of this molecule's behavior in various experimental settings.
Introduction
Chemical Identity
This compound is a small organic molecule featuring a 1,3-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The ring is substituted with a methyl group at position 4 and a carboxamide group at position 5. The presence of the oxazole core, a common scaffold in biologically active compounds, and the polar carboxamide functional group defines its chemical character and potential for molecular interactions.[1][2][3]
-
IUPAC Name: 4-methyl-1,3-oxazole-5-carboxamide[4]
-
CAS Number: 4866-00-6[4]
-
Molecular Weight: 126.11 g/mol [4]
-
Synonyms: 5-Carbamoyl-4-methyloxazole, 4-Methyl-5-oxazolecarboxamide[1][4][5]
Significance in Research and Development
The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Carboxamide moieties are crucial for forming hydrogen bonds, which are fundamental to molecular recognition at biological targets. Therefore, understanding the physicochemical profile of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing derivatives with tailored therapeutic potential. Its ester precursors are also recognized as valuable intermediates in the synthesis of essential compounds like pyridoxine (Vitamin B₆).[6]
Core Physicochemical Properties
The fundamental are summarized below. These values, comprising both experimental and computationally predicted data, provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[4] |
| Molecular Weight | 126.11 g/mol | PubChem[4] |
| Physical Form | Solid, White to Brown Powder/Crystal | CymitQuimica, TCI[7] |
| Melting Point | 197-198 °C | ChemicalBook[5] |
| Boiling Point | 260.1 ± 28.0 °C | Predicted, ChemicalBook[5] |
| Density | 1.35 ± 0.1 g/cm³ | Predicted, ChemicalBook[5] |
| XlogP (Lipophilicity) | -0.1 | Computed, PubChem[4] |
| pKa | Not Experimentally Determined | N/A |
Detailed Analysis of Key Parameters
Lipophilicity (LogP)
The computationally predicted partition coefficient (XlogP) of -0.1 suggests that this compound is a hydrophilic compound.[4] This indicates a preference for polar, aqueous environments over nonpolar, lipid-like environments. In drug development, this property is a critical determinant of a molecule's pharmacokinetic profile. A low LogP value often correlates with higher aqueous solubility and potentially lower permeability across biological membranes, which must be considered in formulation and delivery strategies.
Acidity and Basicity (pKa)
No experimental pKa value for this compound is publicly available. Based on its structure, the molecule possesses two key sites for acid-base chemistry:
-
Basicity: The nitrogen atom in the oxazole ring (N-3) is expected to be weakly basic, capable of being protonated under acidic conditions.
-
Acidity: The N-H protons of the primary amide are exceptionally weak acids, with pKa values typically well above 17, meaning they will not deprotonate under normal physiological or experimental conditions.
For context, the related compound 4-Methyloxazole-5-carboxylic acid has an acidic pKa of approximately 2.5 for its carboxyl group.[8] This highlights the significant difference in acid-base properties conferred by the carboxamide versus the carboxylic acid functional group.
Solubility
Quantitative solubility data is not widely reported. However, based on the hydrophilic XlogP value and the presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, oxazole N and O), the compound is predicted to have moderate to good solubility in polar organic solvents such as DMSO, methanol, and ethanol. Its solubility in water is likely limited but may be enhanced at a lower pH where the oxazole nitrogen can be protonated.
Experimental Characterization Workflows
To ensure scientific rigor, the following protocols outline standard methodologies for the empirical determination of the key physicochemical properties.
Integrated Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity like this compound.
Caption: A logical workflow for the physicochemical characterization of a research compound.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Phase Separation: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, typically reported in mg/mL or µg/mL.
Causality Insight: A 24-hour equilibration period is chosen to ensure the system reaches true thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with kinetically-driven methods.
Protocol for Spectroscopic Analysis
-
Objective: To confirm the chemical structure and purity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of the exchangeable amide N-H protons.[9]
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional proton spectrum.
-
Predicted Signals:
-
A singlet for the oxazole C-H proton (δ ~8.0-8.5 ppm).
-
A broad singlet for the two amide (-CONH₂) protons (δ ~7.0-8.0 ppm).
-
A singlet for the methyl (-CH₃) protons (δ ~2.5 ppm).
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Predicted Signals:
-
A signal for the amide carbonyl carbon (C=O) (δ ~160-165 ppm).
-
Three signals for the oxazole ring carbons (δ ~120-160 ppm).
-
A signal for the methyl carbon (-CH₃) (δ ~10-15 ppm).
-
-
-
Objective: To identify key functional groups.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[4]
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~3400 and ~3200 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~1670 cm⁻¹: C=O stretching vibration (Amide I band).
-
~1600 cm⁻¹: N-H bending vibration (Amide II band).
-
~1550-1450 cm⁻¹: C=N and C=C stretching vibrations of the oxazole ring.
-
-
Objective: To confirm the molecular weight and elemental formula.
-
Methodology: Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). GC-MS data has also been reported.[4]
-
Data Analysis:
-
Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at an m/z corresponding to 127.0502, confirming the molecular formula C₅H₆N₂O₂.
-
Safety, Handling, and Storage
Hazard Identification
Aggregated GHS information indicates potential hazards, although some reports classify the chemical as not meeting hazard criteria.[4] The identified potential warnings are:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[10] Wash hands thoroughly after handling.[11]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]
Conclusion
This compound is a hydrophilic small molecule with a defined chemical structure and properties that make it a compound of interest for further investigation. Its key characteristics include a high melting point, hydrophilic nature (XlogP -0.1), and the presence of hydrogen-bonding functional groups. This guide provides the foundational physicochemical data and robust experimental protocols necessary for its effective use in a research setting. Adherence to the outlined safety and handling procedures is essential to ensure safe laboratory practice.
References
- Process for synthesis of this compound. Google Patents.
- This compound | C5H6N2O2 | CID 78581. PubChem, National Institutes of Health.
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. TCI Chemicals.
- 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9. Benchchem.
- SAFETY DATA SHEET. TCI Chemicals.
- Ambeed SDS. Ambeed.
- 4-Methyloxazole-5-carboxylic Acid. CymitQuimica.
- Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3). PubChemLite.
- Process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents.
- Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558. PubChem, National Institutes of Health.
- Spectroscopic Profile of 4-Methyloxazole: A Technical Guide. Benchchem.
- Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild - Supporting Information. Royal Society of Chemistry.
- 693-93-6 - Physico-chemical Properties. ChemBK.
- 4-Methyloxazole-5-carboxylic Acid, 1G - M2663-1G. Lab Pro Inc.
- CNP0037619.0: this compound. COCONUT.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC, National Institutes of Health.
- 4866-00-6(4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Product Description. ChemicalBook.
- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.
- 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.
- Synthesis of 4-Methyloxazole: Laboratory-Scale Application Notes and Protocols. Benchchem.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
- Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed.
- Bordwell pKa Table. Organic Chemistry Data.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
- Methyl oxazole-4-carboxylate (C5H5NO3). PubChemLite.
- Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
Sources
- 1. CNP0037619.0 - COCONUT [coconut.naturalproducts.net]
- 2. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4866-00-6 CAS MSDS (4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 7. 4-Methyloxazole-5-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 8. 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.ie [fishersci.ie]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.ambeed.com [file.ambeed.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Methyloxazole-5-carboxamide
A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the specific mechanism of action, biological targets, or quantitative data for the exact molecule 4-methyloxazole-5-carboxamide[1][2]. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for structurally related oxazole and isoxazole carboxamide compounds. The information presented is intended to serve as a foundational resource, offering insights into the potential biological activities of this class of molecules based on peer-reviewed research.
Introduction: The Oxazole Carboxamide Scaffold in Drug Discovery
The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The substitution pattern on the oxazole ring is a critical determinant of the pharmacological properties of its derivatives.[3] The this compound core combines the stable oxazole ring with a carboxamide group, a key functional group known for its ability to form hydrogen bonds and interact with biological targets. While the specific biological profile of this compound remains uncharacterized, the extensive research on related analogs provides a strong basis for predicting its potential mechanisms of action, which likely span oncology, agriculture, and neurology.
Potential Biological Targets and Mechanisms of Action
Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:
Anticancer Activity via Microtubule Disruption
A significant body of research has identified 4-methyloxazole derivatives as potent anticancer agents that function by disrupting microtubule dynamics.[3] This mechanism is analogous to that of well-known natural products like combretastatin A-4 (CA-4).
-
Molecular Target: Tubulin.
-
Mechanism: These compounds bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
-
Cellular Consequences: The inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
A series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have demonstrated potent antitubulin activity, with IC50 values in the nanomolar range against a variety of human cancer cell lines.[5] For instance, a derivative with a p-ethoxyphenyl moiety at the 5-position exhibited IC50 values between 0.5 and 20.2 nM and demonstrated high antitumor activity in a mouse syngeneic model.[5]
Caption: Antitubulin Mechanism of Action of Oxazole Derivatives.
Enzyme Inhibition in Agriculture and Infectious Disease
Carboxamide derivatives are well-represented among commercial pesticides and antimicrobials, often acting as potent enzyme inhibitors.
-
Herbicidal Activity: Structurally related isoxazole carboxamides have been synthesized as potential inhibitors of D1 protease in plants.[6][7] This protease is essential for the assembly of the photosystem II (PSII) reaction center. The inhibition is competitive, suggesting the compounds bind to the active site of the enzyme, preventing the processing of the D1 precursor protein and disrupting photosynthesis.[6][7]
-
Fungicidal Activity: Pyrazole and thiazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs).[8][9] SDH (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, these compounds disrupt fungal respiration, leading to cell death.
-
Antibacterial Activity: The carboxamide moiety is present in inhibitors of bacterial enzymes. For example, some compounds inhibit biotin carboxylase, an essential enzyme in the first step of fatty acid synthesis in bacteria.[10] This represents a promising target for novel antibiotics.[10]
Caption: Workflow for Enzyme Inhibition Screening.
Modulation of Neurological Receptors
Recent studies have highlighted the role of thiazole and isoxazole carboxamides as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11][12]
-
Molecular Target: AMPA receptors (AMPARs), which are ionotropic glutamate receptors mediating the majority of fast excitatory neurotransmission in the central nervous system.
-
Mechanism: These compounds act as negative allosteric modulators (NAMs).[11] They do not compete with the endogenous ligand (glutamate) but bind to a different site on the receptor complex. This binding alters the receptor's conformation, leading to potent inhibition of AMPAR-mediated currents.
-
Cellular Consequences: The modulation results in changes to the receptor's kinetics, such as enhancing deactivation and desensitization rates.[11][12] By dampening excessive excitatory signaling, these compounds have potential as neuroprotective agents in conditions like epilepsy or Alzheimer's disease, where excitotoxicity is a contributing factor.[11]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected oxazole and isoxazole carboxamide derivatives from the literature.
| Compound Class | Target | Activity Type | Potency (IC50 / Kᵢ) | Reference |
| 2-Methyl-4-(trimethoxyphenyl)-5-phenyloxazole derivatives | Tubulin | Antiproliferative | 0.35 - 20.2 nM | [5] |
| 4-(Isoxazolyl-thiazolyl)piperidyl carboxamides | D1 Protease (Spinach) | Enzyme Inhibition (Kᵢ) | 20.81 pM (Predicted) | [6] |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease | Enzyme Inhibition | 4.79 µM | [13] |
| 1-Pyrimidinyl-dihydropyrrolo-imidazole-carboxamide derivatives | c-Jun-N-terminal Kinase 3 (JNK3) | Enzyme Inhibition | 2.69 nM | [14] |
| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Receptor Inhibition | Potent, dose-dependent | [12] |
Key Experimental Protocols
Protocol: MTT Assay for Antiproliferative Activity
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-methyloxazole derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[3] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. The fluorescence increases as the reporter incorporates into the forming microtubules.
-
Data Analysis: Plot fluorescence intensity versus time. The inhibition of polymerization is determined by comparing the rate and extent of fluorescence increase in the presence of the compound to the negative control.
Conclusion and Future Directions
While the specific mechanism of action for this compound is yet to be elucidated, the rich pharmacology of its structural analogs provides a robust framework for guiding future research. The evidence strongly suggests that this compound class warrants investigation as antitubulin agents for oncology, enzyme inhibitors for agricultural and anti-infective applications, and neuromodulatory agents for CNS disorders.
Future research should focus on synthesizing this compound and its derivatives and screening them in a panel of validated assays, including those described in this guide. Determining its primary biological target(s) through techniques like cellular thermal shift assays (CETSA) or affinity chromatography, followed by in-depth biochemical and cellular characterization, will be crucial to unlocking its therapeutic potential. The insights provided herein offer a scientifically grounded starting point for these endeavors.
References
-
Hu, D., Liu, S., Huang, T., Tu, H., & Zhang, A. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Rotili, D., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7, 893. [Link]
- Google Patents. (n.d.). EP2841424A1 - Process for synthesis of this compound.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Hu, D., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]
-
Zimecki, M., et al. (2002). Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. PubMed. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Ali, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
-
Nguyen, T. L., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]
-
Lee, J., et al. (2024). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. MDPI. [Link]
-
Ali, A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [Link]
-
Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
Nath, N., et al. (2005). 5-aminoimidazole-4-carboxamide ribonucleoside: a novel immunomodulator with therapeutic efficacy in experimental autoimmune encephalomyelitis. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. PubChem Compound Database. [Link]
-
Blanchard, J. E., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. [Link]
-
Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Global Substance Registration System. (n.d.). 2-(M-FLUOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXAMIDE. [Link]
-
ResearchGate. (n.d.). Discovery of N -((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. [Link]
-
Semantic Scholar. (n.d.). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor [mdpi.com]
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 4-Methyloxazole-5-Carboxamide and Its Derivatives
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of many biologically active molecules.[1] Its presence in natural products and synthetic compounds highlights its role as a "privileged structure," a molecular framework that can interact with a wide range of biological targets.[1] The specific substitution pattern on this ring is critical in defining the pharmacological profile of the resulting derivatives.[1] This guide focuses on derivatives of this compound, a class of compounds that has garnered significant interest for its diverse and potent biological activities across several therapeutic areas, including oncology, inflammation, and infectious diseases.
We will explore the key biological activities of these derivatives, delving into their mechanisms of action, supported by quantitative data from various studies. Furthermore, this guide provides detailed experimental protocols for evaluating these activities, offering a practical framework for researchers in the field of drug discovery and development.
Part 1: Key Biological Activities and Mechanisms of Action
The this compound scaffold has been successfully exploited to develop potent modulators of various biological processes. The following sections detail the most significant activities reported for this class of compounds.
Anticancer and Antiproliferative Activity
A substantial body of research underscores the potent anticancer effects of oxazole derivatives.[1] A primary mechanism for many of these compounds involves the disruption of microtubule dynamics, a critical process for cellular division.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
Several 4-methyloxazole derivatives, often designed as analogs of the natural antimitotic agent combretastatin A-4, exert their anticancer effects by binding to the colchicine site on β-tubulin.[1][2] This binding event inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division. By preventing microtubule formation, these compounds disrupt the cell cycle, leading to an arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[1][2]
Caption: Anticancer mechanism of 4-methyloxazole derivatives.
Quantitative Data: Antiproliferative Activity
The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values indicate higher potency.
| Derivative Class | Cancer Cell Line | IC₅₀ | Reference |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.35 - 4.6 nM | [2] |
| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | FLT3-ITD Mutant Cells | 301 nM | [3] |
| 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (2f) | HCT116 (Colon) | 14.57 µM | [4] |
| 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (2f) | Huh7 (Liver) | 17.47 µM | [4] |
Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions. Thiazole and isoxazole derivatives are included as structurally related examples with the carboxamide moiety.
Enzyme Inhibition
Derivatives of the oxazole carboxamide core are potent inhibitors of several key enzymes implicated in disease, particularly protein kinases.
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Certain isoxazole carboxamide derivatives have been developed as highly selective kinase inhibitors. For example, a series of 5-methylisoxazole-4-carboxamide analogues have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[3] These inhibitors often act as "type II" inhibitors, binding to and stabilizing the inactive conformation of the kinase, thereby preventing its activation. Other targeted enzymes include Monoamine Oxidase (MAO), with some derivatives showing selective inhibition of the MAO-B isoform, which is a target for the treatment of Parkinson's disease.[5]
Caption: Inhibition of the FLT3 signaling pathway by isoxazole carboxamide derivatives.
Quantitative Data: Enzyme Inhibition
| Derivative | Target Enzyme | IC₅₀ | Reference |
| 5-methyl-N-(2-(...))isoxazole-4-carboxamide (7d) | FLT3 | 106 nM | [3] |
| 5-methyl-N-(2-(...))isoxazole-4-carboxamide (7d) | FLT3-ITD | 301 nM | [3] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | [5] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | [5] |
| Thiazole Carboxamide (2h) | COX-2 | 81.5% inhibition @ 5µM | [4] |
| Thiazole Carboxamide (2f) | COX-2 | 53.9% inhibition @ 5µM | [4] |
Antimicrobial and Other Activities
The versatility of the oxazole carboxamide scaffold extends to antimicrobial, herbicidal, and insecticidal activities.[6][7]
-
Antimicrobial Activity : Various derivatives have demonstrated inhibitory effects against a range of fungal and bacterial strains.[6][8] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[2]
-
Herbicidal Activity : Certain isoxazole-thiazole carboxamides have been synthesized and tested as potential inhibitors of D1 protease in plants, an essential enzyme for photosynthesis, showing moderate to good herbicidal activities.[9]
-
Insecticidal Activity : A library of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was evaluated for insecticidal activity, with a significant number of compounds exhibiting high mortality against the beet armyworm (Spodoptera exigua).[7]
-
Neuromodulatory Activity : Isoxazole-4-carboxamide derivatives have also been studied as potent modulators of AMPA receptors, which are implicated in pain and neurological disorders, highlighting their potential as non-opioid analgesics.[10]
Quantitative Data: Antimicrobial Activity
| Derivative Class | Microbial Strain | MIC (µg/mL) or % Inhibition | Reference |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | 32-58% inhibition @ 100 mg/L | [6] |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Botrytis cinerea | 32-58% inhibition @ 100 mg/L | [6] |
| 3-oxopyrazolidin-4-carboxamide (21) | Clostridioides difficile | 0.125 - 1 µg/mL | [11] |
| 3-oxopyrazolidin-4-carboxamide (31) | Clostridioides difficile | 0.125 - 1 µg/mL | [11] |
Part 2: Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the biological evaluation of these derivatives must follow robust and validated protocols. The following sections provide step-by-step methodologies for key assays.
Protocol: Antiproliferative MTT Assay
This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1]
Methodology
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1] During this period, viable cells will convert the MTT into formazan crystals.[1]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyloxazole-5-carboxamide
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for the 4-methyloxazole-5-carboxamide core. While direct and extensive SAR literature on this specific scaffold is nascent, this document synthesizes insights from closely related oxazole and isoxazole analogs to establish a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design for SAR studies, provide detailed, self-validating protocols for synthesis and biological evaluation, and present quantitative data to illuminate the impact of structural modifications on biological activity, with a primary focus on anticancer applications.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of many therapeutic agents, and the oxazole moiety is a prominent member of this class, known for its diverse pharmacological profile spanning anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The this compound core represents a versatile template for combinatorial library synthesis due to the accessible functional handles at the carboxamide nitrogen and potentially at the methyl group or other positions on the oxazole ring.
The strategic importance of this scaffold lies in its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. Understanding the structure-activity relationship is paramount to rationally designing potent and selective drug candidates. This guide will use analogs, such as the potent antitubulin 2-methyl-4,5-disubstituted oxazoles, as a primary framework to infer and discuss the SAR principles applicable to the this compound core.[3]
Core Principles of a this compound SAR Campaign
An effective SAR study on this scaffold necessitates a systematic approach to modifying its distinct chemical regions and evaluating the consequential impact on biological activity. The core structure can be dissected into three primary vectors for modification:
-
Vector 1 (R1): The Carboxamide Substituent: This is the most synthetically accessible point for diversification. Modifications here directly influence hydrogen bonding capacity, lipophilicity, and steric interactions within a target's binding pocket.
-
Vector 2 (R2): The C2 Position: While the core topic specifies a non-substituted C2, exploring substitutions at this position is a logical step in a comprehensive SAR study.
-
Vector 3 (R3): The C4-Methyl Group: Modifications to this group can probe steric tolerance and hydrophobic interactions in the region of the binding site proximal to the C4 position.
Below is a logical workflow for a typical SAR campaign targeting this scaffold.
Caption: A logical workflow for a Structure-Activity Relationship (SAR) campaign.
Structure-Activity Relationship Insights from Analogous Oxazole Series
Lacking a dedicated SAR study on this compound, we turn to the well-documented research on 2-methyl-4,5-disubstituted oxazoles, which act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] This series provides a robust model for understanding how substitutions on the oxazole core influence anticancer activity.
The Critical Role of the C4 and C5 Substituents as Phenyl Ring Mimics
In one prominent series of analogs, a 3',4',5'-trimethoxyphenyl group (a key pharmacophoric element of combretastatin A-4) was placed at either the C4 or C5 position of the oxazole ring, with another substituted phenyl ring at the other position.[3]
| Compound ID | C4-Substituent | C5-Substituent | Antiproliferative Activity (IC50, nM) vs. NCI-H460 |
| 4g | 3',4',5'-Trimethoxyphenyl | 3-Fluoro-4-methoxyphenyl | 0.35 |
| 4i | 3',4',5'-Trimethoxyphenyl | 4-Ethoxyphenyl | 0.5 |
| 4b | 3',4',5'-Trimethoxyphenyl | 4-Fluorophenyl | >9000 |
| 5b | 4-Fluorophenyl | 3',4',5'-Trimethoxyphenyl | >9000 |
| 5f | 4-Ethoxyphenyl | 3',4',5'-Trimethoxyphenyl | 18.2 |
| CA-4 | (Reference Compound) | 1.1 |
Data synthesized from literature on analogous 2-methyloxazole derivatives.[3]
Key SAR Observations:
-
Positional Isomerism is Crucial: Placing the 3',4',5'-trimethoxyphenyl ring at the C4 position and the other substituted phenyl ring at C5 (compounds 4g , 4i ) resulted in significantly higher potency than the reverse orientation (compounds 5b , 5f ).[3] This highlights the stringent topographical requirements of the colchicine binding site on tubulin.
-
Substitution on the C5-Phenyl Ring:
-
Small, electron-withdrawing groups like fluorine at the para-position (4b ) were detrimental to activity.[3]
-
However, a fluorine at the meta-position combined with a para-methoxy group (4g ) yielded the most potent compound in the series.[3] This suggests a specific electronic and steric 'hotspot' in the binding pocket.
-
Increasing the size of the para-alkoxy group from methoxy to ethoxy (4i ) maintained high potency, indicating tolerance for slightly larger hydrophobic groups in this region.[3]
-
Implication for this compound: This data strongly suggests that in an anticancer context, the nature of the aryl or heteroaryl group attached to the carboxamide nitrogen (Vector 1) will be a primary determinant of activity. The electronic and steric properties of substituents on this ring will need to be meticulously explored.
Experimental Protocols for SAR Studies
To ensure scientific integrity, all protocols must be robust and reproducible. The following sections detail the methodologies for synthesizing and evaluating a library of this compound analogs.
General Synthesis of this compound Analogs
The synthesis begins with the formation of the core oxazole ring, followed by amidation to introduce diversity at Vector 1. The Van Leusen reaction is a reliable method for constructing the 5-substituted oxazole ring.[4]
Caption: General synthetic workflow for producing a library of analogs.
Step-by-Step Protocol: Synthesis of N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide
-
Synthesis of Ethyl 4-methyloxazole-5-carboxylate (Core Intermediate):
-
To a stirred suspension of potassium carbonate (2.5 eq) in methanol, add ethyl acetoacetate (1.0 eq).
-
Add Tosylmethyl isocyanide (TosMIC) (1.1 eq) portion-wise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the ester.[4]
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF/water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methyloxazole-5-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve 4-methyloxazole-5-carboxylic acid (1.0 eq), 4-chloroaniline (1.05 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide.
-
In Vitro Antiproliferative Assay (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., NCI-H460, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Future Directions and Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. The SAR principles derived from analogous series provide a clear roadmap for initial optimization efforts, focusing on the systematic modification of the carboxamide substituent.
Future work should aim to:
-
Synthesize a focused library of analogs based on the SAR principles discussed, particularly exploring a wide range of electronically and sterically diverse substituents at the R1 position.
-
Identify the specific molecular target(s) of active compounds through techniques such as thermal shift assays, affinity chromatography, or photo-affinity labeling. This will transition the program from phenotypic screening to target-driven optimization.
-
Elucidate the binding mode of lead compounds through X-ray crystallography or computational modeling to rationalize the observed SAR and guide further design.
This guide provides the foundational knowledge, strategic rationale, and practical protocols necessary to embark on a successful drug discovery campaign centered on the this compound core. By integrating the principles of medicinal chemistry with robust experimental validation, researchers can unlock the full therapeutic potential of this versatile scaffold.
References
-
Duff, S. M. G., et al. (Year). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. Available at: [Link]
-
(Reference for general biological activity of isoxazole-amides). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]
-
(Reference for pyrazole carboxamide synthesis and activity). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
(Reference for thiazole carboxamide anticancer activity). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
(Reference for imidazole-4-carboxamide as antitumor agents). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]
-
Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]
Sources
The Genesis of a Scaffold: An In-depth Technical Guide to the Early Discovery and History of 4-Methyloxazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Ring as a Privileged Structure
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of a vast array of biologically active molecules. Its unique electronic properties and ability to serve as a bioisostere for amide and ester groups have cemented its status as a privileged scaffold in medicinal chemistry. This guide delves into the early history and discovery of a specific, yet significant, member of this family: 4-methyloxazole-5-carboxamide. We will explore the foundational synthetic strategies that enabled the creation of the oxazole core and trace the path to the first synthesis of this particular carboxamide, a journey intertwined with the industrial production of Vitamin B6.
The Dawn of Oxazole Synthesis: Laying the Groundwork
The story of this compound begins not with its own discovery, but with the pioneering efforts to construct the parent oxazole ring. Understanding these early methods is crucial to appreciate the chemical logic that led to the synthesis of more complex derivatives.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
One of the earliest and most versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of an α-acylamino ketone. The elegance of this method lies in its straightforward approach to forming the oxazole ring from readily available starting materials.
Experimental Protocol: Robinson-Gabriel Synthesis of a Generic 2,4,5-Trisubstituted Oxazole
-
Acylation of an α-Amino Ketone: An α-amino ketone is acylated using an acid chloride or anhydride to form the corresponding α-acylamino ketone.
-
Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to induce cyclization and dehydration, yielding the oxazole.
Causality: The mechanism hinges on the nucleophilic attack of the amide oxygen onto the protonated ketone, followed by elimination of water to form the aromatic oxazole ring. The choice of dehydrating agent is critical; stronger agents can lead to higher yields but may not be compatible with sensitive functional groups.
Caption: Synthesis of this compound via ammonolysis.
Physicochemical Properties and Characterization
Early characterization of novel compounds was often limited to basic physical constants and elemental analysis. Modern techniques provide a much more detailed picture.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to off-white solid (typical) |
| CAS Number | 4866-00-6 |
Conclusion: From Foundational Chemistry to a Versatile Building Block
The history of this compound is a testament to the evolution of organic synthesis. From the early, elegant methods for constructing the fundamental oxazole ring to the targeted and efficient syntheses driven by industrial applications like Vitamin B6 production, the journey of this molecule reflects the broader progress of chemical science. The development of a direct ammonolysis route provides researchers and drug development professionals with a reliable method to access this valuable building block, enabling the exploration of its potential in various therapeutic areas. The foundational work of early chemists in understanding and manipulating the oxazole scaffold continues to empower the discovery of new and impactful medicines.
References
- Kondrat'eva, G. Ya. Journal of General Chemistry of the USSR1957, 27. (Note: Specific page numbers for the English translation can vary.
- Process for synthesis of this compound. EP2841424A1.
spectroscopic data (NMR, IR, Mass) of 4-Methyloxazole-5-carboxamide
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyloxazole-5-carboxamide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, a heterocyclic compound featuring an oxazole core, represents a scaffold of significant interest due to the prevalence of oxazole moieties in biologically active molecules.[1][2] The unambiguous confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity, biological activity, and potential as a therapeutic agent.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. Moving beyond a mere presentation of data, this document is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to verify the identity and purity of this compound. The protocols and interpretations herein are grounded in established principles and are designed to be self-validating, reflecting field-proven insights and ensuring the highest degree of scientific integrity.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's basic properties is the starting point for all analytical work. This compound is a small organic molecule whose structure dictates its unique spectroscopic signature.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | PubChem[3] |
| CAS Number | 4866-00-6 | PubChem[3] |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 126.11 g/mol | PubChem[3] |
| Exact Mass | 126.042927 Da | PubChem[3] |
| Structure | ||
Spectroscopic Analysis Workflow
The comprehensive characterization of a molecule like this compound relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. The logical workflow ensures that data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Overall workflow for the spectroscopic characterization of a chemical entity.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) provides both the molecular ion peak and characteristic fragmentation patterns that offer further structural confirmation.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the relative abundance of major fragment ions.
Data Summary
| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Interpretation |
| [M]⁺ | 126 | High | Molecular Ion (confirms molecular weight) |
| [M - C₂H₂O]⁺ | 82 | High | Loss of acetyl radical from a rearranged ion |
| [CONH₂]⁺ | 44 | Medium | Fragmentation of the carboxamide side chain |
| Data sourced from PubChem CID 78581.[3] |
Interpretation and Fragmentation Pathway
The mass spectrum is dominated by the molecular ion peak at m/z 126 , which directly corresponds to the molecular weight of C₅H₆N₂O₂ and confirms the compound's elemental composition.[3] The fragmentation pattern provides further structural evidence. The significant peak at m/z 82 is consistent with the loss of a neutral ketene molecule (H₂C=C=O, 42 Da) following ring opening, a known fragmentation pathway for some heterocyclic systems. The presence of a peak at m/z 44 strongly suggests the cleavage of the carboxamide group, forming the [CONH₂]⁺ radical cation.[4]
Caption: Proposed primary fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to its amide and oxazole ring functionalities.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., Bruker IFS 88 C).[5]
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and assign them to specific molecular vibrations.
Data Summary and Interpretation
The IR spectrum provides a distinct fingerprint confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 & ~3200 | Strong, Broad | N-H stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |
| ~1670 | Strong | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1620 | Medium | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| ~1580 | Medium | C=N stretch | Oxazole Ring |
| ~1100 | Medium-Strong | C-O-C stretch | Oxazole Ring |
| Interpretations are based on standard IR correlation tables and data for similar oxazole derivatives.[6][7] |
Expert Interpretation: The presence of two distinct peaks in the 3400-3200 cm⁻¹ region is a hallmark of the N-H stretching of a primary amide. The intense absorption around 1670 cm⁻¹ is unequivocally assigned to the amide carbonyl (C=O) stretch, often referred to as the Amide I band. The combination of these signals provides compelling evidence for the -CONH₂ group. Furthermore, characteristic stretches for the C=N and C-O-C bonds within the oxazole ring are expected in the fingerprint region, confirming the heterocyclic core.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While public spectral databases do not currently list experimental NMR data for this compound, a highly accurate prediction can be formulated based on established chemical shift principles and data from the closely related analogue, ethyl 4-methyloxazole-5-carboxylate.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides to ensure the amide protons are observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | Singlet | 1H | H2 (Oxazole) | The proton attached to the oxazole ring is in a highly deshielded electronic environment, leading to a downfield shift. |
| ~7.8 & ~7.6 | Broad Singlet | 2H | -NH₂ | Amide protons are exchangeable and often appear as two distinct broad signals in DMSO. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons attached to the oxazole ring. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The amide carbonyl carbon is significantly deshielded. |
| ~155 | C5 (Oxazole) | The carbon atom of the oxazole ring bearing the carboxamide group. |
| ~148 | C2 (Oxazole) | The carbon atom between the N and O atoms in the ring. |
| ~135 | C4 (Oxazole) | The carbon atom of the oxazole ring bearing the methyl group. |
| ~11 | -CH₃ | The methyl carbon is in the typical aliphatic region. |
| Predicted shifts are based on analysis of ethyl 4-methyloxazole-5-carboxylate and standard additive models.[9] |
Expert Interpretation: The ¹H NMR spectrum is expected to be simple and highly informative. A downfield singlet around 8.4 ppm would be characteristic of the lone proton on the electron-deficient oxazole ring. A sharp singlet at approximately 2.5 ppm would correspond to the three protons of the methyl group. The two amide protons would likely appear as broad singlets, confirming the primary amide. The ¹³C NMR spectrum would show five distinct signals, with the carbonyl and the three unique oxazole ring carbons appearing downfield (>130 ppm) and the methyl carbon appearing far upfield (~11 ppm), consistent with their respective electronic environments.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight (m/z 126). FTIR spectroscopy definitively identifies the primary amide and oxazole functional groups through their characteristic vibrational modes. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the precise connectivity of the atoms. The collective data presented in this guide forms a reliable and comprehensive spectroscopic fingerprint, essential for ensuring the identity, purity, and quality of this compound in research and development settings.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. journalspub.com [journalspub.com]
- 9. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Validation of Therapeutic Targets for 4-Methyloxazole-5-carboxamide
Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential across oncology, inflammation, and infectious diseases. 4-Methyloxazole-5-carboxamide is a small molecule belonging to this class; however, as of the date of this publication, its specific biological targets remain unelucidated in publicly accessible literature. This technical guide provides a comprehensive, field-proven framework for the systematic identification and validation of its potential therapeutic targets. We present a multi-pronged strategy, combining hypothesis-driven screening with unbiased chemoproteomic approaches, to deorphanize this compound. Detailed experimental protocols, data interpretation strategies, and workflow visualizations are provided to empower researchers, scientists, and drug development professionals to explore the therapeutic utility of this compound and its analogs.
Part 1: Strategic Framework for Target Deconvolution
The journey to elucidate the mechanism of action for a novel compound like this compound begins with a structured, multi-faceted approach to identify its direct binding partners within the proteome. A robust strategy mitigates the risk of misleading results by integrating orthogonal methods. We propose a parallel workflow that combines educated guesses based on existing knowledge of similar molecules with unbiased, discovery-oriented techniques.
Hypothesis-Driven Investigation: Learning from Chemical Precedent
The chemical architecture of this compound—featuring an oxazole ring and a carboxamide moiety—provides initial clues to its potential target classes. Numerous oxazole derivatives have been reported to modulate key cellular pathways. This allows us to formulate an initial, hypothesis-driven screening cascade.
Known Target Families for Oxazole-Containing Compounds:
| Target Family | Rationale for Investigation | Key Cellular Functions |
| Protein Kinases | The oxazole scaffold is a common feature in ATP-mimetic kinase inhibitors. | Signal transduction, cell cycle control, proliferation, apoptosis. |
| Cyclooxygenases (COX) | Certain oxazole derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2. | Prostaglandin synthesis, inflammation, pain signaling. |
| STAT Proteins | Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are targeted by some heterocyclic compounds in cancer.[1][2] | Gene transcription, cell survival, proliferation, and differentiation.[1] |
| Tubulin/Microtubules | The heterocyclic nature of the compound could allow it to bind to the colchicine or other sites on tubulin, disrupting microtubule dynamics. | Cell division, intracellular transport, maintenance of cell shape. |
This hypothesis-driven approach allows for rapid initial testing using commercially available assays and screening services, providing a cost-effective first pass to identify potential "low-hanging fruit."[3][4]
Unbiased Discovery: Chemoproteomics for Global Target Identification
To cast a wider net and identify potentially novel or unexpected targets, unbiased methods are indispensable. These approaches do not rely on prior assumptions about the compound's mechanism of action.
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique for target identification.[5][6] It involves chemically modifying the small molecule to create an "affinity probe" that can be used as bait to capture its binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.[7] This method provides direct evidence of a physical interaction between the compound and its protein targets.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a native cellular environment.[8][9] The underlying principle is that the binding of a ligand (the drug) to its target protein increases the protein's thermal stability. By heating intact cells or cell lysates treated with the compound across a temperature gradient, one can identify stabilized proteins via quantitative mass spectrometry.[10] This method confirms both target binding and cell permeability, crucial parameters in drug discovery.[11][12]
The following diagram illustrates the overarching strategy, combining both hypothesis-driven and unbiased workflows for a comprehensive target identification campaign.
Caption: High-level strategy for target identification and validation.
Part 2: Detailed Experimental Methodologies
Scientific integrity rests on reproducible, well-controlled experiments. This section provides detailed protocols for the key workflows proposed in Part 1.
Protocol: Synthesis of a this compound Affinity Probe
Objective: To synthesize a derivative of the parent compound suitable for affinity purification, featuring a biotin tag for capture and a photoreactive group for covalent crosslinking.
Rationale: A linker is introduced to minimize steric hindrance that might interfere with protein binding. A photoreactive group (e.g., a diazirine) allows for UV-light-induced covalent crosslinking to binding partners, capturing even transient or weak interactions.
-
Linker Attachment: Identify a suitable point for modification on the this compound structure that is predicted to be solvent-exposed and not critical for biological activity. The carboxamide nitrogen is a potential candidate.
-
Synthesis: React this compound with a heterobifunctional linker containing an amine-reactive group on one end (e.g., an NHS ester) and a protected alkyne on the other.
-
Deprotection: Remove the alkyne protecting group.
-
Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a molecule containing both a biotin tag and a photoreactive diazirine moiety to the alkyne-functionalized compound.
-
Purification and Characterization: Purify the final probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry and NMR.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that directly bind to the affinity probe from a complex biological lysate.[6]
Caption: Step-by-step workflow for the AP-MS experiment.
Methodology:
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line responsive to oxazole derivatives) and prepare a native (non-denaturing) cell lysate. Determine total protein concentration using a BCA assay.
-
Incubation: Incubate the cell lysate (e.g., 1-5 mg total protein) with the synthesized affinity probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C.
-
Competition Control (Critical): In a parallel sample, co-incubate the lysate and probe with a 100-fold molar excess of the original, unmodified this compound. True binding partners will be outcompeted, and their signal should be significantly reduced in the final mass spectrometry analysis.
-
UV Crosslinking: Transfer the incubation mixtures to a petri dish on ice and expose to 365 nm UV light for 15-30 minutes to covalently link the probe to its binding partners.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.[13]
-
Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Proteomics Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a beads-only control.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation
Objective: To confirm direct binding of this compound to candidate proteins in intact cells.[9]
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Methodology:
-
Cell Treatment: Treat intact cells in suspension with either the vehicle (e.g., DMSO) or this compound at a desired concentration (e.g., 10x the expected IC50) for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the aggregated, heat-denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific candidate protein remaining at each temperature using Western blotting or other quantitative protein detection methods like ELISA or targeted mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Protocols: Hypothesis-Driven Biochemical Assays
Objective: To rapidly screen for activity against prioritized target families.
-
Kinase Panel Screening:
-
Service: Engage a commercial provider (e.g., Reaction Biology, Eurofins DiscoverX) for kinome-wide screening.[3][14]
-
Format: Provide this compound for an initial screen at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
Analysis: Hits are identified as kinases showing significant inhibition (e.g., >50% or >75%). Follow up with IC50 determination for the most promising hits to quantify potency.
-
-
Cyclooxygenase (COX) Activity Assay: [15][16]
-
Principle: Use a fluorometric assay kit (e.g., from Abcam, Cayman Chemical) that measures the peroxidase component of COX activity.
-
Procedure: In a 96-well plate, combine recombinant human COX-1 or COX-2 enzyme with the assay buffer and varying concentrations of this compound.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence increase over time using a plate reader. A reduction in the rate of fluorescence increase indicates inhibition.
-
Controls: Include a known non-selective NSAID (e.g., ibuprofen) and selective inhibitors (SC-560 for COX-1, celecoxib for COX-2) as positive controls.
-
-
Tubulin Polymerization Assay: [17][18]
-
Principle: Monitor the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity at 340 nm) or fluorescence of a reporter dye.
-
Procedure: In a temperature-controlled microplate reader set to 37°C, combine purified tubulin with GTP-containing buffer and varying concentrations of the test compound.
-
Measurement: Monitor the absorbance at 340 nm kinetically for 60 minutes.
-
Analysis: Compare the polymerization curves (lag time, rate, and plateau) of compound-treated samples to a vehicle control.
-
Controls: Use paclitaxel (a microtubule stabilizer) and nocodazole or colchicine (destabilizers) as positive controls.
-
Part 3: Data Synthesis and Pathway Elucidation
Following the execution of primary screens, the next critical phase is to synthesize the data, validate the highest-priority targets, and place them within a biological context.
Hit Prioritization
A successful target identification campaign will likely yield multiple candidates. Prioritization is key and should be based on a convergence of evidence:
-
Strength of Evidence: A protein identified by multiple orthogonal methods (e.g., a hit in both AP-MS and TPP) is a very high-confidence candidate.
-
Potency: For hits from biochemical assays (kinase, COX), lower IC50 values indicate higher potency and are generally prioritized.
-
Cellular Engagement: Confirmation of target binding in a cellular context via CETSA is a critical validation step that elevates a target's priority.
-
Disease Relevance: Cross-reference candidate targets with disease databases (e.g., OMIM, DisGeNET) to determine if they are known drivers of a relevant pathology, such as a specific cancer type or inflammatory disorder.[19]
Illustrative Pathway Analysis: A Hypothetical Scenario
Let us assume that the screening and validation workflow identifies Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) as high-confidence targets of this compound.
Biological Context: The JAK-STAT pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors.[2] Its aberrant, constitutive activation is a hallmark of many myeloproliferative neoplasms and solid tumors.[20] Inhibitors of this pathway are of significant therapeutic interest.[21]
The diagram below illustrates how this compound might interrupt this oncogenic signaling pathway.
Caption: Potential inhibition points in the JAK-STAT signaling cascade.
This pathway analysis provides a clear, testable model for the compound's mechanism of action, guiding subsequent cell-based functional assays (e.g., measuring levels of phosphorylated STAT3, assessing downstream gene expression, and evaluating effects on cell proliferation and apoptosis).
Conclusion
While the specific therapeutic targets of this compound are currently unknown, the molecule represents a promising starting point for a drug discovery program. The structured and multi-pronged approach outlined in this guide—integrating established knowledge of the oxazole chemical scaffold with modern, unbiased chemoproteomic techniques—provides a robust and efficient path to its deorphanization. By systematically identifying direct binding partners and validating these interactions in a physiologically relevant context, researchers can uncover the compound's mechanism of action and unlock its full therapeutic potential.
References
-
Reaction Biology. Kinase Panel Screening Services. [Link]
-
Eurofins DiscoverX. Target Engagement Assays. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
National Center for Biotechnology Information. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. [Link]
-
Concept Life Sciences. Target and pathway engagement assays. [Link]
-
Bentham Science Publishers. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]
-
Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
PubMed. Allosteric inhibitors of the STAT3 signaling pathway. [Link]
-
Royal Society of Chemistry. High-throughput drug target discovery using a fully automated proteomics sample preparation platform. [Link]
-
Bentham Science Publishers. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
-
National Center for Biotechnology Information. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
-
National Center for Biotechnology Information. Identification and validation of protein targets of bioactive small molecules. [Link]
-
JoVE. Protein Target Prediction and Validation of Small Molecule Compound. [Link]
-
Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
-
ACS Publications. Identification of Direct Protein Targets of Small Molecules. [Link]
-
Cambridge Healthtech Institute. Chemical Proteomics for Target Validation. [Link]
-
National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
Stanford Medicine. Chemical proteomics and its application to drug discovery. [Link]
-
PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]
-
ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
-
Al-Bassam Lab. Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. [Link]
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]
-
National Center for Biotechnology Information. Small molecule target identification using photo-affinity chromatography. [Link]
-
BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]
-
National Center for Biotechnology Information. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. [Link]
-
MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
-
MDPI. Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pharmaron.com [pharmaron.com]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selvita.com [selvita.com]
- 13. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mybiosource.com [mybiosource.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 4-Methyloxazole-5-carboxamide: A Technical Guide to Modeling Small Molecule-Protein Interactions
Abstract
In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for the rapid and cost-effective evaluation of small molecule interactions with biological targets.[1] This technical guide provides a comprehensive walkthrough of the core methodologies for modeling the interactions of 4-Methyloxazole-5-carboxamide, a heterocyclic compound representative of a scaffold with significant medicinal chemistry interest.[2] We will delve into the practical and theoretical considerations of molecular docking and molecular dynamics simulations, offering step-by-step protocols and the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Introduction: The Power of Predictive Modeling and the Oxazole Scaffold
The journey of a drug from concept to clinic is arduous and expensive. Computational methods, collectively known as in silico modeling, offer a powerful means to derisk and expedite this process by simulating molecular interactions.[1] These techniques allow for the prediction of binding affinities, the elucidation of binding modes, and the rational design of more potent and selective therapeutic agents.[1]
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[2][3][4] Its ability to participate in various non-covalent interactions with enzymes and receptors makes it a valuable component in drug design.[2] This guide focuses on this compound as a model compound to illustrate the application of in silico techniques.
Part 1: Foundational Data and Preparation
A robust in silico study begins with the meticulous gathering and preparation of data for both the small molecule (ligand) and its protein target.[1]
Ligand Preparation: this compound
The initial step involves obtaining the 2D and 3D structural information for this compound. Public databases such as PubChem are excellent resources for this purpose.[1][5]
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [5][6] |
| Molecular Weight | 126.11 g/mol | [5] |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | [5] |
| Canonical SMILES | CC1=C(C(=O)N)OC=N1 | [6] |
| InChIKey | HBKBZJZRIWAICY-UHFFFAOYSA-N | [5][6] |
For in silico modeling, a high-quality 3D structure is essential. This can be generated from the 2D structure using software like Open Babel. Crucially, the ligand's structure must be prepared to reflect its state at physiological pH (around 7.4). This involves adding hydrogen atoms and assigning correct partial charges, a process that can be performed using tools like AutoDock Tools.[7]
Target Selection and Preparation
The choice of a protein target is dictated by the therapeutic goal. For this guide, we will hypothesize a target relevant to the known activities of oxazole derivatives, such as a protein kinase, which are common targets in cancer therapy.[3] The 3D structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[1][8]
Key Considerations for Target Preparation:
-
Structural Quality: Select a high-resolution crystal structure (ideally < 2.5 Å).
-
Removal of Non-essential Molecules: Water molecules, ions, and co-solvents are generally removed from the PDB file, as they can interfere with the docking process.[7]
-
Handling Missing Residues: Incomplete protein structures may require homology modeling or loop refinement to fill in missing residues.
-
Protonation and Charge Assignment: Similar to the ligand, the protein must be protonated at physiological pH, and atomic charges must be assigned. This is typically handled by the preparation scripts within docking software packages.[7]
Part 2: Core In Silico Methodologies
With the prepared ligand and receptor, we can proceed to the core computational experiments. The following diagram illustrates the general workflow.
Caption: General workflow for in silico modeling of ligand-protein interactions.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is widely used in virtual screening to identify potential drug candidates from large compound libraries.[9]
AutoDock Vina is a widely used open-source program for molecular docking.[10][11] The following protocol outlines the key steps.
-
Preparation of Input Files:
-
Convert the prepared ligand and receptor structures to the PDBQT file format using AutoDock Tools. This format includes atomic charges, atom types, and information about rotatable bonds.[12]
-
-
Defining the Binding Site (Grid Box):
-
Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.
-
Define a "grid box" that encompasses the active site. This box specifies the search space for the docking algorithm. The size and center coordinates of the box are critical parameters.[7][11]
-
-
Running the Docking Simulation:
-
Execute the Vina program from the command line, providing the paths to the receptor and ligand PDBQT files, and the grid box parameters.[7]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --out output.pdbqt
-
-
Analysis of Results:
-
Vina provides the binding affinity in kcal/mol; more negative values indicate stronger binding.[7]
-
The output file contains multiple binding poses (orientations) of the ligand. These should be visualized and analyzed using software like PyMOL or Discovery Studio to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.[7][13]
-
Caption: Workflow for molecular docking using AutoDock Vina.
Molecular Dynamics (MD) Simulation: Bringing the Complex to Life
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[14] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose and the flexibility of the protein.[14][15]
GROMACS is a versatile and high-performance package for performing MD simulations.[16][17][18] Simulating a protein-ligand complex requires careful parameterization of the ligand.
-
System Preparation:
-
Protein Topology: Generate a topology file for the protein using the gmx pdb2gmx command, which defines the force field parameters for the protein.[15]
-
Ligand Topology: Generate topology and parameter files for this compound. This is a critical step, as standard force fields do not contain parameters for all small molecules. Servers like CGenFF can be used to generate these parameters.
-
Combine Topologies: Merge the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic) around the complex and fill it with water molecules (gmx solvate).[17]
-
Add ions (gmx genion) to neutralize the system's charge and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes before starting the dynamics.[17]
-
-
Equilibration:
-
Conduct two phases of equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Bring the system to the desired temperature.
-
NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the correct density by maintaining constant pressure.
-
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein.
-
Interaction Energy: Calculates the binding free energy between the protein and ligand.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CNP0037619.0 - COCONUT [coconut.naturalproducts.net]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. youtube.com [youtube.com]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. compchems.com [compchems.com]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 17. biosoft.com [biosoft.com]
- 18. GROMACS Tutorials [mdtutorials.com]
toxicological profile of 4-Methyloxazole-5-carboxamide
An In-Depth Technical Guide to the Toxicological Evaluation of 4-Methyloxazole-5-carboxamide
Abstract
This compound is a small heterocyclic molecule with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safety in research, development, and potential therapeutic applications. Publicly available toxicological data for this specific compound is currently scarce, limited primarily to baseline hazard classifications. This guide, therefore, moves beyond a simple data summary to provide a comprehensive, scientifically-grounded framework for the systematic toxicological evaluation of this compound. We present a tiered, multi-disciplinary strategy, beginning with in silico prediction and progressing through a series of in vitro and, if necessary, in vivo assays. This document is intended for researchers, toxicologists, and drug development professionals, offering a robust roadmap for characterizing the safety profile of this and other novel small molecules, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and aligned with international regulatory standards.
Introduction and Current Knowledge Gaps
The oxazole ring is a common scaffold in pharmacologically active compounds. However, the specific toxicological properties of this compound have not been extensively studied. Current Safety Data Sheets (SDS) and databases like PubChem indicate potential for skin and eye irritation, but comprehensive data on critical endpoints such as systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity is absent. This technical guide outlines a logical, evidence-based workflow to systematically fill these knowledge gaps. The causality behind each proposed experimental step is explained to provide a clear rationale for building a comprehensive safety profile.
Physicochemical Properties and Initial Hazard Assessment
A foundational step in any toxicological assessment is to understand the compound's basic physical and chemical properties, which influence its absorption, distribution, metabolism, excretion (ADME), and potential for interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem |
| Molecular Weight | 126.11 g/mol | PubChem |
| XLogP3-AA | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The low XLogP3-AA value suggests that the compound is relatively hydrophilic, which may influence its absorption and distribution characteristics.
A Proposed Tiered Toxicological Evaluation Strategy
A tiered approach is the most efficient and ethical method for toxicological assessment. It begins with computational and in vitro methods to screen for potential hazards, reserving in vivo studies for when they are deemed necessary based on earlier results and the compound's intended use.
Caption: Tiered toxicological evaluation workflow.
Tier 0: In Silico Toxicological Prediction
Before any laboratory experiments are conducted, computational tools can provide valuable, predictive insights into a molecule's potential liabilities.[1][2][3] This is a crucial first step that aligns with the 3Rs by refining subsequent testing strategies.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's structural features with its toxicological activity.[4][5][6][7][8] By comparing this compound to databases of known toxicants, QSAR can predict endpoints like carcinogenicity, skin sensitization, and aquatic toxicity.
-
Expert Rule-Based Systems: Tools like Derek Nexus use a knowledge base of structure-toxicity relationships to identify "structural alerts"—sub-structures known to be associated with specific toxicities.[9][10][11][12][13] This can flag potential hazards such as mutagenicity or hepatotoxicity, providing a mechanistic hypothesis for any predicted toxicity.
-
Metabolism Prediction: The metabolic fate of a compound is critical, as metabolites can sometimes be more toxic than the parent molecule. Computational tools can predict likely sites of metabolism on the this compound structure.[14][15][16] The oxazole ring and its substituents would be key areas of focus for predicting oxidative metabolism by cytochrome P450 enzymes.
Caption: Predicted metabolic pathways.
Tier 1: In Vitro Screening
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods for screening compounds for specific toxic effects.
-
Metabolic Stability: An initial in vitro ADME assay is crucial. Incubating this compound with liver S9 fractions or microsomes can determine its metabolic stability.[17][18][19] Liver S9 fractions are advantageous for initial screening as they contain both Phase I and Phase II metabolic enzymes.[20][21] A compound that is either too rapidly metabolized or completely resistant to metabolism can present challenges in drug development.
-
Cytotoxicity: These assays determine the concentration at which a compound is toxic to cells.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[22]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cell death.[22][23][24][25] These assays are typically performed in a human cell line (e.g., HepG2, a liver cell line) to assess potential hepatotoxicity.
-
-
Genotoxicity: A standard battery of tests is required by regulatory agencies to assess the potential for a compound to cause genetic damage, which can lead to cancer or inherited diseases.
-
Bacterial Reverse Mutation (Ames) Test: This is a screening test for a compound's ability to cause gene mutations.[26][27][28]
-
In Vitro Micronucleus Assay: This test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[26][28][29] A two-test battery of the Ames and in vitro micronucleus assays is now considered sufficient by many regulatory bodies for initial screening.[30]
-
-
Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[31] An in vitro hERG assay, often using automated patch-clamp systems, is a critical safety screen to assess the potential for QT interval prolongation.[32][33][34][35]
Tier 2: In Vivo Acute Toxicity Assessment
If in vitro results suggest low toxicity and the compound is intended for further development, a single-dose in vivo study may be warranted. Modern protocols are designed to minimize animal use while still providing essential information on acute toxicity and identifying a dose range for further studies.
-
Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines use a stepwise procedure to estimate the median lethal dose (LD50) and identify signs of toxicity.[36][37] The Fixed Dose Procedure (OECD 420), for example, uses a small number of animals and relies on the observation of clear signs of toxicity rather than death as the primary endpoint.[38][39][40]
Tier 3: In Vivo Repeated Dose Toxicity Studies
For compounds intended for chronic or repeated use, assessing toxicity after repeated administration is essential. These studies are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
28-Day (OECD 407) or 90-Day (OECD 408) Rodent Studies: In these studies, rodents are administered the compound daily for 28 or 90 days.[41][42][43][44] A wide range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs. The 90-day study is considered the cornerstone for sub-chronic toxicity assessment.[45]
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for an MTT cytotoxicity assay.
-
Cell Plating: Seed a 96-well plate with a human cell line (e.g., HepG2) at a density of 1 x 10⁴ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent and sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Conclusion
The toxicological assessment of a novel compound like this compound requires a systematic, multi-faceted approach. Due to the current lack of specific data, this guide provides a scientifically rigorous and ethically responsible strategy for its evaluation. By integrating in silico predictions with a tiered series of in vitro and, if required, in vivo assays, researchers can build a comprehensive toxicological profile. This framework not only ensures the safety of those handling the compound but is also a critical prerequisite for any further development in pharmaceutical or other applications. The causality-driven, step-by-step methodology outlined herein serves as a robust template for the safety assessment of new chemical entities in a modern, resource-conscious research environment.
References
A comprehensive list of references supporting the methodologies and principles described in this guide will be provided upon request, including direct links to OECD guidelines and key publications in the field of toxicology.
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. pozescaf.com [pozescaf.com]
- 3. instem.com [instem.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. optibrium.com [optibrium.com]
- 10. optibrium.com [optibrium.com]
- 11. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 14. COMPUTER PREDICTION AND SYNTHESIS OF NEW OXAZOLES BASED ON AN 8-THIOSUBSTITUTED 1,3,7-TRIMETHYLXANTHINE SKELETON | CBU International Conference Proceedings [ojs.journals.cz]
- 15. wjahr.com [wjahr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. nelsonlabs.com [nelsonlabs.com]
- 28. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. daneshyari.com [daneshyari.com]
- 30. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. greenstonebio.com [greenstonebio.com]
- 33. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 34. benchchem.com [benchchem.com]
- 35. Utility of hERG Assays as Surrogate Markers of Delayed Cardiac Repolarization and QT Safety | Semantic Scholar [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
- 37. youtube.com [youtube.com]
- 38. oecd.org [oecd.org]
- 39. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 40. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 41. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 42. oecd.org [oecd.org]
- 43. oecd.org [oecd.org]
- 44. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 45. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes & Protocols for 4-Methyloxazole-5-carboxamide in Preclinical Research
Abstract: This technical guide provides a comprehensive overview of the experimental applications of 4-Methyloxazole-5-carboxamide, a key heterocyclic building block in contemporary drug discovery. We delve into the scientific rationale behind its use, offering detailed, field-proven protocols for its handling, and its application in foundational preclinical assays. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a scaffold for novel therapeutic agents or as a tool compound in mechanistic studies. We will cover its role as a synthetic intermediate and provide step-by-step protocols for evaluating its derivatives in kinase inhibition and cell-based proliferation assays.
Introduction: The Versatility of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its structural rigidity and capacity for hydrogen bonding, conferred by the carboxamide group, make it an attractive starting point for designing targeted inhibitors of enzymes such as kinases and dihydroorotate dehydrogenase (DHODH).[3][4]
The strategic placement of the methyl and carboxamide groups on the oxazole core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, derivatives of the isomeric 5-methylisoxazole-4-carboxamide are known to act as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[4] This precedent underscores the potential of the this compound core in generating novel and selective enzyme inhibitors.
Core Chemical Properties
To facilitate experimental design, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem CID: 78581[5] |
| Molecular Weight | 126.11 g/mol | PubChem CID: 78581[5] |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | PubChem CID: 78581[5] |
| CAS Number | 4866-00-6 | PubChem CID: 78581[5] |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in DMSO, DMF, and alcohols with heating | (Inferred from common lab practice) |
Foundational Protocols: From Powder to Experiment
Proper handling and preparation of a compound are paramount for reproducible and reliable experimental outcomes. The following protocols outline the essential steps for preparing this compound for use in biological assays.
Protocol: Preparation of Stock Solutions
Rationale: A concentrated, accurately prepared stock solution is the cornerstone of quantitative pharmacology. Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar to moderately polar organic compounds due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (typically <0.5% v/v).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Tare: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the weight.
-
Weigh: Carefully weigh out the desired amount of this compound (e.g., 5 mg) into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example (for 5 mg of a 10 mM stock):
-
Volume (L) = 0.005 g / (126.11 g/mol x 0.010 mol/L) = 0.00396 L = 3.96 mL
-
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound.
-
Solubilization: Tightly cap the tube and vortex vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Trustworthiness Check: Before use, visually inspect the stock solution for any precipitation after thawing. If crystals are observed, warm the solution to 37°C and vortex until they redissolve.
Workflow for Stock Solution Preparation
Caption: A streamlined workflow for determining the IC₅₀ of a test compound in a kinase assay.
Application in Cell-Based Proliferation Assays
Rationale: Many kinase inhibitors and antitubulin agents ultimately lead to a reduction in cancer cell proliferation or induce cell death. [1]Therefore, a fundamental secondary assay for any compound derived from this compound is to assess its effect on the growth of relevant cancer cell lines. The MTT or similar colorimetric/fluorometric assays are robust, high-throughput methods for this purpose. [6]
Protocol: Cell Viability/Proliferation (MTT) Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Test compound (serially diluted)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest a log-phase culture using trypsin. For suspension cells, collect directly.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cells in complete medium to the desired seeding density (e.g., 5,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and recover.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in complete medium.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound-containing medium. For suspension cells, add 100 µL directly to the existing 100 µL to achieve a 1X final concentration.
-
Include wells for negative control (medium with DMSO) and positive control.
-
-
Incubation: Return the plate to the incubator for 48-72 hours. The duration should be sufficient to observe a significant effect on proliferation (typically 2-3 cell doubling times).
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Concluding Remarks
This compound is a versatile chemical scaffold with significant potential in drug discovery and chemical biology. The protocols detailed in this guide provide a robust framework for its initial handling and subsequent evaluation in key preclinical assays. By understanding the rationale behind each step and adhering to these validated methodologies, researchers can confidently explore the biological activities of novel derivatives, paving the way for the development of next-generation therapeutic agents. The true power of this scaffold lies in its synthetic tractability, and these protocols are designed to be the first step in the critical journey from chemical synthesis to biological validation.
References
- EP2841424A1 - Process for synthesis of this compound.
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules.
-
Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester.
-
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. National Institutes of Health. [Link]
-
Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]
-
Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3). PubChemLite. [Link]
-
This compound. PubChem. [Link]
-
Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]
-
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
-
A review for cell-based screening methods in drug discovery. National Institutes of Health. [Link]
-
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. National Institutes of Health. [Link]
-
Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. Semantic Scholar. [Link]
-
A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. National Institutes of Health. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI. [Link]
-
Cell-based assays in drug discovery: the key to faster cures? YouTube. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health. [Link]
-
2-(M-FLUOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXAMIDE. Gsrs. [Link]
-
Discovery of N -((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ResearchGate. [Link]
-
Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[7][8][9]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 8. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Methyloxazole-5-carboxamide as a Versatile Fragment for Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Oxazole Carboxamide Scaffold
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening. FBDD focuses on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial, weak-binding hits serve as high-quality starting points for rational, structure-guided evolution into potent and selective lead compounds.[1][2]
Within the vast chemical space available for fragment libraries, the oxazole ring stands out as a "privileged" heterocyclic scaffold.[3] Its presence in numerous natural products and approved drugs speaks to its favorable physicochemical properties and its ability to engage in meaningful interactions with a wide array of biological targets, including kinases, proteases, and protein-protein interfaces.[4][5] When coupled with a carboxamide moiety, the resulting heteroaryl-carboxamide motif provides directional hydrogen-bonding capacity, which is crucial for molecular recognition, along with tunable electronic properties that are amenable to pharmacological optimization.[3]
This guide focuses on 4-methyloxazole-5-carboxamide , a quintessential example of an oxazole-based fragment. Its structure embodies the core principles of FBDD, making it an ideal starting point for drug discovery campaigns targeting diverse therapeutic areas, from oncology to infectious diseases.
Physicochemical Profile of a Prototypical Fragment
This compound is an exemplary fragment that adheres to the widely accepted "Rule of Three," a set of empirical guidelines for selecting fragments with a higher probability of developing into successful leads.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight (MW) | 126.11 g/mol | < 300 Da | [6] |
| Calculated LogP (cLogP) | -0.1 | < 3 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 | [5] |
| Hydrogen Bond Acceptors | 3 (N and O in ring, C=O) | ≤ 3 | [5] |
| Rotatable Bonds | 1 | ≤ 3 | [5] |
| Heavy Atom Count | 9 | - | [5] |
This profile ensures that the fragment is small and simple enough to efficiently sample the binding landscape of a target protein, while possessing sufficient complexity and key interaction points (hydrogen bond donors/acceptors) to form a stable, observable complex.
Application Case Study: A Blueprint for Antiviral Discovery
Recent research has highlighted the potential of the oxazole-4-carboxamide scaffold in developing novel anti-coronavirus agents.[3] This provides a scientifically grounded and highly relevant context for demonstrating the utility of the isomeric this compound fragment. We will outline a typical FBDD workflow using this fragment against a hypothetical viral protease, a common target for antiviral drugs.
Workflow for Fragment-Based Hit Identification and Validation
The following diagram illustrates a standard, multi-stage workflow for an FBDD campaign, starting with primary screening and proceeding through hit validation and characterization.
Experimental Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding events characteristic of fragments.[6][7]
Causality: We choose SPR for the primary screen due to its high throughput, low protein consumption compared to other methods, and its ability to provide real-time kinetic data (association and dissociation rates), which can help triage initial hits.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified viral protease onto a high-sensitivity sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.
-
Use a reference flow cell, activated and blocked in the same manner but without protein, to subtract bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Dilute the stock into the running buffer (e.g., HBS-EP+ with 2% DMSO) to a final screening concentration, typically in the range of 100 µM to 500 µM. The final DMSO concentration must be precisely matched between the running buffer and the fragment samples.[8]
-
-
Binding Analysis:
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A positive "hit" is identified by a higher RU signal in the target flow cell compared to the reference cell, indicating mass accumulation due to binding.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and a buffer blank injection ("double referencing").
-
Hits are typically flagged if their equilibrium binding response is significantly above the background noise (e.g., > 3 standard deviations).
-
Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to confirm fragment binding directly in solution, providing an excellent orthogonal validation for hits identified by SPR.[1][9]
Causality: We use a protein-observed 2D NMR experiment, such as the ¹H-¹⁵N HSQC, as a validation step. This method confirms that the fragment binds to the target protein in solution (ruling out artifacts from the SPR surface) and can simultaneously map the binding site on the protein, providing early structural insights.
Methodology:
-
Protein Preparation:
-
Express and purify the target viral protease with uniform ¹⁵N isotopic labeling.
-
Prepare a solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O).
-
-
Spectrum Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.[10]
-
-
Fragment Addition:
-
Add a stock solution of this compound to the protein sample to achieve a final concentration typically 10-20 fold higher than the protein concentration (e.g., 1 mM fragment).
-
Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.
-
-
Data Analysis:
-
Overlay the two spectra. Binding is confirmed if specific peaks in the spectrum show a chemical shift perturbation (CSP), meaning they move their position upon fragment addition.[10]
-
The residues whose peaks are perturbed are located at or near the fragment's binding site. This provides a structural "footprint" of the hit.
-
Protocol 3: Affinity and Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding, directly quantifying the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4][5]
Causality: ITC provides a rigorous, in-solution measurement of binding affinity, free from the potential artifacts of immobilization or labeling. The thermodynamic signature (enthalpy vs. entropy) gives valuable information about the forces driving the binding event, which can guide subsequent optimization efforts.[5]
Methodology:
-
Sample Preparation:
-
Prepare the purified target protein (e.g., 20-50 µM) and the fragment (e.g., 0.5-1 mM) in the exact same buffer solution. Meticulous buffer matching is critical to minimize heats of dilution.
-
-
Titration:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections (e.g., 2-3 µL each) of the fragment solution into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Data Interpretation and Hit Evolution
A primary hit like this compound is evaluated not just on its affinity, but on its quality and potential for optimization. Ligand Efficiency (LE) is a critical metric for this purpose.
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, rewarding potent binding from a small number of atoms. It is calculated as: LE = -RT * ln(KD) / N where R is the gas constant, T is the temperature, KD is the binding affinity, and N is the number of non-hydrogen (heavy) atoms.[11] A good fragment hit typically has an LE of 0.3 kcal/mol/heavy atom or better.
Hypothetical Screening Data for a Confirmed Hit:
| Fragment | KD (ITC) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| This compound | 500 µM | 9 | 0.33 kcal/mol |
This LE value indicates an efficient binder, making it an excellent candidate for fragment elaboration.
Strategies for Fragment Elaboration
Once a high-quality fragment hit is confirmed and its binding mode is determined by X-ray crystallography, the next step is to evolve it into a more potent lead compound.
1. Fragment Growing: This strategy involves adding chemical functionality to the fragment core to make new, favorable interactions with the target protein.[1] For this compound, if structural data revealed an adjacent hydrophobic pocket, a medicinal chemist might synthesize analogs by adding small alkyl or aryl groups to the amide nitrogen.
2. Fragment Linking: If a separate fragment hit is found to bind in an adjacent pocket, the two fragments can be connected via a chemical linker.[1][12] This can lead to a dramatic increase in affinity due to the additive binding energy and reduced entropic penalty.
Protocol 4: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages, as it provides the atomic-level blueprint for rational drug design.
Causality: A co-crystal structure provides definitive proof of binding and reveals the precise orientation, conformation, and specific interactions (hydrogen bonds, hydrophobic contacts) of the fragment in the binding site. This information is invaluable for guiding fragment elaboration strategies.
Methodology:
-
Protein Crystallization:
-
Screen a wide range of conditions to find a precipitant solution that produces well-diffracting crystals of the target protein alone (apo form).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.
-
Co-crystallization: Alternatively, add the fragment to the protein solution before setting up crystallization trials. This can be effective if fragment binding induces a conformational change that is more amenable to crystallization.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the protein structure using molecular replacement (if a related structure exists).
-
Carefully examine the resulting electron density maps. A clear, unambiguous region of electron density corresponding to the shape of the fragment confirms its binding and reveals its precise location and orientation.
-
Build the fragment into the density and refine the structure to high resolution.
-
Conclusion
This compound represents a high-quality, versatile chemical fragment that serves as an excellent starting point for drug discovery programs. Its adherence to the "Rule of Three," combined with the privileged nature of the oxazole-carboxamide scaffold, makes it an ideal candidate for inclusion in any fragment library. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, this simple yet powerful fragment can be efficiently elaborated into novel, potent, and selective lead compounds for a wide range of therapeutic targets.
References
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
-
Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. (2024). MDPI. [Link]
-
This compound | C5H6N2O2 | CID 78581 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
CNP0037619.0: this compound - COCONUT. (2024). COCONUT. [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). Trends in Pharmacological Sciences. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Role of Ligand Efficiency Measures in Drug Discovery. (n.d.). Repository of the Academy's Library. [Link]
-
Fragment-based screening using surface plasmon resonance technology. (2005). Journal of Biomolecular Screening. [Link]
-
Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry. [Link]
-
Practical aspects of NMR-based fragment screening. (2012). Methods in Enzymology. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Ligand efficiency and fragment-based drug discovery. (2025). ResearchGate. [Link]
-
A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). Nature Protocols. [Link]
-
5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. (2012). Future Medicinal Chemistry. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. (2016). Methods in Molecular Biology. [Link]
-
Crystallographic Fragment Screening in Drug Discovery. (n.d.). SARomics Biostructures. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020). Zenodo. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Neuroscience. [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2022). FEBS Open Bio. [Link]
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2022). ChemMedChem. [Link]
-
The nature of ligand efficiency. (2017). Journal of Computer-Aided Molecular Design. [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]
-
Fragment screening using X-ray crystallography. (2012). Topics in Current Chemistry. [Link]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. (n.d.). SpringerLink. [Link]
-
Growing fragments through fragment-linking. (A) Strategy for FBDD.... (n.d.). ResearchGate. [Link]
-
(PDF) Fragment Linking Strategies for Structure-Based Drug Design. (2020). ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | Semantic Scholar [semanticscholar.org]
- 12. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
Application Notes and Protocols for the Characterization of 4-Methyloxazole-5-carboxamide in Kinase Inhibition Assays
Introduction: The Oxazole Scaffold and the Pursuit of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and medicinal chemistry has identified certain heterocyclic structures as "privileged scaffolds" for their ability to interact with the ATP-binding site of kinases.
The oxazole ring is one such scaffold, found in numerous bioactive molecules and approved pharmaceuticals.[4][5][6] Its chemical properties allow for diverse substitutions that can be tailored to achieve high potency and selectivity for specific kinase targets.[4][6] This application note focuses on 4-Methyloxazole-5-carboxamide , a representative compound from this class, and provides a comprehensive guide for its characterization as a potential kinase inhibitor.
As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will detail robust biochemical and cell-based assays to determine the compound's inhibitory potency (IC50) and its effects within a physiological context.
Pillar 1: Foundational Principles of Kinase Inhibition Assays
To evaluate a compound like this compound, we must measure its effect on a kinase's primary function: the transfer of a phosphate group from ATP to a substrate.[7][8] Assays are broadly categorized into two types:
-
Biochemical Assays: These in vitro assays use purified, recombinant kinase, a specific substrate (peptide or protein), and ATP.[7][9] They are essential for determining direct enzyme inhibition and calculating key parameters like IC50. Common readout technologies include:
-
Luminescence-Based Assays: These methods quantify the amount of ATP remaining after the kinase reaction.[10][11][12] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[8][11] The Promega Kinase-Glo® platform is a widely used example.[10][12]
-
Fluorescence-Based (TR-FRET) Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays measure the phosphorylated product.[2][13] This technology uses a donor-acceptor fluorophore pair.[2] When a labeled antibody binds the phosphorylated substrate, the pair comes into close proximity, generating a FRET signal that is directly proportional to kinase activity.[13][14]
-
-
Cell-Based Assays: These assays measure the compound's effect on kinase activity within intact cells.[15][16][17] They provide more physiologically relevant data by accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[16][17] A common method involves quantifying the phosphorylation of a kinase's downstream substrate.[15][18]
Pillar 2: Experimental Protocols & Methodologies
The following protocols are designed to provide a robust framework for characterizing this compound. A hypothetical target, Receptor Tyrosine Kinase X (RTK-X), will be used for illustrative purposes.
Protocol 1: Biochemical IC50 Determination using a Luminescence-Based Assay (Kinase-Glo®)
This protocol measures the amount of ATP remaining in solution following the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[8][10][12]
A. Rationale & Experimental Design
The goal is to generate a dose-response curve to determine the IC50 value of this compound. The concentration of ATP should be set at or near the Michaelis constant (Km) for the specific kinase, as this provides a sensitive measure of competitive inhibition. A broad range of inhibitor concentrations (e.g., 10 µM to 0.1 nM) is tested to capture the full inhibitory profile.
B. Materials & Reagents
-
Recombinant human RTK-X (e.g., from Promega, MilliporeSigma)
-
Poly-Glu,Tyr (4:1) peptide substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
C. Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended. This will yield final assay concentrations from 10 µM to 0.5 nM.
-
Prepare a similar dilution series for Staurosporine.
-
-
Assay Setup:
-
Add 0.5 µL of each compound dilution (or DMSO for vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare the RTK-X enzyme solution in Kinase Buffer. The optimal concentration must be determined empirically but is typically in the low nM range.
-
Add 10 µL of the enzyme solution to each well, except for the "no enzyme" control wells. Add 10 µL of Kinase Buffer to these wells instead.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a solution containing the substrate and ATP in Kinase Buffer. The final concentration should be at the Km of ATP for RTK-X (e.g., 10 µM) and a saturating concentration of the peptide substrate.
-
Add 10 µL of the ATP/substrate solution to all wells to initiate the reaction. The final volume is now ~20.5 µL.
-
Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
D. Workflow Visualization
Caption: Workflow for the luminescence-based kinase assay.
Protocol 2: Cell-Based RTK-X Phosphorylation Assay
This protocol determines the ability of this compound to inhibit RTK-X activity within a cellular context by measuring the phosphorylation of its direct downstream target, Protein-Y.
A. Rationale & Experimental Design
Many RTKs require ligand-induced activation.[18] This assay uses a cell line that overexpresses RTK-X. Cells are first starved to reduce basal kinase activity, then pre-treated with the inhibitor, and finally stimulated with a specific ligand to activate the kinase. Inhibition is quantified by measuring the phosphorylation of a downstream substrate (Protein-Y) via Western Blot.
B. Materials & Reagents
-
HEK293 cells stably overexpressing RTK-X
-
Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Starvation Medium: DMEM, 0.1% FBS
-
RTK-X Ligand (e.g., a specific growth factor)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-phospho-Protein-Y (pY-123), anti-total-Protein-Y, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
C. Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293-RTK-X cells to ~80% confluency.
-
Seed 1x10⁶ cells per well in a 6-well plate and incubate overnight.
-
-
Cell Treatment:
-
Aspirate the complete medium and wash cells once with PBS.
-
Add 2 mL of Starvation Medium to each well and incubate for 4 hours.
-
Prepare dilutions of this compound in Starvation Medium.
-
Aspirate the starvation medium and add fresh medium containing the desired concentrations of the compound (e.g., 10 µM, 1 µM, 0.1 µM) or DMSO (vehicle control).
-
Incubate for 2 hours at 37°C.
-
-
Ligand Stimulation:
-
Add the RTK-X ligand to each well (except the unstimulated control) at a pre-determined optimal concentration.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash wells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour, then incubate with the anti-phospho-Protein-Y primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total-Protein-Y and GAPDH to ensure equal loading.
-
D. Workflow Visualization
Caption: Workflow for the cell-based phosphorylation assay.
Pillar 3: Data Analysis, Interpretation & Trustworthiness
The integrity of your findings relies on meticulous data analysis. For each assay, the goal is to generate a dose-response curve and calculate the IC50, which is the concentration of inhibitor required to reduce kinase activity by 50%.
A. Data Processing
-
Normalization:
-
For the Kinase-Glo® assay, the raw luminescence units (RLU) must be normalized.
-
Define 0% activity (100% inhibition) as the signal from the "no enzyme" or high concentration positive control wells.
-
Define 100% activity (0% inhibition) as the signal from the DMSO vehicle control wells.
-
Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (RLU_vehicle - RLU_compound) / (RLU_vehicle - RLU_no_enzyme)
-
-
IC50 Calculation:
-
Plot the Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four-parameter fit) using software like GraphPad Prism or R.
-
The IC50 is derived directly from this curve.
-
B. Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | Target Kinase | Assay Type | ATP Conc. | IC50 (nM) |
| This compound | RTK-X | Kinase-Glo® | 10 µM (Km) | 75.3 |
| Staurosporine (Control) | RTK-X | Kinase-Glo® | 10 µM (Km) | 8.1 |
C. Visualizing Kinase Signaling and Inhibition
Understanding the context of inhibition is crucial. The diagram below illustrates a generic receptor tyrosine kinase signaling pathway and the point of intervention for an ATP-competitive inhibitor like this compound.
Caption: Generic RTK signaling and inhibitor action.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for evaluating the kinase inhibitory potential of this compound. By employing both robust biochemical and physiologically relevant cell-based assays, researchers can confidently characterize its potency, mechanism, and cellular efficacy. The detailed protocols and underlying scientific principles described herein are designed to ensure data integrity and reproducibility, paving the way for the successful identification and development of novel kinase-targeted therapeutics.
References
- Wang, Z., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 21-26. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
- ResearchGate. HTRF® Kinase Assay Protocol. [Link]
- Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
- ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology, vol 1386. Humana Press, New York, NY. [Link]
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1173, 1-17. [Link]
- Hu, D. J., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288–1303. [Link]
- Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
- Reaction Biology. Kinase Screening Assay Services. [Link]
- ResearchGate. (2014). Fluorescence detection techniques for protein kinase assay. [Link]
- Promega Connections. (2018). Kinase Inhibitors as Therapeutics: A Review. [Link]
- OUCI. Screening assays for tyrosine kinase inhibitors: A review. [Link]
- Profacgen. Cell-based Kinase Assays. [Link]
- BMG LABTECH. Fluorescence Polarization Detection. [Link]
- Wang, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Lim, C. G., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4568–4576. [Link]
- Mo, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomedical Science, 28(1), 63. [Link]
- ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
- Sharma, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1982-2005. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Totorol, M. W., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 441(2), 163-169. [Link]
- Khan, I., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 28(14), 5347. [Link]
- Google Patents. (2015). Process for synthesis of this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78581, this compound. [Link]
- ResearchGate. (2013). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [Link]
- Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]
- Harris, C. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9345-9364. [Link]
- Follis, A. V., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][10][12][13]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1163–1168. [Link]
- Kim, T., et al. (2022). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules, 27(19), 6701. [Link]
- Lorthiois, E., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2268–2276. [Link]
- ResearchGate. (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. [Link]
- Global Substance Registration System. 2-(M-FLUOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXAMIDE. [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Application Note & Protocol: Solubilization of 4-Methyloxazole-5-carboxamide for In Vitro Biological Assays
Here is the detailed application note and protocol for dissolving 4-Methyloxazole-5-carboxamide.
Abstract
The successful execution of in vitro assays is fundamentally dependent on the proper solubilization and delivery of the test compound to the biological system. This compound, like many heterocyclic small molecules, is predicted to have low aqueous solubility, posing a significant challenge for biological testing. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible data. This document provides a comprehensive, field-proven guide for the effective solubilization of this compound. We will detail the rationale for solvent selection, provide step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions, and outline a self-validating workflow to ensure assay integrity and data fidelity.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a robust solubilization strategy. Its structure suggests poor water solubility, making an organic solvent necessary for initial dissolution.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Physical State | Solid | [2] |
| Melting Point | 197-198 °C | [3] |
| CAS Number | 4866-00-6 | [1] |
| Predicted Solubility | Low in aqueous solutions; requires organic solvent. | Inferred from structure |
The Critical Role of the Solvent System
The choice of solvent is a critical experimental parameter that can dramatically influence the outcome of an assay. For water-insoluble compounds, the goal is to find a solvent that can dissolve the compound at a high concentration and is compatible with the biological assay system at its final, diluted concentration.
Dimethyl Sulfoxide (DMSO) as the Primary Solvent
Dimethyl Sulfoxide (DMSO) is the gold-standard solvent in drug discovery for initial compound solubilization.[4][5] Its strong dissolving power for a wide range of polar and nonpolar compounds makes it the ideal starting point for this compound. The strategy is to prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted for experiments.[4]
Key Challenges and a Self-Validating System
While powerful, using DMSO introduces two primary challenges that must be systematically addressed:
-
Solvent-Induced Bioactivity and Cytotoxicity: High concentrations of DMSO are toxic to cells and can interfere with assay components.[6][7] Most cell lines can tolerate up to 0.5% DMSO, while more sensitive primary cells may require the final concentration to be ≤0.1%.[4][8] Therefore, every experiment must include a vehicle control , which consists of the assay medium with the same final concentration of DMSO as the test wells, to differentiate between compound-induced effects and solvent-induced artifacts.[4]
-
Precipitation Upon Aqueous Dilution: A compound perfectly dissolved in 100% DMSO can crash out of solution when diluted into an aqueous buffer or cell culture medium.[4][9][10] This is the most common source of error. The key to preventing this is not to dilute the high-concentration stock directly into the aqueous medium. Instead, intermediate serial dilutions should first be performed in 100% DMSO before the final dilution step into the assay medium.[4][9]
The following workflow provides a self-validating system to ensure that the chosen solvent concentration is not interfering with the assay and that the compound remains in solution.
Caption: Experimental validation workflow for solubilization.
Detailed Protocols for Solubilization
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO.
Materials:
-
This compound (MW: 126.11)
-
Anhydrous, sterile DMSO (stored in a desiccator)
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass:
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 126.11 g/mol × 1000 mg/g = 1.261 mg
-
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Confirm Solubility: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[4]
Protocol: Preparation of Working Solutions via Serial Dilution
This protocol is critical for preventing compound precipitation in the final assay medium.
Workflow Diagram:
Caption: Serial dilution workflow for preparing working solutions.
Procedure (Example for a 10 µM final concentration):
-
Thaw Primary Stock: Thaw one aliquot of your 10 mM stock solution completely and vortex gently.
-
Prepare Intermediate Dilution (in DMSO):
-
Label a new sterile tube "1 mM Intermediate".
-
Add 90 µL of 100% DMSO to this tube.
-
Add 10 µL of the 10 mM primary stock to the "1 mM Intermediate" tube.
-
Vortex to mix. This is your 1 mM stock (a 1:10 dilution).
-
-
Prepare Final Working Solution (in Assay Medium):
-
This step creates a 20X "spiking" solution to add to your cells/assay. The final DMSO concentration in the assay will be 0.5%.
-
Calculate the volume needed for your experiment. For example, to make 200 µL of a 20X spiking solution (which will be 200 µM):
-
Add 196 µL of your aqueous assay medium (e.g., DMEM + 10% FBS) to a new tube.
-
Add 4 µL of the 1 mM Intermediate DMSO stock.
-
Vortex immediately and thoroughly. This is your 200 µM spiking solution.
-
-
Dose the Assay:
-
Add this 20X spiking solution to your assay wells at a 1:20 ratio.
-
Example: To a well containing 190 µL of cells in medium, add 10 µL of the 200 µM spiking solution.
-
The final concentration of this compound will be 10 µM.
-
The final concentration of DMSO will be 0.5%.
-
Best Practices and Troubleshooting
| Challenge | Recommended Solution & Rationale |
| Compound precipitates in the final assay medium. | Solution: Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[9][10] Rationale: This gradual reduction in compound concentration prevents the abrupt solvent change that causes precipitation. |
| Observed effects in the vehicle control wells. | Solution: Lower the final DMSO concentration. Perform a dose-response curve with DMSO alone (e.g., from 1% down to 0.05%) to find the highest non-interfering concentration for your specific assay.[6][12] Rationale: Different cell lines and assay technologies have varying sensitivities to DMSO.[8] |
| Stock solution appears cloudy or contains crystals after thawing. | Solution: Warm the vial to 37°C and sonicate for 5-10 minutes.[4] Rationale: Some compounds can fall out of solution during freezing. Gentle re-heating and sonication can often restore full solubility. |
| Inconsistent results between experiments. | Solution: Use fresh, anhydrous DMSO and always use single-use aliquots of the primary stock.[4][9] Rationale: DMSO is hygroscopic and will absorb water from the air, which can reduce its solvency power and degrade compounds. Repeated freeze-thaw cycles can also degrade the compound. |
Recommended Final DMSO Concentrations for In Vitro Assays
| Assay Type | Recommended Final DMSO % | Rationale |
| General Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit to avoid cytotoxicity in most immortalized cell lines.[4][6][8] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than established cell lines.[4][8] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Must be optimized and kept consistent across all plates to ensure data quality.[4] |
| Enzyme/Biochemical Assays | ≤ 1% | Generally more tolerant than cell-based assays, but potential for direct interference with protein activity should be checked. |
| In Vivo Animal Studies | ≤ 2% | For animal studies, the final DMSO concentration in the working solution should preferably be 2% or lower to reduce toxicity.[13] |
References
-
This compound | C5H6N2O2 | CID 78581. PubChem - NIH. [Link]
-
The effect of solvents on drug metabolism in vitro. PubMed - NIH. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen Research Portal. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
DMSO stock preparation. Protocols.io. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558. PubChem - NIH. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
1666 questions with answers in DMSO | Science topic. ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
Sources
- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4866-00-6 CAS MSDS (4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. medchemexpress.cn [medchemexpress.cn]
analytical methods for quantifying 4-Methyloxazole-5-carboxamide
An Application Guide to the Quantitative Analysis of 4-Methyloxazole-5-carboxamide
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Novel Heterocycle
The oxazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates with a wide spectrum of biological activities.[1][2] this compound (C₅H₆N₂O₂, MW: 126.11 g/mol ) is a member of this important class of heterocyclic compounds.[3] As with any potential therapeutic agent or critical intermediate, the ability to accurately and robustly quantify the molecule in various matrices—from the pristine environment of a bulk drug substance to the complexity of biological fluids—is paramount. This guide provides detailed analytical protocols for the quantification of this compound, grounded in established principles of chromatography and mass spectrometry.
The inherent chemical nature of this molecule presents specific analytical considerations. As a small, polar compound containing both a hydrogen-bond donor (the amide) and acceptor sites (the amide carbonyl, oxazole nitrogen, and oxygen), it can exhibit challenging chromatographic behavior.[4][5] Techniques must be selected to ensure adequate retention on stationary phases and to achieve the sensitivity required for the specific application. This document outlines two primary analytical strategies: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, ideal for purity and dosage form analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. The following table summarizes key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | [3] |
| CAS Number | 4866-00-6 | [3] |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Monoisotopic Mass | 126.0429 Da | [3] |
| XLogP3-AA (LogP) | -0.1 | [3] |
The negative LogP value indicates the hydrophilic (polar) nature of the molecule, informing the choice of chromatographic conditions.
Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
This method is the workhorse for assessing the purity of this compound as a drug substance and for quantifying it in pharmaceutical formulations. The methodology leverages reversed-phase chromatography, where the analyte is separated from impurities based on its polarity. An octadecylsilane (C18) column provides a nonpolar stationary phase, while a polar mobile phase is used for elution. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is directly proportional to its concentration, following the Beer-Lambert law. The oxazole ring system provides the necessary chromophore for UV detection.
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines the logical flow of the HPLC-UV quantification process, from sample preparation to data analysis.
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade), and ultrapure water.
-
Reference Standard: this compound with known purity.
2. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) | Buffered aqueous phase to ensure consistent ionization state and peak shape of the amide. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min. | A gradient ensures elution of potential impurities with different polarities and a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detection λ | 254 nm (or scan 200-400 nm with PDA to find λmax) | The oxazole ring is expected to have significant absorbance in this region. |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Serially dilute the stock solution with the 50:50 Acetonitrile:Water diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for drug substance): Prepare a sample solution at a target concentration within the calibration range (e.g., 25 µg/mL) using the same diluent.
4. Method Validation Parameters This protocol must be validated according to ICH Q2(R1) guidelines to ensure its trustworthiness and suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional response across a range of concentrations. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
| Specificity | Analyte peak is pure and resolved from degradation products/impurities. | Ensures the method measures only the intended analyte. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |
Part 2: Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
For quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the definitive technique. Its power lies in its unparalleled sensitivity and selectivity. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A specific parent ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored. This specific parent-to-product ion transition, known as Multiple Reaction Monitoring (MRM), acts as a highly selective mass filter, virtually eliminating interference from matrix components and enabling quantification at very low concentrations (ng/mL or pg/mL).[6][7]
Experimental Workflow: LC-MS/MS Bioanalysis
This workflow includes a critical sample preparation step to remove proteins and other interferences from the biological matrix before analysis.
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Reagents
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and ultrapure water.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-4-Methyloxazole-5-carboxamide) is ideal. If unavailable, a structurally similar compound with different mass can be used.
2. LC-MS/MS Conditions These conditions are designed for high-throughput analysis of biological samples.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast gradients and high-throughput analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase LC-MS. |
| Gradient | 2% B to 98% B over 2.5 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min. (Total run time: 5 min) | A fast gradient is sufficient for separating the analyte from matrix effects. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | ESI, Positive | The oxazole nitrogen and amide group are readily protonated. |
| MRM Transitions | Analyte: Q1: 127.1 -> Q3: 110.1 Analyte (confirming): Q1: 127.1 -> Q3: 83.1 IS: (To be determined based on chosen IS) | Q1 is the protonated parent molecule [M+H]⁺. Q3 transitions are proposed based on loss of NH₃ (17 Da) and further fragmentation. These must be optimized empirically.[6] |
| Source Params. | (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C, Gas Flow: 10 L/min) | These parameters are instrument-specific and must be optimized for maximum analyte signal. |
3. Sample Preparation: Protein Precipitation This is a rapid and effective method for cleaning up plasma samples.[7]
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for injection.
4. Bioanalytical Method Validation The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:
-
Selectivity & Matrix Effect: Assessed to ensure interferences from the biological matrix do not affect quantification.
-
Linearity, Accuracy, Precision: As per HPLC method, but with wider acceptance criteria (typically ±15% for standards, ±20% at LLOQ).
-
Recovery: Measures the efficiency of the extraction process.
-
Stability: Analyte stability is tested under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure sample integrity.
Conclusion
The quantification of this compound can be reliably achieved using the methodologies presented. For quality control of bulk substance and formulated products, the HPLC-UV method offers a robust, accurate, and cost-effective solution. For the demanding requirements of bioanalysis in drug metabolism and pharmacokinetic studies, the LC-MS/MS method provides the necessary sensitivity and selectivity. The protocols provided herein are comprehensive starting points that, once optimized and validated for a specific matrix and instrument, will constitute a self-validating system for the rigorous quantification of this promising oxazole derivative.
References
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Available at: [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Available at: [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. Available at: [Link]
-
Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. (2007). PubMed. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]
-
Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. (2007). ResearchGate. Available at: [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). IJRPR. Available at: [Link]
-
Detection and quantification of 4(5)-methylimidazole in cooked meat. (2015). PubMed. Available at: [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (2025). International Journal of Environmental Sciences. Available at: [Link]
-
LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. (2014). PubMed. Available at: [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Determination of 5-aminoimidazole-4-carboxamide in human plasma by. (2007). ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2011). ResearchGate. Available at: [Link]
-
A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. (2013). PubMed. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-Methyloxazole-5-carboxamide in Cell-Based Assays
Introduction: The Oxazole Carboxamide Scaffold in Drug Discovery
The oxazole ring is a key heterocyclic structure found in numerous biologically active compounds, serving as a versatile building block in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The oxazole carboxamide moiety, in particular, is a common feature in molecules designed to interact with various biological targets. While extensive research exists for a variety of substituted oxazole and isoxazole carboxamides, it is important to note that as of the date of this document, specific biological activities and established mechanisms of action for 4-Methyloxazole-5-carboxamide are not widely reported in peer-reviewed literature.
This guide is intended to provide researchers with a strategic framework and detailed protocols for the initial characterization of this compound in common cell-based assays. The experimental designs proposed herein are based on the known activities of structurally related compounds and are aimed at enabling the exploration of this compound's potential as a modulator of key cellular pathways.
Hypothesized Biological Activities of this compound
Based on the established bioactivities of analogous structures, we can hypothesize several potential mechanisms of action for this compound that warrant experimental investigation.
-
Antiproliferative and Cytotoxic Effects: Many heterocyclic carboxamides have been investigated as potential anticancer agents. For instance, certain 2-methyl-4,5-disubstituted oxazoles have been identified as highly potent antitubulin agents, leading to cell cycle arrest and inhibition of cancer cell growth.[2]
-
Kinase Inhibition: The carboxamide group is a common feature in many kinase inhibitors. Structurally related isoxazole derivatives have been shown to act as potent and selective inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[3]
-
Anti-inflammatory Activity: Various carboxamide-containing heterocyclic compounds have demonstrated anti-inflammatory properties. For example, derivatives of thiazole carboxamides have been developed as inhibitors of cyclooxygenase (COX) enzymes.[4][5] Furthermore, some leflunomide analogs, which feature an isoxazole carboxamide core, possess immunomodulating effects.[6]
The following protocols are designed to provide a foundational screening approach to test these hypotheses.
PART 1: Foundational Screening - Cell Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a working concentration range. A dose-response curve will reveal the concentration at which the compound exhibits cytotoxic or cytostatic effects.
Protocol 1: MTT Assay for Cell Viability
This protocol utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific research focus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: General workflow for determining the IC50 of a compound using the MTT assay.
Detailed Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilutions should be made in complete cell culture medium immediately before use. Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only). A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (log dilutions) |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | < 0.5% |
| MTT Concentration | 0.5 mg/mL (final) |
| Absorbance Wavelength | 570 nm |
PART 2: Mechanistic Assays - Investigating Potential Targets
If the foundational screening indicates significant bioactivity (e.g., a low micromolar IC₅₀), the next step is to investigate the potential mechanism of action.
Protocol 2: General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a biochemical assay to determine if this compound directly inhibits a specific kinase of interest (e.g., FLT3, based on related compounds).[3] This type of assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant active kinase (e.g., FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
This compound
-
Detection reagent (e.g., phosphospecific antibody or a luminescence-based ATP detection kit like Kinase-Glo®)
-
384-well white plates (for luminescence assays)
Detailed Methodology:
-
Compound Plating: Add serial dilutions of this compound in assay buffer to the wells of a 384-well plate. Include a known inhibitor as a positive control and DMSO as a vehicle control.
-
Kinase-Substrate Addition: Prepare a master mix containing the recombinant kinase and its substrate in the assay buffer. Add this mix to the wells containing the compound.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP (if using a lytic endpoint assay like Kinase-Glo®) or the amount of phosphorylated substrate (if using an antibody-based method like ELISA or HTRF).
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Anti-Inflammatory Screening - Nitric Oxide (NO) Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
4-Methyyloxazole-5-carboxamide
-
Griess Reagent System (for NO measurement)
-
96-well cell culture plates
Detailed Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (at non-toxic concentrations determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided nitrite standard. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production for each compound concentration relative to the LPS-only treated cells.
Hypothetical Signaling Pathway
Caption: A hypothetical pathway where this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the systematic evaluation of this compound in cell-based assays. Initial screening for cytotoxicity is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies. Based on the chemical structure and the known activities of related compounds, investigating its potential as an antiproliferative, kinase-inhibiting, or anti-inflammatory agent is a logical progression. Positive results in these initial assays would pave the way for more in-depth studies, such as cell cycle analysis, apoptosis assays, specific kinase profiling, and in vivo efficacy models.
References
- Process for synthesis of this compound.
- This compound | C5H6N2O2 | CID 78581.
- Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methyloxazole Deriv
- Synthesis of 4-Methyloxazole: Laboratory-Scale Applic
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
- N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
synthetic procedures for 4-Methyloxazole-5-carboxamide analogs
Application Notes and Protocols
Topic: Synthetic Procedures for 4-Methyloxazole-5-carboxamide Analogs For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage with a wide range of biological targets through various non-covalent interactions.[1][2][3] The oxazole nucleus is present in numerous natural products and FDA-approved drugs, demonstrating its importance in therapeutic agent design.[3][4] When combined with a carboxamide linkage at the 5-position, the resulting heteroaryl-carboxamide motif provides directional hydrogen-bonding capabilities and tunable electronic properties that are highly amenable to pharmacological optimization.[2]
This guide provides a detailed overview of robust and versatile synthetic strategies for the preparation of this compound analogs, with a focus on explaining the rationale behind key experimental choices to empower researchers in their drug discovery efforts.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target this compound scaffold reveals two primary disconnection points. The most straightforward approach involves disconnecting the amide bond, leading back to a 4-methyloxazole-5-carboxylic acid precursor (or its activated form) and a corresponding amine. The oxazole ring itself can be disconnected through several established cyclization strategies, with the van Leusen oxazole synthesis being a particularly powerful and widely used method.[1][5]
Caption: Workflow for the van Leusen synthesis of the oxazole core.
Stage 2: Hydrolysis and Amide Bond Formation
Once the ethyl 4-methyloxazole-5-carboxylate ester is synthesized, it can be readily converted to the desired carboxamide analogs.
-
Saponification: The ester is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.
-
Amidation: The resulting 4-methyloxazole-5-carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of analogs. Two common methods are employed:
-
Acyl Chloride Formation: The carboxylic acid is converted to a more reactive 4-methyloxazole-5-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [6][7][8]This intermediate reacts readily with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Peptide Coupling Reagents: Direct coupling of the carboxylic acid and amine is achieved using reagents like HATU, HOBt/EDC, or T3P. This method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This protocol is adapted from the principles of the van Leusen oxazole synthesis. [5][9][10]
-
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add TosMIC (1.0 eq) and anhydrous methanol.
-
Add finely ground potassium carbonate (2.5 eq) in portions. The suspension will typically turn yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of ethyl 2-chloroacetoacetate (1.1 eq) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Rationale: The base (K₂CO₃) deprotonates the acidic methylene protons of TosMIC, creating the nucleophile. [9]The reaction is kept cold to control the exothermic reaction and prevent side products.
-
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of starting material.
-
Quench the reaction by pouring it into cold water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-methyloxazole-5-carboxylate.
-
Protocol 2: Synthesis of 4-Methyloxazole-5-carboxylic Acid
-
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl, 1M)
-
-
Procedure:
-
Dissolve the ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Rationale: NaOH acts as the nucleophile to hydrolyze the ester to the carboxylate salt.
-
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
-
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyloxazole-5-carboxylic acid.
-
Protocol 3: Synthesis of this compound Analogs (via Acyl Chloride)
-
Materials:
-
4-Methyloxazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a flame-dried flask under nitrogen, suspend 4-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure all SOCl₂ is removed.
-
Dissolve the resulting crude 4-methyloxazole-5-carbonyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Rationale: The amine acts as a nucleophile, attacking the acyl chloride. TEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving it to completion.
-
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound analog.
-
Data Summary: Representative Analogs and Reaction Conditions
The following table summarizes hypothetical outcomes for the synthesis of various analogs, illustrating the versatility of the amidation step.
| Amine Input (R¹R²NH) | Coupling Method | Solvent | Typical Yield (%) | Notes |
| Aniline | Acyl Chloride | DCM | 85-95% | Aromatic amines are generally good nucleophiles in this reaction. |
| Benzylamine | Acyl Chloride | DCM | 90-98% | Highly reactive primary amine. |
| Morpholine | Peptide Coupling (HATU) | DMF | 80-90% | Good for secondary cyclic amines; avoids harsh acyl chloride conditions. |
| tert-Butylamine | Acyl Chloride | Toluene | 60-75% | Sterically hindered amines may require longer reaction times or heating. |
| 4-Fluoroaniline | Acyl Chloride | DCM | 85-95% | Electron-withdrawing groups on the aniline have a minimal effect on yield. |
Conclusion
The synthetic route beginning with a van Leusen-type oxazole synthesis followed by standard hydrolysis and amidation provides a robust, flexible, and high-yielding pathway to a wide array of this compound analogs. The modularity of the final amidation step, allowing for the introduction of diverse amine building blocks, makes this strategy particularly valuable for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs. The protocols and rationale outlined in this guide offer a solid foundation for researchers to successfully synthesize these important chemical entities.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Recent advance in oxazole-based medicinal chemistry. (2021). ResearchGate. [Link]
- Process for synthesis of this compound.
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2014). MDPI. [Link]
-
Oxazole-5-carboxylic acid. Chem-Impex. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). PMC - NIH. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 6. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Application Note: 4-Methyloxazole-5-carboxamide as a Versatile Scaffold for High-Throughput Screening in Drug Discovery
Abstract
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3] The selection of appropriate chemical matter is paramount to the success of any HTS campaign. This application note details the utility of 4-Methyloxazole-5-carboxamide, a heterocyclic compound, as a foundational scaffold for HTS. The oxazole ring system is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in both biochemical and cell-based HTS assays. We present detailed protocols, the rationale behind experimental design, and data interpretation guidelines to facilitate the discovery of novel modulators of biologically significant pathways.
Introduction: The Strategic Value of the Oxazole Scaffold in HTS
The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a key pharmacophore found in numerous biologically active compounds.[4][6] Its rigid, planar structure and capacity for diverse non-covalent interactions make it an ideal starting point for fragment-based and diversity-oriented library synthesis.[] this compound, in particular, offers a synthetically tractable core with functional handles (the methyl and carboxamide groups) that can be readily modified to explore chemical space and optimize structure-activity relationships (SAR).[8]
The rationale for employing this scaffold in HTS is threefold:
-
Broad Bioactivity: Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][9][10] This versatility increases the probability of identifying hits against a variety of biological targets.
-
Favorable Physicochemical Properties: As a small molecule (Molecular Weight: 126.11 g/mol ), this compound possesses drug-like properties that are amenable to HTS, such as potential for good solubility and cell permeability.[11] These characteristics are critical for success in both biochemical and cell-based screening environments.[2]
-
Synthetic Tractability: The core structure allows for the creation of focused libraries through straightforward chemical modifications, facilitating rapid hit-to-lead optimization.[12]
This guide will focus on the application of a hypothetical library derived from the this compound scaffold in screening for inhibitors of a key oncology target, Protein Kinase B (Akt).
Physicochemical Properties of the Core Scaffold
A foundational understanding of the core molecule's properties is essential for robust assay development.
| Property | Value | Source | Significance for HTS |
| Molecular Formula | C₅H₆N₂O₂ | PubChem CID 78581 | Provides basic compositional information. |
| Molecular Weight | 126.11 g/mol | PubChem CID 78581[11] | Low molecular weight is ideal for fragment-based screening and subsequent optimization. |
| XLogP3-AA | -0.1 | PubChem CID 78581[11] | Indicates good hydrophilicity, suggesting favorable aqueous solubility for biochemical assays. |
| Hydrogen Bond Donors | 1 | PubChem CID 78581[11] | Contributes to specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | PubChem CID 78581[11] | Provides multiple points for target engagement. |
Application in Biochemical HTS: A Kinase Inhibition Assay
Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme.[13][14] They are crucial for identifying direct inhibitors and understanding the mechanism of action.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The protocol below describes a TR-FRET-based assay to identify inhibitors of Akt1 kinase activity. This technology is widely used in HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[14] The assay measures the phosphorylation of a peptide substrate by Akt1.
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET-based biochemical kinase assay.
Detailed Protocol: Akt1 TR-FRET Inhibition Assay
Objective: To identify compounds from a this compound-based library that directly inhibit Akt1 kinase activity.
Materials:
-
384-well low-volume white microplates
-
Recombinant human Akt1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-GSK3 peptide)
-
ATP
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Eu-Ab)
-
Streptavidin-conjugated XL665 (SA-XL665)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay buffer containing 10 mM EDTA
-
Compound library plates (10 mM in DMSO), serially diluted to working concentrations.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of compounds from the this compound library into the 384-well assay plates. Dispense DMSO alone for high-activity (0% inhibition) controls and a known potent Akt1 inhibitor (e.g., Staurosporine) for low-activity (100% inhibition) controls.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X Akt1 enzyme and 2X biotinylated peptide substrate solution in Assay Buffer to all wells. The final concentration should be optimized based on enzyme kinetics (e.g., 1 nM Akt1, 100 nM peptide).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution in Assay Buffer to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Akt1 to sensitively detect competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be within the linear range of the reaction, determined during assay development.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-Ab and SA-XL665 detection reagents. The EDTA in the buffer chelates Mg²⁺, stopping the enzymatic reaction.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the binding of detection reagents.
-
Plate Reading: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
-
Assess Assay Quality: Calculate the Z'-factor for each plate to ensure robustness. A Z' > 0.5 is considered excellent for HTS.[8]
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
-
Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of neutral controls) are considered primary hits and are selected for confirmation and dose-response studies.
Application in Cell-Based HTS: A Target Engagement Assay
Cell-based assays provide crucial information on a compound's ability to cross the cell membrane and engage its target in a physiological context.[15][16][17]
Assay Principle: In-Cell Western (On-Cell Western)
This protocol describes an antibody-based immunocytochemical assay to measure the inhibition of Akt phosphorylation at a specific residue (e.g., Ser473) in response to compound treatment in a cellular model. This provides a direct readout of target engagement and pathway modulation.
Signaling Pathway and Experimental Logic
Caption: Simplified PI3K/Akt signaling pathway targeted by an inhibitor.
Detailed Protocol: In-Cell Western for p-Akt (Ser473) Inhibition
Objective: To quantify the inhibition of growth factor-stimulated Akt phosphorylation in cells treated with a this compound-based library.
Materials:
-
384-well clear-bottom, black-walled microplates
-
Cancer cell line with active PI3K/Akt signaling (e.g., PC-3 prostate cancer cells)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Stimulant: Insulin-like Growth Factor 1 (IGF-1)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-Total-Akt or anti-GAPDH (for normalization)
-
-
Secondary Antibodies (infrared dye-conjugated):
-
IRDye 800CW Goat anti-Rabbit IgG
-
IRDye 680RD Goat anti-Mouse IgG
-
-
Wash Buffer: 0.1% Tween-20 in PBS
Procedure:
-
Cell Seeding: Seed PC-3 cells into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-18 hours to reduce basal Akt phosphorylation.
-
Compound Treatment: Add compounds from the library to the cells at a final concentration of 10 µM. Incubate for 1-2 hours.
-
Stimulation: Add IGF-1 to a final concentration of 50 ng/mL to all wells (except for unstimulated controls) and incubate for 20 minutes at 37°C to induce Akt phosphorylation.
-
Fixation: Aspirate the medium and add 50 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash wells twice with Wash Buffer. Add 50 µL of Permeabilization Buffer and incubate for 15 minutes.
-
Blocking: Wash wells twice. Add 50 µL of Blocking Buffer and incubate for 90 minutes.
-
Primary Antibody Incubation: Aspirate blocking buffer and add 20 µL of primary antibody solution (anti-p-Akt and anti-Total-Akt diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells four times. Add 20 µL of the infrared dye-conjugated secondary antibody solution. Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Wash wells four times. Ensure the final wash is completely removed. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey), detecting at both 700 nm (Total-Akt/GAPDH) and 800 nm (p-Akt) channels.
Data Analysis and Interpretation
-
Signal Normalization: For each well, normalize the p-Akt signal (800 nm) to the total protein/normalization signal (700 nm).
-
Normalized Ratio = Signal_800nm / Signal_700nm
-
-
Calculate Percent Inhibition: Use the stimulated (high signal) and unstimulated (low signal) controls to determine the percent inhibition for each compound.
-
% Inhibition = 100 * (1 - (NormRatio_sample - NormRatio_low) / (NormRatio_high - NormRatio_low))
-
-
Hit Selection: Identify hits based on a predefined inhibition threshold. Confirmed hits should be further evaluated for cytotoxicity to rule out non-specific effects on cell health.
Concluding Remarks: A Scaffold for Future Discovery
This compound represents a high-value scaffold for modern high-throughput screening campaigns. Its favorable chemical properties and proven biological relevance within the broader class of oxazoles make it an excellent starting point for identifying novel chemical probes and therapeutic leads.[4][6][9] The protocols detailed in this application note provide a robust framework for screening this compound-based libraries in both biochemical and cell-based formats. By integrating these methodologies, researchers can effectively progress from a primary HTS campaign to hit confirmation and initial SAR exploration, accelerating the drug discovery pipeline.[1][18]
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Google Search)
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. (Source: Google Search)
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6). (Source: Google Search)
- Cell-based assays in high-throughput mode (HTS). BioTechnologia. (Source: Google Search)
- HTS Assay Development. BOC Sciences. (Source: Google Search)
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net. (Source: Google Search)
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. (Source: Google Search)
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. (Source: Google Search)
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (Source: Google Search)
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. (Source: Google Search)
- Tailored high-throughput screening assays for successful drug discovery. Nuvisan. (Source: Google Search)
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF. (Source: Google Search)
- Oxazole-Based Compounds As Anticancer Agents. (2019). Current Medicinal Chemistry, 26(41), 7337-7371. (Source: Google Search)
- High-Throughput Screening (HTS) Services.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). (Source: Google Search)
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- High-throughput screening (HTS). (2019). BMG LABTECH. (Source: Google Search)
- Introduction - High-Throughput Screening Center. (Source: Google Search)
- Assay Validation in High Throughput Screening – from Concept to Applic
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (Source: Google Search)
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central (PMC) - NIH. (Source: Google Search)
- Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives. (2019). PubMed. (Source: Google Search)
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central (PMC) - NIH. (Source: Google Search)
- Scaffold-Based Building Blocks for Fragment-Based Drug Design. BOC Sciences. (Source: Google Search)
- Process for synthesis of this compound.
- Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. (2009). Molecules, 14(3), 1288-1303. (Source: Google Search)
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central (PMC) - NIH. (Source: Google Search)
- (A) Heterocyclic scaffold generated from fragment screen, with fragment...
- This compound. PubChem - NIH. (Source: Google Search)
- Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. (2025). (Source: Google Search)
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. (Source: Google Search)
- Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
- Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. (2009). PubMed. (Source: Google Search)
- A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. (2007). Journal of Combinatorial Chemistry, 9(6), 1041-1045. (Source: Google Search)
- Combinatorial Chemistry & High Throughput Screening. (Source: Google Search)
- Combinatorial Chemistry & High Throughput Screening - Morphology. (2024). Combinatorial Chemistry & High Throughput Screening, 27(7). (Source: Google Search)
- Discovery of N -((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates.
- Mechanism of Action of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide Based on Structurally Related Compounds. Benchchem. (Source: Google Search)
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benthamscience.com [benthamscience.com]
- 11. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 16. news-medical.net [news-medical.net]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. criver.com [criver.com]
Application Notes and Protocols for the In Vivo Formulation of 4-Methyloxazole-5-carboxamide
Introduction: The successful in vivo evaluation of any therapeutic candidate hinges on the development of a safe, stable, and effective formulation that ensures appropriate bioavailability for the intended route of administration. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 4-Methyloxazole-5-carboxamide for preclinical in vivo studies. The principles and protocols outlined herein are designed to ensure scientific integrity, experimental reproducibility, and the welfare of research animals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation development. For this compound, the following information has been compiled from public databases.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem CID: 78581[1][2] |
| Molecular Weight | 126.11 g/mol | PubChem CID: 78581[1][2] |
| Computed XLogP3 | -0.1 | PubChem CID: 78581[1][2] |
| Appearance | White to gray to brown powder to crystal (for the related carboxylic acid) | CymitQuimica[3] |
The computed XLogP3 of -0.1 suggests that this compound is likely to be a hydrophilic compound. However, experimental determination of its aqueous solubility is a critical first step.
Pre-formulation Studies: The Cornerstone of a Successful Formulation
Before preparing a final dosing formulation, several pre-formulation studies are essential to de-risk the in vivo study and ensure the quality of the data generated.
The solubility of this compound in various pharmaceutically acceptable vehicles will dictate the formulation strategy. A tiered approach to solubility testing is recommended.
Protocol for Solubility Screening:
-
Initial Aqueous Solubility:
-
Prepare saturated solutions of this compound in purified water and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solutions for at least 24 hours at room temperature with continuous agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Solubility in Common Co-solvents and Vehicles:
-
If aqueous solubility is insufficient for the desired dose, screen a panel of common, well-tolerated co-solvents and vehicles.
-
Recommended screening vehicles include:
-
The stability of this compound at different pH values is crucial, especially for oral formulations that will transit through the gastrointestinal tract.
Protocol for pH-Stability Assessment:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 4, 7.4, and 9).
-
Incubate the solutions at controlled temperatures (e.g., 4°C, room temperature, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots and analyze for the parent compound and any potential degradants by a stability-indicating HPLC method.
Formulation Strategies for Different Routes of Administration
The choice of administration route depends on the therapeutic target and the pharmacokinetic profile of the compound. Below are detailed protocols for preparing formulations for oral, intravenous, and intraperitoneal administration.
Oral gavage is a common method for administering compounds to rodents. The formulation should be a solution or a fine, homogeneous suspension.
Vehicle Selection for Oral Formulation:
-
For soluble compounds: Purified water, 0.9% saline, or PBS (pH 7.4) are the preferred vehicles.
-
For poorly soluble compounds:
-
Aqueous solutions with co-solvents (e.g., up to 10% DMSO, 40% PEG 400).
-
Aqueous suspensions with a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose).
-
Lipid-based formulations (e.g., corn oil, sesame oil) for highly lipophilic compounds.[6]
-
Protocol for Preparation of a 10 mg/mL Oral Solution in a Co-solvent System:
-
Calculate Required Amounts: For a 10 mL final volume, weigh 100 mg of this compound.
-
Dissolution: In a sterile container, dissolve the compound in 1 mL of DMSO.
-
Addition of Co-solvent: Add 4 mL of PEG 400 and mix until a clear solution is obtained.
-
Final Dilution: Add 5 mL of sterile 0.9% saline and mix thoroughly.
-
Quality Control: Visually inspect for any precipitation. The final solution should be clear.
Maximum Oral Gavage Volumes for Rodents:
| Species | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
Source: Adapted from FDA Redbook 2000[7]
IV administration requires the formulation to be a sterile, particle-free solution with a physiologically compatible pH and osmolality.
Vehicle Selection for IV Formulation:
-
Primary Vehicle: Sterile 0.9% Sodium Chloride (saline) or 5% Dextrose in Water (D5W) are standard.[4]
-
Solubilizing Agents: If required, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can be used to enhance solubility.[8] Co-solvents like PEG 400 or ethanol can be used at low concentrations, but their safety for IV use must be carefully evaluated.
Protocol for Preparation of a 1 mg/mL Sterile IV Solution:
-
Aseptic Technique: All procedures must be performed in a laminar flow hood using sterile equipment and supplies.[9]
-
Dissolution: In a sterile vial, dissolve 10 mg of this compound in a small volume of the chosen sterile vehicle (e.g., 0.9% saline). Gentle warming or sonication may be used to aid dissolution.
-
Volume Adjustment: Bring the solution to a final volume of 10 mL with the sterile vehicle.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.[4]
-
Quality Control: Visually inspect the final product for any particulate matter.
Maximum IV Bolus Injection Volumes for Rodents:
| Species | Maximum Volume (mL/kg) |
| Mouse | 5 |
| Rat | 5 |
Source: UNC School of Medicine, Preclinical Research Unit
IP injections are a common parenteral route in rodents, allowing for larger volumes than IV injections. The formulation should be sterile and non-irritating.
Vehicle Selection for IP Formulation:
-
Sterile 0.9% saline or PBS (pH 7.4) are the most common and safest vehicles.[10]
-
Co-solvents like DMSO can be used, but the final concentration should be kept low (ideally <10%) to avoid peritoneal irritation.[6][11]
Protocol for Preparation of a 5 mg/mL IP Solution:
-
Aseptic Preparation: Similar to IV formulations, prepare IP solutions using aseptic techniques.
-
Dissolution: In a sterile container, dissolve 50 mg of this compound in the desired volume of sterile 0.9% saline to achieve a final volume of 10 mL.
-
Sterilization: If not prepared from sterile components, the final solution should be sterile filtered through a 0.22 µm filter.
-
Quality Control: Ensure the final solution is clear and free of particulates.
Maximum IP Injection Volumes for Rodents:
| Species | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
Source: UNC School of Medicine, Preclinical Research Unit
Visualization of Workflows
Caption: Step-by-step protocol for preparing a sterile intravenous formulation.
Stability and Storage of Formulations
-
Storage Conditions: Unless stability data indicates otherwise, freshly prepared formulations should be stored at 2-8°C and protected from light.
Conclusion
The development of a suitable in vivo formulation for this compound is a critical step in its preclinical evaluation. A systematic approach, beginning with thorough pre-formulation characterization, is essential for designing a safe and effective dosing vehicle. The protocols provided in this guide offer a starting point for researchers, but it is important to note that the optimal formulation will depend on the specific dose, animal species, and intended study duration. All animal procedures should be conducted in accordance with institutional guidelines and regulations.
References
-
Pinto, A., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Retrieved from [Link]
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]
-
Instech Laboratories. (2021). Pharmaceutical-grade Sterile Solutions for Mice and Rats. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Boston University. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]
-
ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]
-
Evotec. (n.d.). Early Formulation. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
Barcelos, G. S., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. BMC Veterinary Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
-
ten23 health. (n.d.). What is a Sterile Injectable and How Are They Made?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
UNC School of Medicine. (n.d.). Injections and Dosing. Preclinical Research Unit. Retrieved from [Link]
-
ResearchGate. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved from [Link]
-
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
Tatke, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. Retrieved from [Link]
-
DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]
-
Procedures with Care. (2020). Intravenous Injection in the Mouse. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]
-
MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]
-
Goel, R., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Current Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. iiste.org [iiste.org]
- 2. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 4-Methyloxazole-5-carboxamide Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-methyloxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We understand that navigating synthetic pathways can be complex, and this resource is intended to provide practical, experience-driven advice to ensure your success in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Consistently Low Yield of this compound
A persistently low yield is one of the most common frustrations in chemical synthesis. Let's break down the potential culprits and how to address them.
Potential Cause 1: Incomplete Reaction
-
Causality: The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time or temperature.
-
Recommended Solution:
-
Reaction Monitoring: Diligently monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the optimal reaction time and ensure the complete consumption of your starting materials before proceeding with the work-up.[1]
-
Temperature Optimization: Gently increasing the reaction temperature can enhance the reaction rate. For many organic reactions, finding the "sweet spot" for temperature is critical to balancing reaction speed and minimizing side product formation.[2]
-
Potential Cause 2: Side Reactions
-
Causality: Undesired side reactions can compete with your main reaction, consuming starting materials and generating impurities. These are often triggered by excessive temperatures or prolonged reaction times.
-
Recommended Solution:
-
Temperature Control: Precise temperature control is crucial. Avoid overheating the reaction mixture.[1]
-
Prompt Work-up: Once the reaction has reached completion (as determined by your monitoring method), proceed with the work-up without unnecessary delay to prevent the formation of degradation products.[1]
-
Potential Cause 3: Moisture Sensitivity
-
Causality: The presence of water in your solvents or reagents can quench reactive intermediates or catalyze unwanted side reactions.
-
Recommended Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
-
Frequently Asked Questions (FAQs)
This section covers common questions regarding the synthesis of this compound, providing concise and informative answers.
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways to this compound:
-
Route A: Two-Step Synthesis from Ethyl α-Chloroacetoacetate. This involves the initial synthesis of ethyl 4-methyloxazole-5-carboxylate, followed by amidation.
-
Route B: Direct Amidation of Ethyl 4-Methyloxazole-5-carboxylate. This is the second step of Route A and can be performed on a commercially available or previously synthesized ester.
Q2: What kind of yields can I realistically expect?
Yields can vary significantly based on the chosen route and the level of optimization. For the synthesis of the intermediate, ethyl 4-methyloxazole-5-carboxylate from ethyl α-chloroacetoacetate and formamide, reported yields are often in the range of 40-49%.[2][3] A subsequent patent describes a process for converting the ester to the amide with high yields of 90% or more using a high concentration of aqueous ammonia.[4]
Q3: How do I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the this compound structure.
-
Mass Spectrometry (MS): Determines the molecular weight of your compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Assesses the purity of your sample.
Q4: What are the critical safety precautions for this synthesis?
The synthesis of this compound involves chemicals that require careful handling. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key synthetic routes.
Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
This protocol is based on the reaction of ethyl α-chloroacetoacetate with formamide.[2][3]
Materials:
-
Ethyl α-chloroacetoacetate
-
Formamide (technical grade is acceptable)[3]
-
1N Aqueous potassium carbonate solution
-
Benzene or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl α-chloroacetoacetate and an excess of formamide (preferably 2 to 10 molar equivalents).[3]
-
Heat the reaction mixture to a temperature between 120°C and 150°C.[3]
-
Stir the mixture at this temperature for 4 to 12 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add ice-cold 1N aqueous potassium carbonate solution to the reaction mixture.
-
Extract the product with benzene or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-methyloxazole-5-carboxylate.
Protocol 2: Synthesis of this compound from the Ester
This protocol describes the amidation of ethyl 4-methyloxazole-5-carboxylate.[4]
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
High concentration aqueous ammonia
Procedure:
-
In a suitable reaction vessel, combine ethyl 4-methyloxazole-5-carboxylate with a high concentration of aqueous ammonia.
-
Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time should be determined by monitoring the reaction's progress (e.g., by TLC or LC-MS).
-
Upon completion of the reaction, the product, this compound, can be isolated. The isolation procedure may involve cooling the reaction mixture to induce precipitation, followed by filtration.
-
The collected solid should be washed with a suitable solvent and dried to yield the final product.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes key parameters for the synthesis of the ester intermediate, providing a basis for optimization.
| Parameter | Condition A[3] | Condition B[3] |
| Reactants | Ethyl α-chloroacetoacetate, Formamide | Ethyl α-chloroacetoacetate, Formamide |
| Molar Ratio (Formamide:Ester) | ~2:1 | Excess |
| Temperature | 100°C | 120-150°C |
| Reaction Time | 12 hours | 4 hours |
| Work-up | Addition of 1N K₂CO₃, Benzene extraction | Not specified in detail |
| Yield | 49% | 43% |
Visualizing the Workflow
To aid in your experimental planning, we have created diagrams using Graphviz to illustrate the key workflows.
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Sources
Technical Support Guide: Troubleshooting 4-Methyloxazole-5-carboxamide Solubility Issues
Introduction
Section 1: Compound Fundamentals (FAQ)
Q1: What are the key physicochemical properties of 4-Methyloxazole-5-carboxamide that influence its solubility?
A: Understanding the inherent properties of a molecule is critical to predicting its behavior in different solvents. The structure of this compound, with its aromatic oxazole ring and a polar carboxamide group, presents a mixed-polarity profile. Below is a summary of its key computed properties.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₆N₂O₂ | Indicates a relatively small molecule. |
| Molecular Weight | 126.11 g/mol [3] | Low molecular weight generally favors solubility, but other factors are more dominant. |
| CAS Number | 4866-00-6[3] | For unambiguous identification. |
| Predicted XLogP3 | -0.1[3] | This value suggests the compound is fairly hydrophilic and not excessively lipophilic. |
| Melting Point | 197-198 °C[4] | A high melting point can indicate strong crystal lattice energy, which must be overcome by the solvent, potentially leading to lower solubility. |
| Functional Groups | Amide, Oxazole | The amide group can participate in hydrogen bonding but is neutral under physiological pH.[5] Amides are typically less soluble in water than comparable amines or carboxylic acids.[5] |
The primary driver of its solubility behavior is the amide functional group. Unlike amines or carboxylic acids, amides are generally non-ionizable in the typical pH range of biological experiments (pH 4-8).[5][6] Therefore, altering the pH is not an effective primary strategy to dramatically increase its solubility, a concept often guided by the Henderson-Hasselbalch equation for ionizable compounds.[7][8] The molecule's high melting point suggests significant energy is required to break apart its crystal structure, a key hurdle for dissolution.[9]
Q2: What is the expected solubility of this compound in common laboratory solvents?
A: While specific quantitative solubility data is not widely published, we can establish a general solubility profile based on its structure and common laboratory practice for heterocyclic carboxamides.
| Solvent | Expected Solubility | Rationale & Best Practices |
| DMSO | Soluble | Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a very broad range of compounds and is the recommended starting point for preparing high-concentration stock solutions.[2] |
| DMF | Soluble | N,N-Dimethylformamide is another strong polar aprotic solvent, often used as an alternative to DMSO. |
| Ethanol (EtOH) | Slightly Soluble to Sparingly Soluble | May be useful as a co-solvent but is unlikely to achieve high stock concentrations on its own. |
| Methanol (MeOH) | Slightly Soluble to Sparingly Soluble | Similar to ethanol; can be used in some analytical applications. |
| Aqueous Buffers (PBS, Media) | Poorly Soluble / Sparingly Soluble | Direct dissolution in aqueous media is not recommended. The compound is expected to have low intrinsic aqueous solubility.[5] |
Section 2: Troubleshooting Common Solubility Problems
This section addresses the most frequent issues encountered in the lab, providing both the causal explanation and a systematic approach to resolution.
Issue 1: The compound powder will not dissolve in DMSO to create a stock solution.
Q: I am trying to make a 10 mM stock of this compound in DMSO, but I can still see solid particles. What should I do?
A: This is a common issue when the energy of solvation is not sufficient to overcome the compound's crystal lattice energy. The dissolution process can be enhanced by applying physical energy. However, a methodical approach is crucial to avoid compound degradation.
Causality: The rate and extent of dissolution depend on the solvent's ability to break the intermolecular bonds holding the solid compound together. For high-melting-point crystalline solids, this can be a slow process that requires energy input to facilitate.
Troubleshooting Workflow:
-
Ensure Purity: Use anhydrous, high-purity DMSO. Water content can reduce the solvent's effectiveness for some compounds.
-
Vortex Thoroughly: Ensure the sample is vortexed for at least 1-2 minutes to create a fine suspension and maximize the surface area exposed to the solvent.
-
Apply Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that physically break apart compound aggregates, accelerating dissolution.
-
Apply Gentle Heat: Warm the solution in a water bath to 30-40°C for 10-15 minutes. This increases the kinetic energy of the system, enhancing solubility. Crucial Caveat: Do not overheat, as this can risk thermal degradation of the compound.
-
Final Inspection: After treatment, allow the solution to return to room temperature. Inspect it against a light and dark background to confirm that no solid particles or haze remain. A truly dissolved solution should be perfectly clear.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 126.11 g/mol = 1.2611 mg.
-
-
Weighing: Accurately weigh out the calculated mass of the solid compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If solid is still visible, proceed with the troubleshooting steps outlined in Section 2, Issue 1 (sonication followed by gentle warming).
-
Confirmation and Storage: Once the solution is completely clear, it is ready. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound stability and risk precipitation. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This is a simplified method to determine the apparent or "kinetic" solubility of your compound in your final assay buffer, which is more relevant for screening than thermodynamic solubility. [1]
-
Prepare Compound Plate: In a 96-well plate (polypropylene is preferred to minimize binding), perform a serial dilution of your DMSO stock solution in 100% DMSO. For example, create a 2-fold dilution series starting from 10 mM down to ~5 µM.
-
Prepare Assay Buffer: Have your final assay buffer (e.g., PBS with 0.1% BSA) ready at the correct temperature.
-
Dilution Step: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a new 96-well clear-bottom plate.
-
Add Buffer: Immediately add a corresponding volume of your assay buffer to each well to achieve the desired final dilution factor (e.g., add 198 µL of buffer for a 1:100 dilution). This will result in a plate where the compound concentration varies, but the final DMSO concentration is constant (in this example, 1%). Mix gently by pipetting or on a plate shaker for a few seconds.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).
-
Readout: Read the absorbance of the plate at a wavelength where the compound does not absorb but where light scattering from a precipitate would be detected (e.g., 650 nm or 750 nm).
-
Analysis: The wells with clear solutions will have low background absorbance. The concentration at which the absorbance begins to sharply increase indicates the onset of precipitation. This concentration is your approximate maximum soluble concentration, or kinetic solubility limit, under these specific assay conditions.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Cloud.
- pH Adjustment and Co-Solvent Optimiz
- Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Cosolvent. Wikipedia.
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- This compound. PubChem, NIH.
- Principles of Drug Action 1, Spring 2005, Amides. University of the Sciences in Philadelphia.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, NIH.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, NIH.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- 4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE Product Description. ChemicalBook.
- Technical Support Center: Overcoming Poor Solubility of Hydrophobic Small Molecule Drugs. BenchChem.
- Strategies to Address Low Drug Solubility in Discovery and Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4866-00-6 CAS MSDS (4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. microbenotes.com [microbenotes.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 4-Methyloxazole-5-carboxamide Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4-Methyloxazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. This compound is a key building block in medicinal chemistry, and achieving a high-yield, high-purity synthesis is critical for downstream applications.
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure the integrity of your results.
Core Reaction Overview: Aminolysis of Ethyl 4-methyloxazole-5-carboxylate
The most direct and widely adopted method for preparing this compound is the nucleophilic acyl substitution of a corresponding ester, typically Ethyl 4-methyloxazole-5-carboxylate, with ammonia. This reaction, known as aminolysis, is robust but requires careful control of conditions to maximize yield and minimize impurity formation.[1][2]
The overall transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
The mechanism involves the nucleophilic addition of ammonia to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide (in this case, ethoxide) to yield the final amide product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most common and commercially available precursor is Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6).[3] Its methyl ester counterpart is also viable. It is crucial to start with a high-purity ester, as impurities can complicate the reaction and purification. We recommend verifying the purity of your starting material by ¹H NMR or GC-MS before proceeding.
Q2: What are the best ammonia sources and solvents for this reaction?
The key to driving this reaction to completion is maintaining a high concentration of ammonia.[4] Standard aqueous ammonium hydroxide (~28-30%) is often insufficient.
-
High-Concentration Aqueous Ammonia: A novel and effective process utilizes a high concentration of aqueous ammonia.[4] This often involves preparing a saturated solution or using a commercially available concentrated form.
-
Ammonia in an Organic Solvent: A solution of ammonia in an alcohol, such as methanol or ethanol, is a common alternative. This provides a homogeneous reaction medium.
-
Liquid Ammonia: While effective, this requires specialized equipment (pressure vessel) and handling procedures due to its low boiling point and is generally reserved for larger-scale synthesis.
The choice of solvent is intrinsically linked to the ammonia source. If using ammonia in methanol, methanol is the solvent. If using concentrated aqueous ammonia, the water itself can serve as the solvent, though co-solvents may be added.
Q3: What are the optimal temperature and pressure conditions?
This reaction is typically performed at elevated temperatures to proceed at a reasonable rate.
-
Temperature: A range of 120°C to 140°C is often optimal when using a sealed reaction vessel (autoclave) to maintain pressure and contain the ammonia.[5] Running the reaction at lower temperatures, even under reflux, can result in significantly lower yields or longer reaction times.[6]
-
Pressure: The reaction is performed in a sealed vessel to prevent the escape of ammonia gas and to allow the temperature to be raised above the boiling point of the solvent. The pressure will be autogenous (self-generated) as the vessel is heated.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A sample of the reaction mixture can be spotted on a silica plate and eluted with a suitable solvent system. The disappearance of the starting ester spot (which is less polar) and the appearance of the amide product spot (which is more polar) indicates the reaction's progression. See Protocol 2 for recommended solvent systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Ester
This is the most common issue, indicating that the reaction conditions are not optimal for driving the equilibrium towards the amide product.
-
Potential Cause A: Insufficient Ammonia Concentration or Molar Excess.
-
Scientific Rationale: The aminolysis of an ester is a reversible process. According to Le Châtelier's principle, a large excess of one reactant (ammonia) is required to push the equilibrium toward the formation of the products.[2] A low concentration of ammonia will result in a stalled or incomplete reaction.
-
Solution:
-
Ensure you are using a sufficiently concentrated source of ammonia. Standard lab-grade ammonium hydroxide is often inadequate.
-
Increase the molar equivalents of ammonia relative to the ester. An excess of 10-20 equivalents or even using ammonia as the solvent is common.[2]
-
Consider switching to a different ammonia source as detailed in the table below.
-
-
| Ammonia Source | Typical Concentration | Advantages | Disadvantages |
| Conc. Aqueous Ammonia | >50% (specialty) | Effective, avoids organic solvents.[4] | May require special preparation or sourcing. |
| Ammonia in Methanol | 7 N (3.5 M) | Good solubility for ester, homogeneous. | Introduces methanol, requires pressure vessel. |
| Liquid Ammonia | 100% | Highest concentration possible. | Requires specialized low-temp/high-pressure equipment. |
-
Potential Cause B: Reaction Temperature is Too Low.
-
Scientific Rationale: The reaction between an ester and ammonia is kinetically slow at room temperature.[7] Sufficient thermal energy is required to overcome the activation energy barrier for the nucleophilic attack and subsequent elimination.
-
Solution:
-
Increase the reaction temperature. As shown in the table below, higher temperatures dramatically improve reaction rates and yields.[6]
-
Ensure your reaction is conducted in a sealed vessel (e.g., a pressure vessel or autoclave) that can safely withstand the pressure generated at temperatures above the solvent's boiling point.
-
-
| Temperature | Typical Reaction Time | Expected Outcome |
| Room Temperature | > 24 hours | Very low to no conversion.[6] |
| Reflux (e.g., in Ethanol) | 12-24 hours | Moderate conversion, may not go to completion. |
| 120-140 °C (Sealed Vessel) | 4-8 hours | High conversion, typically >90%.[5] |
Problem 2: Formation of 4-methyloxazole-5-carboxylic acid as a Major Byproduct
Observing a significant amount of the carboxylic acid impurity suggests that hydrolysis is competing with aminolysis.
-
Potential Cause: Hydrolysis of Ester or Amide.
-
Scientific Rationale: If using an aqueous ammonia source, water can act as a competing nucleophile, leading to the hydrolysis of the starting ester. The amide product can also be hydrolyzed back to the carboxylic acid under harsh conditions (prolonged heating in the presence of water).
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. Unnecessarily long reaction times increase the likelihood of hydrolysis.
-
Use a Non-Aqueous System: If hydrolysis is a persistent issue, switch to a non-aqueous system, such as 7N ammonia in methanol.
-
Controlled Workup: During workup, avoid exposing the reaction mixture to strongly acidic or basic conditions for extended periods, especially at elevated temperatures.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: Difficulty in Product Isolation
The product, this compound, is a relatively polar molecule, which can present challenges during extraction and purification.
-
Potential Cause: Product Solubility in Aqueous Phase.
-
Scientific Rationale: The amide functionality increases the polarity and water solubility of the product compared to the starting ester. During an aqueous workup, a significant portion of the product may remain in the aqueous layer, leading to low isolated yields.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If solvents like diethyl ether or hexanes are proving ineffective, switch to a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for the extraction.
-
Continuous Extraction: For small-scale reactions where the product is particularly water-soluble, a continuous liquid-liquid extractor can be used to ensure complete recovery.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis using High-Concentration Aqueous Ammonia[4]
This protocol must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be conducted in a pressure-rated vessel.
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate (1.0 eq)
-
Concentrated Aqueous Ammonia (e.g., >50%)
-
Pressure-rated reaction vessel with stirring mechanism
-
Heating mantle with temperature controller
Procedure:
-
To the pressure vessel, add Ethyl 4-methyloxazole-5-carboxylate.
-
Add the concentrated aqueous ammonia. A typical ratio is 5-10 mL of ammonia solution per gram of ester.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in the heating mantle and begin stirring.
-
Heat the reaction mixture to 130 °C. The internal pressure will rise. Do not exceed the pressure rating of the vessel.
-
Maintain the temperature and stirring for 6-8 hours.
-
After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. Crucially, do not attempt to open the vessel while it is hot or under pressure.
-
Once cooled, carefully vent and open the vessel in the fume hood.
-
A precipitate of the product may have formed. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the product under vacuum to obtain this compound. The purity can be assessed by NMR and melting point. Further purification can be achieved by recrystallization (see Protocol 3).
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with a suitable eluent (see table below). A piece of filter paper can be added to saturate the chamber atmosphere.
-
Using a capillary spotter, carefully withdraw a small aliquot from the reaction mixture. Dilute this with a small amount of ethanol or acetone.
-
Spot the diluted sample onto the baseline of the TLC plate. It is good practice to co-spot with a sample of the starting material for comparison.
-
Place the plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting ester will have a higher Rf value (travel further) than the more polar amide product. The reaction is complete when the starting material spot is no longer visible.
| Solvent System (v/v) | Polarity | Use Case |
| 100% Ethyl Acetate | High | Good for resolving the polar product from the baseline. |
| 50:50 Hexane:Ethyl Acetate | Medium | Good general-purpose system to see both starting material and product. |
| 95:5 Dichloromethane:Methanol | High | An alternative system if co-elution is an issue. |
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat. If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
References
-
Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]
- Process for synthesis of this compound.Google Patents (EP2841424A1).
-
Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]
-
Ester → Amide using Excess NH₃. OrgoSolver. Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3. PubChem. Available at: [Link]
- Process for preparation of 4-methyloxazole-5-carboxylic ester.Google Patents (EP3260448A1).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 5. EP3260448A1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 4-Methyloxazole-5-carboxamide
Welcome to the technical support center for 4-Methyloxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during the purification of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Recovery After Recrystallization
Question: I've attempted to purify my crude this compound by recrystallization, but my final yield is extremely low, or nothing crashed out of solution. What went wrong?
Answer: This is a frequent issue in crystallization protocols and usually points to a suboptimal solvent system or procedural missteps. This compound is a polar, solid compound with a melting point of 197-198 °C, which guides our purification strategy.[1]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. The polar nature of the amide and oxazole functional groups dictates the need for polar solvents.
-
Solution: Conduct a systematic solvent screen. Place a small amount of your crude material into several test tubes and add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures thereof). Observe solubility in the cold and upon heating. A good solvent will show a significant solubility differential with temperature.
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution even at low temperatures, preventing crystallization.
-
Solution: Add the hot solvent in small portions to your crude material until it just dissolves. This ensures you are creating a saturated solution. If you have already added too much solvent, you can carefully evaporate some of it under a gentle stream of nitrogen or by gentle heating to re-establish saturation.
-
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can facilitate the formation of well-defined, pure crystals. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize recovery.
-
-
Product is Highly Soluble in the Chosen Solvent: The compound may simply be too soluble in the solvent, even at low temperatures.
-
Solution: If your compound is soluble in a particular solvent (e.g., ethanol), try adding a less polar "anti-solvent" (e.g., diethyl ether or hexanes) dropwise to the solution until it becomes cloudy (the cloud point), then add a few drops of the primary solvent to redissolve it. Slow cooling should then induce crystallization.
-
Problem 2: Product Remains Contaminated After Column Chromatography
Question: I ran a silica gel column to purify this compound, but my final fractions are still impure according to TLC and NMR analysis. How can I improve the separation?
Answer: Column chromatography is a powerful technique, but its success hinges on the correct choice of stationary and mobile phases to exploit the polarity differences between your target compound and the impurities.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase (Eluent): If the eluent is too polar, both your compound and impurities will elute quickly with poor separation. If it's not polar enough, your compound may not move off the baseline.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give your product a Retention Factor (Rf) of approximately 0.25-0.35. For a polar compound like this compound, start with a mixture of a non-polar solvent and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) and gradually increase the proportion of the polar solvent.
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. If you have a large amount of material, it is better to use a larger column or run multiple smaller columns.
-
-
Irreversible Adsorption or Degradation on Silica: The amide group can sometimes interact strongly with the acidic silica gel, leading to streaking on TLC and low recovery from the column.[2]
-
Solution:
-
Deactivate the Silica: Add 1% triethylamine to your eluent system. The amine will compete for the acidic sites on the silica, allowing your amide compound to elute more cleanly.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica gel if your compound proves to be unstable on standard silica.[2]
-
-
Problem 3: The Purified Product is an Oil or Gummy Solid, Not a Crystalline Powder
Question: After removing the solvent, my "purified" this compound is a sticky oil instead of the expected white solid. What does this mean?
Answer: This typically indicates the presence of residual solvent or persistent impurities that are depressing the melting point and preventing crystallization.
Potential Causes & Solutions:
-
Trapped Solvent: High-boiling point solvents (like DMF or DMSO) used in the reaction or purification can be difficult to remove.[2]
-
Solution: Dry the compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a lower-boiling point solvent (like dichloromethane or toluene) can also help remove residual high-boiling solvents.
-
-
Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution: Re-purify the material using an orthogonal method. If you used column chromatography, try recrystallization now. If you used recrystallization, attempt chromatography with a different solvent system. An acid-base extraction can also be effective for removing neutral or basic impurities.[2][3]
-
Purification Strategy Workflow
The following diagram outlines a general decision-making workflow for the purification of crude this compound.
Sources
Technical Support Guide: Stability of 4-Methyloxazole-5-carboxamide
Document ID: TSS-MOC-0524-01
Introduction: Understanding the Stability Profile of 4-Methyloxazole-5-carboxamide
This compound is a heterocyclic compound featuring an oxazole ring and a carboxamide functional group.[1] Its utility in drug discovery and chemical synthesis necessitates a thorough understanding of its chemical stability. Degradation of the parent molecule can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability of this compound, offering troubleshooting advice and detailed protocols to ensure the integrity of experimental outcomes.
The core stability concerns for this molecule revolve around the two primary functional groups: the carboxamide and the oxazole ring. The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, while the oxazole ring, though generally aromatic, can be prone to cleavage under harsh conditions, a vulnerability observed in structurally related oxazole derivatives.[2] This document will address these liabilities in detail.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical stability concerns for this compound?
The primary stability concerns are twofold:
-
Hydrolysis of the Carboxamide Group: Amides are susceptible to hydrolysis, which involves the cleavage of the carbon-nitrogen bond by water.[3] This reaction is significantly accelerated by the presence of acid or base catalysts. The product of this degradation is 4-methyloxazole-5-carboxylic acid.[4]
-
Hydrolysis of the Oxazole Ring: While aromatic heterocycles are generally stable, substituted oxazoles can be unstable toward hydrolytic ring-opening, particularly under forceful conditions.[2] This can lead to the formation of more complex degradation product profiles.
Q2: How does pH impact the stability of the molecule in aqueous solutions?
The pH of the solvent is the most critical factor governing the stability of this compound in aqueous media.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the carboxamide is a primary concern. The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH ~6-8): The molecule is expected to be most stable at or near neutral pH. The rate of uncatalyzed hydrolysis is generally slow for amides.[3]
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the carboxamide will occur via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is often more rapid than acid-catalyzed hydrolysis for primary amides.
Q3: What are the likely degradation products I should be monitoring for?
The most probable degradation product, resulting from the path of least resistance, is 4-methyloxazole-5-carboxylic acid , formed via hydrolysis of the amide bond. A secondary, but less likely, pathway under more strenuous conditions could involve the cleavage of the oxazole ring itself. Identifying degradation products is a key outcome of forced degradation studies.[5][6]
Q4: What solvents are recommended for preparing stock solutions and for long-term storage?
For maximum stability, especially for long-term storage, the choice of solvent is critical.
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal for preparing concentrated stock solutions. These solvents are non-reactive towards the carboxamide and oxazole moieties.
-
Use with Caution: Protic solvents like methanol and ethanol can participate in solvolysis reactions, although at a much slower rate than water. If their use is necessary, solutions should be prepared fresh and used promptly.
-
Avoid for Storage: Aqueous buffers, particularly those with acidic or basic pH, should be avoided for long-term storage. If experiments require aqueous solutions, they should be prepared fresh daily from a stock solution in an aprotic solvent.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation.
Issue 1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time in my aqueous sample.
-
Probable Cause: This is a classic sign of hydrolysis. The new, more polar peak is likely 4-methyloxazole-5-carboxylic acid, the hydrolysis product. Carboxylic acids are significantly more polar than their corresponding amides, leading to earlier elution times on reverse-phase HPLC columns.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain a standard of 4-methyloxazole-5-carboxylic acid to confirm the identity of the new peak by retention time matching.
-
Check pH: Measure the pH of your aqueous solution. If it is not neutral, adjust it to a pH between 6 and 8.
-
Solvent Strategy: Prepare your working solutions immediately before use by diluting a concentrated stock (in anhydrous DMSO) into your aqueous buffer. Do not store the diluted aqueous solution.
-
Temperature Control: Perform your experiments at a controlled, cool temperature to minimize the rate of degradation.
-
Issue 2: The measured potency or biological activity of my compound is inconsistent between experiments.
-
Probable Cause: Inconsistent results are often linked to compound degradation. If the compound is degrading in the assay medium, the effective concentration will be lower than the nominal concentration, leading to variable results.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Incubate this compound in your exact assay medium (including all components) at the experimental temperature. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the amount of parent compound remaining.
-
Use Fresh Solutions: Always prepare solutions fresh from a solid or a validated stable stock solution in DMSO.
-
Re-evaluate Solvent Choice: If significant degradation is observed in your assay medium, consider whether a different, less reactive buffer system can be used.
-
Section 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential for systematically identifying the degradation pathways and developing stability-indicating analytical methods.[6] This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH).[5]
Objective
To intentionally degrade this compound under various stress conditions to identify potential degradation products and determine the intrinsic stability of the molecule.
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) for mobile phase
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Anhydrous DMSO
-
Calibrated HPLC-UV or LC-MS system
General Procedure
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Samples: For each condition below, mix 0.5 mL of the stock solution with 4.5 mL of the stressor solution in a sealed vial.
-
Control Sample: Prepare a control by mixing 0.5 mL of stock with 4.5 mL of 50:50 ACN:Water.
-
Incubation: Store stressed samples and the control under the specified conditions.
-
Analysis: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., acid with base, base with acid), and dilute to a suitable concentration for HPLC analysis.
Stress Conditions
-
Acid Hydrolysis:
-
Stressor: 0.1 M HCl
-
Condition: Incubate at 60°C.
-
-
Base Hydrolysis:
-
Stressor: 0.1 M NaOH
-
Condition: Incubate at 60°C.
-
-
Oxidative Degradation:
-
Stressor: 3% H₂O₂
-
Condition: Incubate at room temperature, protected from light.
-
-
Thermal Degradation:
-
Stressor: None (use solid compound).
-
Condition: Heat solid powder at 80°C in a stability oven. Dissolve in DMSO before analysis.
-
-
Photolytic Degradation:
-
Stressor: Solution in 50:50 ACN:Water.
-
Condition: Expose to a calibrated light source (e.g., Option 1: Cool white fluorescent and near UV lamp) in a photostability chamber. A dark control should be run in parallel.
-
Section 4: Data Summary & Visualization
Table 1: Predicted Stability of this compound in Various Solvents
| Solvent/Condition Type | Examples | Predicted Stability | Primary Degradation Pathway |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | None expected under normal conditions. |
| Protic Neutral | Water, Methanol, Ethanol | Moderate | Slow hydrolysis/solvolysis of the carboxamide. |
| Aqueous Acidic | 0.1 M HCl, pH 3 Buffer | Low | Acid-catalyzed hydrolysis of the carboxamide. |
| Aqueous Basic | 0.1 M NaOH, pH 10 Buffer | Low | Base-catalyzed hydrolysis of the carboxamide. |
| Oxidative | H₂O₂ Solution | To Be Determined | Potential for oxidation of the oxazole ring. |
| Photolytic | UV/Visible Light | To Be Determined | Dependent on the molecule's chromophore. |
Diagrams
Caption: Workflow for a Forced Degradation Study.
Caption: Primary Hydrolytic Degradation Pathway.
References
-
ResearchGate. Force degradation study of compound A3. Available from: [Link]
-
Crimmins, M. T., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 84, 153359. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78581, this compound. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
- Google Patents. EP2841424A1 - Process for synthesis of this compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88558, Ethyl 4-methyloxazole-5-carboxylate. Available from: [Link]
-
Li, L., et al. (2019). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 9, 15729. Available from: [Link]
-
Wang, H., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 535-543. Available from: [Link]
-
Hrubá, M., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12398–12406. Available from: [Link]
-
Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]
-
Liu, X.-H., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 17(10), 12341-12353. Available from: [Link]
-
Obach, R. S., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 46(6), 774-781. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]
Sources
- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. labproinc.com [labproinc.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 4-Methyloxazole-5-carboxamide
Welcome to the technical support center for the synthesis of 4-methyloxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure you can achieve optimal results with high purity and yield.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize ethyl 4-methyloxazole-5-carboxylate as a precursor, following the reaction of ethyl 2-chloro-3-oxobutanoate with formamide, but I'm getting very low yields or no product at all. What could be going wrong?
Answer: This is a common issue that can often be traced back to reaction conditions or reagent quality. Let's break down the probable causes and solutions.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature: The formation of the oxazole ring from α-chloroacetoacetic esters and formamide requires significant thermal energy. The reaction is typically carried out at temperatures between 80°C and 180°C, with a preferred range of 120°C to 150°C.[1]
-
Solution: Ensure your reaction bath is accurately calibrated and maintained within the optimal temperature range of 120-150°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
-
-
Inadequate Amount of Formamide: Formamide serves as both a reactant and a solvent in this synthesis. A stoichiometric amount is often insufficient to drive the reaction to completion.
-
Solution: Use a significant excess of formamide, typically between 2 to 10 molar equivalents relative to the ethyl 2-chloro-3-oxobutanoate.[1] This ensures the reaction equilibrium is shifted towards the product.
-
-
Poor Quality of Starting Materials: The presence of impurities in either ethyl 2-chloro-3-oxobutanoate or formamide can inhibit the reaction or lead to unwanted side products.
-
Solution: Use freshly distilled or high-purity starting materials. Ensure the formamide is anhydrous, as water can interfere with the reaction.
-
-
Premature Work-up: The reaction may require several hours to reach completion. Stopping the reaction too early will naturally result in low yields.
-
Solution: Monitor the reaction by TLC. Spot the reaction mixture against the starting material (ethyl 2-chloro-3-oxobutanoate). The reaction is complete when the starting material spot is no longer visible. Typical reaction times can range from two to twelve hours.[1]
-
Issue 2: Presence of Significant Impurities in the Final Carboxamide Product
Question: After the amidation of ethyl 4-methyloxazole-5-carboxylate with ammonia, my final this compound product is showing significant impurities in the NMR and LC-MS analysis. What are these impurities and how can I avoid them?
Answer: Impurity formation is a critical challenge. The structure of these byproducts depends on the specific reaction step where they are formed. Here are the most common scenarios:
Probable Causes & Solutions:
-
Hydrolysis and Ring Opening: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[2] During the amidation step, if conditions are too harsh or prolonged, the oxazole ring can open.
-
Solution: Perform the amidation using a high concentration of aqueous ammonia at a controlled temperature.[3] Avoid excessive heating or prolonged reaction times. Monitor the reaction closely and work up the product as soon as the starting ester has been consumed.
-
-
Incomplete Amidation: The most common impurity is often the unreacted starting material, ethyl 4-methyloxazole-5-carboxylate.
-
Solution: Ensure a sufficient excess of the ammonia solution is used. If using aqueous ammonia, ensure it is a concentrated solution to maximize the rate of amidation over competing hydrolysis of the ester. Gentle heating can be applied, but must be carefully controlled to prevent ring opening.
-
-
Formation of 4-Methyloxazole-5-carboxylic Acid: If there is water present during the amidation, the ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: While some water is present in aqueous ammonia, using a highly concentrated solution minimizes the relative amount of water. If the carboxylic acid is formed, it can often be removed by a mild basic wash during the work-up, as the acid will be deprotonated and become water-soluble, while the amide remains in the organic layer.
-
-
Decarboxylation: If the synthesis proceeds through the carboxylic acid intermediate, there is a risk of decarboxylation, especially at high temperatures in an acidic medium, leading to the formation of 4-methyloxazole.[4]
-
Solution: If you are isolating the carboxylic acid before converting it to the amide, avoid high temperatures during the acidification and subsequent handling. A well-controlled decarboxylation can be a risk, especially if the workup involves strong acids and heat.[4]
-
Table 1: Common Impurities and Identification
| Impurity Name | Probable Source | Identification (Expected Signals) |
| Ethyl 4-methyloxazole-5-carboxylate | Incomplete amidation | ¹H NMR: Ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm). |
| 4-Methyloxazole-5-carboxylic acid | Hydrolysis of the ester | Disappearance of ethyl signals in ¹H NMR, broad OH signal. Soluble in aqueous base. |
| α-Amino Ketone Species | Oxazole ring opening | Complex NMR spectrum, potential loss of aromaticity. Can be detected by MS. |
| 4-Methyloxazole | Decarboxylation of carboxylic acid intermediate | Absence of the C5-substituent signal in NMR. Lower boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route for obtaining high-purity this compound?
A1: A robust and commonly cited two-step synthesis is generally recommended.
-
Step 1: Synthesize ethyl 4-methyloxazole-5-carboxylate by reacting ethyl 2-chloro-3-oxobutanoate with an excess of formamide at 120-150°C.[1]
-
Step 2: Convert the resulting ester to the desired carboxamide by treating it with a high concentration of aqueous ammonia.[3] This two-step approach generally allows for purification of the intermediate ester, leading to a cleaner final product.
Q2: How can I effectively purify the final this compound?
A2: The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or water) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
-
Acid/Base Extraction: To remove acidic impurities like 4-methyloxazole-5-carboxylic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up can be very effective.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety measures are crucial:
-
Ventilation: Both formamide and ethyl 2-chloro-3-oxobutanoate should be handled in a well-ventilated fume hood. Formamide is a teratogen and the chloro-ester is corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Temperature Control: The reaction to form the ester is often run at high temperatures. Ensure the heating mantle and glassware are secure and use a blast shield if possible.
-
Ammonia: Concentrated aqueous ammonia has a pungent odor and is corrosive. Handle it in a fume hood.
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) can be an excellent method to accelerate the formation of the oxazole ring. Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[5] The reaction of the α-halo ketone with formamide is well-suited for microwave conditions.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).
-
Reagent Addition: Add formamide (5.0 eq) to the flask.
-
Heating: Heat the reaction mixture in an oil bath set to 140-150°C for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 hexanes:ethyl acetate as the eluent) until the starting chloro-ester is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by vacuum distillation or silica gel column chromatography to obtain pure ethyl 4-methyloxazole-5-carboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel or a robust sealed flask, dissolve the purified ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a minimal amount of a co-solvent like ethanol if necessary.
-
Reagent Addition: Add a high concentration of aqueous ammonia (e.g., 28-30%, in large excess, ~20 eq).[3]
-
Heating: Gently heat the mixture to 50-60°C and stir for 4-8 hours. The reaction should be sealed to prevent the escape of ammonia gas.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Wash the solid with cold water and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Extract the remaining aqueous residue with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.
Visualizations
Reaction Pathways and Troubleshooting
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
- US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents. (n.d.).
- CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents. (n.d.).
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
- EP2841424A1 - Process for synthesis of this compound - Google Patents. (n.d.).
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents. (n.d.).
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). Retrieved January 2, 2026, from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Cas 32968-44-8,ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE | lookchem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
CNP0037619.0: this compound - COCONUT. (n.d.). Retrieved January 2, 2026, from [Link]
-
TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mild Intramolecular Ring Opening of Oxetanes - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC. (n.d.). Retrieved January 2, 2026, from [Link]
-
Study of the Reaction Cl + Ethyl Formate at 700-950 Torr and 297 to 435 K - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
-
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC. (n.d.). Retrieved January 2, 2026, from [Link]
-
The Synthesis of 4-Amino-2 (3H)-oxo-5-imidazolecarboxamide | Chemsrc ID:433005. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 4. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing the Degradation of 4-Methyloxazole-5-carboxamide
Welcome to the technical support center for 4-Methyloxazole-5-carboxamide (CAS 4866-00-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a substituted oxazole, this molecule possesses a chemically active heterocyclic ring system that, while crucial for its function, is also susceptible to specific degradation pathways. This document provides in-depth, field-proven insights and actionable protocols to mitigate these risks, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common user queries regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound? A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Many suppliers recommend refrigerated conditions (2-8°C).[2] It is critical to protect it from moisture, light, and atmospheric oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term reference standards.
Q2: What are the primary causes of degradation for this compound? A: The main degradation pathways are hydrolysis, oxidation, and photolysis.[3] The oxazole ring and the carboxamide functional group are susceptible to cleavage under adverse conditions, including exposure to strong acids or bases, oxidizing agents, and high-energy light (particularly UV).[4][5]
Q3: I suspect my stock solution has degraded. What are the initial signs? A: The first indication is often a loss of expected activity or inconsistent results in biological assays. Visually, you might observe a color change in the solution. Analytically, the most definitive sign is the appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram, coupled with a decrease in the peak area of the parent compound.
Q4: Can I dissolve the compound in any solvent? Which should I avoid? A: While soluble in some organic solvents like DMSO and methanol for stock solutions, it is crucial to use high-purity, anhydrous-grade solvents.[6] Avoid using solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane) as they can promote oxidation. Protic solvents, especially water, can participate in hydrolysis, so aqueous buffers for assays should be prepared fresh from a concentrated non-aqueous stock solution just before use. Avoid highly acidic or basic aqueous solutions for storage.[4][7]
Section 2: Troubleshooting Guide for Experimental Instability
This guide addresses specific problems that may arise during experimentation, linking them to potential degradation and providing clear, actionable solutions.
Problem: Gradual or Sudden Loss of Potency in Biological Assays
-
Symptoms: You observe a diminishing biological effect from your compound over a series of experiments, or a freshly prepared dilution from an older stock solution is significantly less active than expected.
-
Underlying Cause: This is a classic indicator of chemical degradation within your stock solution. The molar concentration of the active parent compound has likely decreased due to hydrolysis, oxidation, or photolytic decay.
-
Investigative & Corrective Workflow:
Caption: Workflow for diagnosing and addressing loss of compound potency.
Problem: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptoms: When analyzing a sample, particularly one that has been stored as a solution for some time, you observe new peaks in the chromatogram that were not present in the initial analysis of the material.
-
Underlying Cause: These new peaks are almost certainly degradation products. Their retention times and mass-to-charge ratios (if using LC-MS) can provide clues to their identity. For instance, a more polar product could indicate hydrolysis of the amide to a carboxylic acid.
-
Solution:
-
Cease Use: Do not use the degraded solution for critical experiments.
-
Characterize: If resources permit, attempt to characterize the degradants using high-resolution mass spectrometry (LC-MS/MS) to understand the fragmentation pattern and propose a structure.[3] This information is invaluable for identifying the specific degradation pathway at fault.
-
Review Conditions: Scrutinize the storage and handling conditions of the solution. Was it exposed to light? Was the solvent old? Was the pH of the medium extreme? Was it stored at room temperature?
-
Implement Preventative Measures: Based on your review, implement the rigorous protocols outlined in Section 3.
-
Section 3: Core Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Handling and Storage of Solid Compound
-
Receiving: Upon receipt, immediately transfer the compound to a designated, climate-controlled storage area. Minimize time spent on a loading dock or in transit.
-
Environment: Store the vial in a desiccator, preferably in a refrigerator at 2-8°C.[2] The desiccator mitigates moisture exposure, which is critical for preventing hydrolysis.
-
Light Protection: Ensure the compound is stored in an amber vial or a container opaque to light to prevent photodegradation.[2]
-
Inert Atmosphere: For high-value reference material, after first use, flush the vial headspace with an inert gas like argon or nitrogen before re-sealing to displace oxygen and moisture.
-
Handling: When weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid. Perform weighing quickly and re-seal the container promptly.
Protocol 2: Preparation and Management of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF, Ethanol) from a recently opened bottle.
-
Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the volume needed for experiments and allows the bulk of the material to remain in a more stable solid form.
-
Storage:
-
Primary Stock: Dispense the primary stock into small-volume, single-use aliquots in amber, tightly-capped vials. Store these aliquots at -20°C or -80°C.
-
Working Solutions: Avoid repeated freeze-thaw cycles.[3] For a series of experiments, thaw one aliquot and use it to prepare intermediate or working solutions. Do not re-freeze a partially used aliquot of the primary stock.
-
-
Aqueous Solutions: Only dilute the compound into aqueous buffers immediately prior to the experiment. Do not store the compound in aqueous solutions for extended periods, as this significantly increases the risk of hydrolysis.
Section 4: Understanding the Key Degradation Pathways
A mechanistic understanding of degradation is key to preventing it. The primary vulnerabilities of this compound are the oxazole ring and the exocyclic amide bond.
Caption: Primary degradation pathways for this compound.
Hydrolytic Degradation
The oxazole ring is an electron-rich system that is susceptible to cleavage under harsh hydrolytic conditions. More commonly, the carboxamide functional group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is catalyzed by both acid and base.
-
Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the carbonyl carbon. A similar ring-opening hydrolysis can occur on the oxazole ring itself, particularly under strong acidic conditions.[4]
-
Prevention: Maintain solutions at a neutral pH. Avoid prolonged storage in aqueous buffers. Use anhydrous solvents for stock solutions.
Oxidative Degradation
The π-system of the oxazole ring is reactive towards oxidizing agents. This includes atmospheric oxygen, especially in the presence of metal ion catalysts, and chemical contaminants like peroxides.
-
Mechanism: Oxidation can proceed via several mechanisms, including reaction with singlet oxygen (generated by photosensitization) to form unstable endoperoxide intermediates that subsequently rearrange and cleave the ring.[5] Strong chemical oxidants will readily attack and destroy the heterocyclic ring.[8]
-
Prevention: Store solids and solutions under an inert atmosphere (N₂ or Ar) where possible. Use high-purity, peroxide-free solvents. Avoid contamination with incompatible materials, especially oxidizing agents.
Photodegradation
Aromatic heterocyclic systems like oxazole can absorb UV light. This absorbed energy can excite the molecule to a state where it undergoes chemical reactions, such as ring-opening and fragmentation.[9]
-
Mechanism: Upon excitation at wavelengths like 193 nm, oxazole rings are known to undergo ring-opening followed by fragmentation into smaller, volatile products.[10] This process is irreversible and leads to a complete loss of the parent compound.
-
Prevention: This is the most straightforward pathway to prevent. Always handle and store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] Minimize exposure to ambient lab lighting for extended periods.
Section 5: Data Summary Table
For quick reference, the table below summarizes the key factors leading to degradation and the primary strategies for prevention.
| Degradation Factor | Vulnerable Moiety | Primary Consequence | Prevention & Mitigation Strategy |
| Moisture / Water | Carboxamide, Oxazole Ring | Hydrolysis to carboxylic acid or ring-opened products. | Store solid in a desiccator. Use anhydrous solvents for stocks. Prepare aqueous solutions fresh.[11] |
| Acidic or Basic pH | Carboxamide, Oxazole Ring | Catalyzes hydrolysis. | Maintain solutions at or near neutral pH (6-8). Avoid storage in strong acid/base.[4][7] |
| Oxygen (Air) | Oxazole Ring | Oxidative cleavage of the ring. | Store under an inert atmosphere (N₂/Ar). Use sealed vials. Avoid prolonged air exposure.[5] |
| Oxidizing Agents | Oxazole Ring | Rapid, destructive oxidation of the ring system. | Segregate from all oxidizing agents (e.g., peroxides, permanganates, chromates). |
| Light (especially UV) | Oxazole Ring | Photolytic cleavage and fragmentation of the ring. | Store and handle in amber glass vials or light-blocking containers.[2][10] |
| Elevated Temperature | Entire Molecule | Increases the rate of all degradation reactions. | Store long-term at recommended refrigerated (2-8°C) or frozen (-20°C) conditions.[2] |
| Repeated Freeze-Thaw | Solutions | Can introduce moisture from condensation; may affect solubility. | Aliquot stock solutions into single-use volumes to avoid cycling. |
References
-
Pangaltorn, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]
-
De, A., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Downes-Ward, B., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Venkatesh, P. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]
-
Ghaffari, A., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78581, this compound. Retrieved from [Link]
-
ChemBK. (2024). 4-Methyloxazole. Retrieved from [Link]
-
Kumar, V., & Singh, R. (2016). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Sources
- 1. 4866-00-6 this compound AKSci 2642BA [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03276D [pubs.rsc.org]
- 11. echemi.com [echemi.com]
Technical Support Center: Refining Analytical Methods for 4-Methyloxazole-5-carboxamide
Welcome to the technical support center for the analytical characterization of 4-Methyloxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and structurally similar molecules. Drawing upon established chromatographic principles and field-proven insights, this resource aims to empower you to develop robust, reliable, and accurate analytical methods.
Introduction to Analytical Challenges
This compound is a small, polar, nitrogen-containing heterocyclic compound. Its chemical properties present a unique set of analytical challenges. The presence of a basic nitrogen atom in the oxazole ring and a polar carboxamide group can lead to poor chromatographic peak shapes, low retention in reversed-phase systems, and potential for instability under certain conditions. Furthermore, the oxazole ring system may lack a strong chromophore, which can limit sensitivity with UV detection.[1] This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often preferred for its versatility with polar compounds, while GC-MS can be an excellent choice, often requiring derivatization to improve volatility and peak shape.
Q2: I'm observing significant peak tailing in my HPLC analysis. What is the likely cause?
A2: Peak tailing for a basic compound like this compound is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions can be minimized by adjusting the mobile phase pH or using a specialized column. A detailed troubleshooting guide for this issue is provided in the HPLC section.
Q3: Is this compound stable in solution? What are the recommended storage conditions?
A3: Oxazole derivatives, particularly those with certain substituents, can be susceptible to hydrolytic ring-opening, especially under acidic or basic conditions.[2] It is recommended to prepare fresh solutions in a neutral, high-purity solvent (e.g., acetonitrile or methanol). For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) in an airtight container is recommended to minimize degradation. Always perform stability studies to confirm the integrity of your analyte in your specific sample matrix and solvent.
Q4: My UV detector response is very low. How can I improve the sensitivity of my HPLC method?
A4: The oxazole ring itself may not provide a strong UV absorbance. While some substituted oxazoles absorb in the low UV range (around 220-260 nm), the response can be weak. To enhance sensitivity, consider using a mass spectrometer (MS) as a detector. LC-MS offers significantly higher sensitivity and selectivity. Alternatively, for GC analysis, derivatization can introduce a more responsive functional group.
HPLC Method Development and Troubleshooting Guide
High-Performance Liquid Chromatography is a powerful tool for the analysis of this compound. However, its polar and basic nature requires careful method development.
Recommended Starting HPLC Conditions
This table provides a robust starting point for your method development.
| Parameter | Recommendation | Rationale |
| Column | C18, Polar-Embedded or Phenyl-Hexyl (e.g., Ascentis® RP-Amide, Discovery® HS F5) | These stationary phases are designed to minimize secondary interactions with basic compounds and provide alternative selectivity.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute compounds with a wide range of polarities. This should be optimized for your specific application. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 230 nm or Mass Spectrometry (ESI+) | 230 nm is a reasonable starting point for UV detection of the oxazole ring. ESI+ is ideal for this basic compound. |
| Injection Vol. | 5 µL | A smaller injection volume can help to minimize peak distortion. |
Troubleshooting Common HPLC Issues
This section provides a structured approach to resolving common problems encountered during the HPLC analysis of this compound.
Causality: As a basic compound, this compound can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) will protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Use of an Appropriate Column:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which shields the analyte from residual silanols.
-
High-Purity Silica Columns: Modern columns are made with high-purity silica with a lower concentration of acidic silanol groups.
-
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase. However, this is often a last resort as TEA can be difficult to remove from the column and can suppress MS signal.
Workflow for Troubleshooting Peak Tailing:
Causality: this compound is a polar molecule and may have limited interaction with a non-polar C18 stationary phase, especially with high organic content in the mobile phase.
Solutions:
-
Reduce Initial Organic Content: Start your gradient with a lower percentage of the organic solvent (e.g., 1-2% Acetonitrile).
-
Use a More Retentive Stationary Phase: A phenyl-hexyl column can provide different selectivity and potentially more retention for aromatic compounds.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase. A typical HILIC mobile phase would consist of a high percentage of acetonitrile with a small amount of aqueous buffer.
GC-MS Method Development and Troubleshooting
For GC-MS analysis, the primary challenge is the low volatility and high polarity of this compound due to the carboxamide group. Derivatization is often a necessary step to achieve good chromatographic performance.
Derivatization Strategies
Derivatization chemically modifies the analyte to make it more volatile and thermally stable.
| Derivatization Method | Reagent | Target Functional Group | Advantages |
| Silylation | BSTFA with 1% TMCS, MSTFA | Active hydrogens on the amide group | Produces thermally stable and volatile derivatives. |
| Alkylation | Alkylating agents (e.g., Iodomethane) | Amide group | Forms stable derivatives. |
Step-by-Step Derivatization Protocol (Silylation):
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.
Recommended Starting GC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A general-purpose, low-bleed column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to elute the derivatized analyte. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 50-450 m/z | To capture the molecular ion and key fragments of the derivatized analyte. |
Troubleshooting Common GC-MS Issues
Causality: This could be due to incomplete derivatization, degradation of the analyte in the injector, or poor chromatographic conditions.
Workflow for Troubleshooting Low Analyte Response:
References
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 4-Methyloxazole-5-carboxamide Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 4-Methyloxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our aim is to equip you with the necessary knowledge to transition from laboratory-scale synthesis to larger-scale production efficiently and safely.
Overview of the Synthetic Strategy
The most common and industrially viable route to this compound involves a two-step process:
-
Formation of the Oxazole Core: Synthesis of a 4-methyloxazole-5-carboxylic ester, typically the ethyl ester, from acyclic precursors.
-
Amidation: Conversion of the ester to the desired carboxamide using a suitable ammonia source.
While several methods exist for the formation of the oxazole ring, such as the Robinson-Gabriel, Van Leusen, and Bredereck syntheses, a prevalent method for this specific scaffold involves the reaction of an α-haloketone with formamide.[1] The subsequent amidation is a critical step where many scale-up challenges arise. A patented process describes the direct conversion of the ester to the amide using a high concentration of aqueous ammonia.[2]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Yields in the Amidation Step
Question: We are experiencing a significant drop in yield for the amidation of ethyl 4-methyloxazole-5-carboxylate with aqueous ammonia upon scaling up from a 10 g to a 1 kg scale. What are the likely causes and how can we mitigate this?
Answer:
Several factors can contribute to a decrease in yield during scale-up. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor Reaction Progress: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting ester. Increase Reaction Time: Larger volumes may require longer reaction times for complete conversion. Optimize Ammonia Concentration: Ensure a sufficient excess of ammonia is used. A high concentration of aqueous ammonia is often employed to drive the reaction to completion.[2] |
| Poor Mixing | Improve Agitation: Inefficient stirring in larger reactors can lead to localized concentrations and temperature gradients. Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. |
| Side Reactions | Temperature Control: The amidation reaction can be exothermic. Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions. Implement a controlled addition of the ester to the ammonia solution and ensure efficient cooling. Oxazole Ring Opening: The oxazole ring can be susceptible to nucleophilic attack by ammonia, leading to ring cleavage and the formation of imidazole byproducts.[3] This is more likely at elevated temperatures. Maintaining a lower reaction temperature (e.g., 10-25°C) is crucial.[1] |
| Product Isolation Issues | Optimize Crystallization: Ensure the product is fully precipitated from the reaction mixture. The solubility of the product may differ in larger volumes of mother liquor. Consider adjusting the pH or adding an anti-solvent to maximize precipitation. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Issue 2: Formation of a Significant Impurity
Question: During our scale-up production, we've identified a recurring impurity with a molecular weight corresponding to the addition of ammonia and loss of water, but it's not our desired product. What could this be?
Answer:
This is a classic sign of a side reaction involving the oxazole ring itself.
Likely Impurity and Mechanism:
The most probable impurity is a 2-methyl-4(5)-imidazolecarboxamide, formed through a ring-opening and recyclization mechanism. The oxazole ring, particularly at the C2 and C5 positions, is susceptible to nucleophilic attack.[3] Under the basic conditions of the amidation with ammonia, the following side reaction can occur:
Caption: Potential side reaction leading to an imidazole byproduct.
Preventative Measures:
-
Strict Temperature Control: As mentioned, higher temperatures accelerate this side reaction. Maintain the reaction temperature in the lower range of what is effective for the amidation.
-
Minimize Reaction Time: Once the reaction has reached completion, proceed with the work-up promptly to avoid prolonged exposure of the product to the basic reaction conditions.
-
Controlled pH during Work-up: Carefully neutralize the reaction mixture to avoid harsh pH swings that could promote further degradation.
Issue 3: Difficulties with Product Isolation and Purification
Question: Our final product, this compound, is difficult to crystallize at a large scale, and the purity is not meeting our specifications. What can we do?
Answer:
Crystallization and purification are often challenging during scale-up.
Strategies for Improved Isolation and Purity:
| Problem | Suggested Solution |
| Poor Crystallization | Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of solvents, such as an alcohol and water, or an ester and a non-polar solvent, may be effective. Seeding: Use a small amount of pure product as seed crystals to induce crystallization. Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of larger, purer crystals. |
| Persistent Impurities | Recrystallization: Perform one or more recrystallizations to improve purity. Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon before the final crystallization can be effective. pH Adjustment: Ensure the pH of the solution during crystallization is optimal for the precipitation of the desired product while keeping impurities in the mother liquor. |
| Physical Form Issues | Control Crystal Size: The rate of cooling and agitation during crystallization can influence the crystal size and morphology, which can impact filtration and drying. Experiment with these parameters to obtain a product with suitable physical properties for downstream processing. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with high concentrations of aqueous ammonia on a large scale?
A1: Working with large volumes of concentrated aqueous ammonia requires strict safety protocols. Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a contained reactor system with appropriate off-gas scrubbing.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Emergency Preparedness: Ensure easy access to an emergency shower and eyewash station. Have an ammonia spill kit readily available.
-
Exothermic Reaction: Be aware that the reaction can be exothermic. Use a reactor with adequate cooling capacity and add reagents in a controlled manner to manage the heat generated.
Q2: Can I use anhydrous ammonia instead of aqueous ammonia for the amidation?
A2: While anhydrous ammonia can be used, it requires specialized high-pressure equipment and handling procedures. For most standard production facilities, high-concentration aqueous ammonia is a more practical and safer option.
Q3: How can I monitor the progress of the amidation reaction?
A3: The most common methods are TLC and HPLC. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The carboxamide product will have a lower Rf value (be more polar) than the starting ester. HPLC is a more quantitative method and is recommended for tracking the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: What is the recommended storage condition for this compound?
A4: The compound should be stored in a cool, dry place, away from strong acids and bases. Keep the container tightly sealed to protect it from moisture.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
This protocol is a representative method for the synthesis of the ester precursor.
Workflow for Ethyl 4-Methyloxazole-5-carboxylate Synthesis
Sources
Technical Support Center: Synthesis of 4-Methyloxazole-5-carboxamide
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Methyloxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the preparation of this important heterocyclic compound. Our goal is to empower you with the scientific understanding and practical guidance necessary to minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant method involves a two-step process. First, the synthesis of a 4-methyloxazole-5-carboxylic acid ester, typically the ethyl ester, is achieved. This is commonly done through the reaction of an ethyl 2-haloacetoacetate with formamide.[1] The subsequent step is the amidation of the ester with a high concentration of aqueous ammonia to yield this compound.[2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in oxazole synthesis can often be attributed to harsh reaction conditions leading to decomposition or the formation of side products. For instance, in the Robinson-Gabriel synthesis, strong acids like concentrated sulfuric acid at high temperatures can cause charring.[3] Incomplete reactions, where the activation energy for cyclodehydration isn't met, can also be a factor. Ensuring anhydrous conditions is critical, as water can lead to the hydrolysis of intermediates.
Q3: I am observing a persistent impurity with a similar polarity to my product. What could it be and how can I remove it?
A3: A common issue in the synthesis of substituted heterocycles is the formation of isomeric impurities.[4] In the case of this compound, an isomeric impurity such as 5-methylisoxazole-4-carboxamide could potentially form depending on the starting materials and reaction conditions. These isomers often have very similar polarities, making chromatographic separation challenging. Recrystallization using a carefully selected solvent system that exploits subtle differences in solubility is often the most effective method for removal.
Q4: What are the best analytical techniques to monitor the reaction and assess the purity of this compound?
A4: A combination of techniques is recommended for comprehensive analysis. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative purity analysis and detection of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. The structural confirmation of the final product and any isolated impurities should be carried out using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Presence of Unreacted Starting Material (4-Methyloxazole-5-carboxylic acid ethyl ester)
-
Symptom: HPLC analysis shows a significant peak corresponding to the starting ester. TLC also shows a spot with a different Rf value than the product.
-
Likely Cause: Incomplete amidation reaction. This can be due to insufficient reaction time, low temperature, or a low concentration of ammonia.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer significant.
-
Optimize Temperature: While avoiding excessive heat that could lead to degradation, a moderate increase in temperature can enhance the reaction rate.
-
Ensure High Ammonia Concentration: Use a high-concentration aqueous ammonia solution as specified in established protocols to drive the reaction to completion.[2]
-
Problem 2: Formation of a Carboxylic Acid Impurity (4-Methyloxazole-5-carboxylic acid)
-
Symptom: An impurity that can be removed by a basic wash is detected. This impurity will have a different retention time in HPLC and a distinct spot on TLC, which may show tailing.
-
Likely Cause: Hydrolysis of the starting ester or the product amide during the reaction or workup. This is more likely if the reaction is run for an extended period at elevated temperatures or if acidic conditions are inadvertently introduced.
-
Solutions:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures.
-
Acid-Base Extraction: During the workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Subsequently, neutralize the aqueous layer and extract with an organic solvent to recover the acid if desired.
-
Problem 3: Discoloration of the Final Product (Yellow or Brown)
-
Symptom: The isolated solid is not white or off-white as expected.
-
Likely Cause: Formation of polymeric or degradation byproducts, often due to excessive heating or the presence of reactive impurities.
-
Solutions:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the colored impurities from the desired product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step process starting from ethyl 2-chloroacetoacetate.
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
Workflow for Ethyl 4-methyloxazole-5-carboxylate Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of formamide (5-10 equivalents) to ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Catalyst Addition: With caution and stirring, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-methyloxazole-5-carboxylate. This can be purified further by vacuum distillation or column chromatography if necessary.
Step 2: Amidation to this compound
-
Reaction Setup: In a pressure-resistant vessel, dissolve the crude or purified ethyl 4-methyloxazole-5-carboxylate in a high-concentration aqueous ammonia solution (e.g., 25-30%).
-
Reaction: Seal the vessel and heat the mixture to 60-80 °C for 6-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Purification: The crude this compound can be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Workflow for Recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or toluene/acetic acid.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (if needed): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery | Purity Achieved (HPLC) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol) | 75-85% | >99.0% | Simple, scalable, cost-effective | May not remove impurities with very similar solubility |
| Recrystallization (Toluene/Acetic Acid) | 70-80% | >99.5% | Effective for removing certain isomeric impurities | Requires careful solvent ratio optimization |
| Silica Gel Chromatography | 60-75% | >99.8% | High purity achievable, good for removing multiple impurities | Less scalable, more solvent waste, potential for product loss on the column |
Impurity Formation and Mechanisms
A key to minimizing impurities is understanding their origin. Below is a diagram illustrating the formation of a potential byproduct during the synthesis of the oxazole ring from an α-haloketone and formamide.
Potential Impurity Formation Pathway.
In the presence of a base (even a weak base like formamide), the α-haloketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the α-haloketone, leading to the formation of dimeric byproducts.[5][6] Controlling the reaction temperature and stoichiometry can help to minimize this side reaction.
References
- EP2841424A1 - Process for synthesis of this compound - Google Patents.
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available at: [Link]
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC - PubMed Central. Available at: [Link]
-
Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient - ACS Publications - American Chemical Society. Available at: [Link]
Sources
- 1. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 2. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Oxazole-Based Kinase Inhibitors: Spotlight on HER2 Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Oxazole Scaffolds in Kinase Inhibition
In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug discovery.[1] Kinases, through their role in signal transduction, govern a multitude of cellular processes, and their dysregulation is a frequent driver of oncogenesis. The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[2] This guide will provide a comparative analysis of kinase inhibitors, with a specific focus on an oxazole-containing compound, Mubritinib, in the context of HER2-positive cancers.
Due to the limited publicly available data on the kinase inhibitory profile of 4-Methyloxazole-5-carboxamide, this guide will utilize Mubritinib (TAK-165), a structurally related and well-characterized oxazole-containing compound, as a representative for a detailed comparison. Mubritinib is a potent and selective inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase.[3] We will compare its mechanism and performance with two clinically significant HER2 inhibitors, Lapatinib and Afatinib, providing a comprehensive overview for researchers in the field. While originally identified as a HER2 inhibitor, it is important to note that some studies suggest Mubritinib may also exert its anti-cancer effects through off-target effects on mitochondrial respiration, specifically by inhibiting the electron transport chain complex I in certain cancer types.[1][4][5] This guide, however, will focus on its well-documented role as a HER2 inhibitor for the purpose of this comparative analysis.
The HER2 Signaling Pathway: A Critical Target in Oncology
The HER2 receptor, a member of the ErbB family of receptor tyrosine kinases, is a key driver of cell growth and proliferation.[6] In a significant portion of breast, gastric, and other cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[2] This overexpression results in ligand-independent dimerization of the receptor, leading to the constitutive activation of its intracellular kinase domain.[2]
This aberrant activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival, proliferation, and metastasis.[6][7] The critical role of HER2 in driving tumor progression has made it a prime target for therapeutic intervention.
Caption: Overview of the canonical HER2 signaling cascade.
Comparative Analysis of HER2 Kinase Inhibitors
This section will compare Mubritinib, Lapatinib, and Afatinib, focusing on their mechanism of action, potency, and mechanisms of resistance.
| Inhibitor | Target(s) | Mechanism of Action | Reversibility |
| Mubritinib | HER2 | ATP-competitive inhibitor of the HER2 tyrosine kinase domain.[3] | Reversible[8] |
| Lapatinib | EGFR, HER2 | ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinase domains.[2][9] | Reversible[10][11] |
| Afatinib | EGFR, HER2, HER4 | Covalently binds to the kinase domains of EGFR, HER2, and HER4.[12][13] | Irreversible[13] |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against their primary kinase targets. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Mubritinib | HER2 | 6 | [3][14] |
| Lapatinib | EGFR | 3 | [15] |
| HER2 | 13 | [11][15] | |
| Afatinib | EGFR | 0.5 | [16] |
| HER2 | 14 | [17] |
Mechanisms of Resistance: A Critical Hurdle
A major challenge in targeted cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells evade the effects of kinase inhibitors is crucial for developing next-generation therapies and combination strategies.
-
Mubritinib: While specific resistance mechanisms to Mubritinib in the context of HER2 inhibition are not extensively documented, resistance to other HER2 inhibitors can provide insights. It is also noteworthy that in some cellular contexts, Mubritinib's effect is independent of HER2 expression, suggesting that resistance could arise from alterations in mitochondrial metabolism.[4][18]
-
Lapatinib: Resistance to Lapatinib can occur through various mechanisms, including the upregulation of alternative signaling pathways (e.g., AXL, MET, IGF-1R), mutations in the HER2 kinase domain (e.g., L755S, K753E), and alterations in downstream signaling components.[2][6][12][19]
-
Afatinib: Acquired resistance to Afatinib often involves the emergence of the T790M "gatekeeper" mutation in EGFR, which is less common with first-generation inhibitors.[9] Other mechanisms include MET gene amplification and activation of bypass signaling pathways.[3][20]
Experimental Protocols
To provide a practical context for the data presented, this section details standardized protocols for assessing the activity of HER2 kinase inhibitors.
Protocol 1: In Vitro HER2 Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[21][22] This assay measures the phosphorylation of a substrate by the kinase.
Causality of Experimental Choices: The choice of a TR-FRET assay is based on its high sensitivity, low background, and suitability for screening large numbers of compounds. The use of a europium cryptate donor and a d2 acceptor provides a robust and stable signal.[21]
Caption: Workflow for an in vitro TR-FRET HER2 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Dilute the recombinant HER2 enzyme, biotinylated peptide substrate, and test compounds (Mubritinib, Lapatinib, Afatinib) to the desired concentrations in the kinase buffer.
-
Assay Plate Preparation: In a 384-well low-volume black plate, add 2 µL of the test compound dilutions.
-
Enzyme and Substrate Addition: Add 4 µL of the HER2 enzyme and biotinylated substrate mixture to each well.
-
Kinase Reaction Initiation: Add 4 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for HER2.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the detection mixture containing Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-d2 to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay following excitation at 320 nm. The ratio of the acceptor to donor signal is calculated and used to determine the percent inhibition.
Protocol 2: Cell-Based HER2 Phosphorylation Assay (Western Blot)
This protocol is used to determine the ability of an inhibitor to block HER2 autophosphorylation in a cellular context.[15][23]
Causality of Experimental Choices: Western blotting is a gold-standard technique for analyzing the phosphorylation status of specific proteins within a cell lysate.[15] The use of phospho-specific antibodies allows for the direct measurement of the inhibitor's effect on the target kinase's activity. Total HER2 and a housekeeping protein (e.g., actin) are used as loading controls to ensure accurate quantification.
Caption: Workflow for Western blot analysis of HER2 phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed HER2-overexpressing breast cancer cells (e.g., SKBR3 or BT474) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of Mubritinib, Lapatinib, or Afatinib for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-HER2 (e.g., p-Tyr1248) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total HER2 and a loading control (e.g., β-actin) to normalize the phospho-HER2 signal.
Conclusion
The oxazole carboxamide scaffold, represented here by Mubritinib, is a valuable framework for the development of potent and selective kinase inhibitors. When compared to established drugs like Lapatinib and Afatinib, Mubritinib demonstrates high potency for HER2, albeit with a different resistance profile and potential off-target effects that warrant further investigation. This guide provides a framework for the comparative analysis of kinase inhibitors, emphasizing the importance of understanding their mechanisms of action, quantitative potency, and potential for resistance. The detailed experimental protocols offer a practical resource for researchers working to develop the next generation of targeted cancer therapies.
References
- Knezevic, D. (2013). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Biochemia Medica, 23(3), 259-271.
- Li, J., et al. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Thoracic Cancer, 12(15), 2165-2174.
- Zuo, Z., et al. (2020). Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants. Journal of Biomolecular Structure and Dynamics, 38(11), 3326-3341.
- Iqbal, N., & Iqbal, N. (2014). Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications.
- Holbro, T., & Hynes, N. E. (2004). The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. European Journal of Cancer, 40(18), 2821-2831.
- Lin, C.-A., et al. (2017). Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Molecular Cancer Research, 15(7), 939-952.
- Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Clinical Therapeutics, 30(8), 1426-1447.
-
Patsnap. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). The HER2 receptor activates downstream signaling pathways, promoting.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Afatinib. Retrieved from [Link]
- Weickhardt, A. J., et al. (2015). HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment.
-
Wikipedia. (n.d.). HER2. Retrieved from [Link]
- Mazières, J., et al. (2013). Antitumor activity of afatinib, an irreversible ErbB family blocker, in preclinical models of HER2-mutant lung cancer. Journal of Thoracic Oncology, 8(11), 1377-1385.
- Baccelli, I., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell, 36(1), 84-99.e8.
-
PubChem. (n.d.). Afatinib. Retrieved from [Link]
- Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639.
-
PubChem. (n.d.). Afatinib chemical structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Afatinib chemical structure. Retrieved from [Link]
-
Adoo, M. (2024). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. Retrieved from [Link]
- Torka, D. M., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism.
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
- Ahmed, S. E., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Signal Transduction and Targeted Therapy, 8(1), 32.
-
DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
- Kim, K.-S., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
- Stephenson, Z. A., et al. (2020).
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mubritinib. Retrieved from [Link]
- Pan, L., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204.
- Montemurro, F., & Valabrega, G. (2005). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 5(6), 857-864.
- Wang, M., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
-
ResearchGate. (n.d.). Interaction of EGFR, HER2, and PTPIP51 under Gefitinib, Lapatinib,.... Retrieved from [Link]
- Li, L., et al. (2009). Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors. Journal of Medicinal Chemistry, 52(15), 4987-4991.
- Borisov, N., et al. (2023). Lapatinib-induced enhancement of mitochondrial respiration in HER2-positive SK-BR-3 cells: mechanism revealed by analysis of proteomic but not transcriptomic data. Frontiers in Molecular Biosciences, 10, 1262431.
Sources
- 1. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance mechanisms after tyrosine kinase inhibitors afatinib and crizotinib in non-small cell lung cancer, a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparative Efficacy of Tyrosine Kinase Inhibitors and Antibody-Drug Conjugates in HER2-Positive Metastatic Breast Cancer Patients with Brain Metastases: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants | PLOS One [journals.plos.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dcreport.org [dcreport.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of 4-Methyloxazole-5-carboxamide as a Potent and Selective Kinase Inhibitor
This guide provides a comprehensive framework for the validation of novel small molecules as research tools. For the purpose of this document, we will use the hypothetical compound 4-Methyloxazole-5-carboxamide , hereafter referred to as MOC-1 , as a case study. Our objective is to rigorously characterize MOC-1 as a putative inhibitor of "Target Kinase X" (TKX), a hypothetical serine/threonine kinase implicated in a cancer cell proliferation pathway.
The validation process is not merely a series of experiments but a logical progression designed to build a robust evidence-based case for a compound's mechanism of action. We will compare the performance of our hypothetical selective inhibitor, MOC-1, with a known multi-targeted inhibitor, Sunitinib , to highlight the importance of a thorough selectivity assessment.[1][2]
The Imperative of Validation: Beyond Potency
A fundamental error in preclinical research is the adoption of a chemical probe based solely on its reported potency against a purified enzyme. Such a simplistic approach overlooks two critical questions:
-
Does the compound engage its intended target within the complex milieu of a living cell?
-
What is the landscape of the compound's off-target activities, and could these secondary effects be responsible for the observed phenotype?
This guide will walk you through a self-validating experimental workflow designed to answer these questions, ensuring the scientific integrity of your findings.
The Validation Workflow: A Four-Pillar Approach
Our validation strategy for MOC-1 is built on four pillars of investigation, each providing a distinct layer of evidence.
Caption: The logical progression of the MOC-1 validation workflow.
Pillar 1: Biochemical Potency Assessment
The initial step is to quantify the direct inhibitory activity of MOC-1 against purified TKX enzyme. This is typically achieved through an in vitro kinase assay.
Causality: This experiment establishes the baseline potency (IC50) of the compound against the isolated target, free from confounding cellular factors like membrane permeability or metabolic degradation. It is the first and most fundamental piece of evidence.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Purified recombinant TKX enzyme, a suitable peptide substrate, ATP, and the test compounds (MOC-1 and Sunitinib).
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[3] Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Procedure:
-
Dispense TKX enzyme into the wells of a 384-well plate.
-
Add serial dilutions of MOC-1 or Sunitinib (e.g., from 10 µM to 0.1 nM). Include DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for TKX to ensure competitive inhibition is accurately measured).[4]
-
Incubate at room temperature for 1 hour.
-
Add an ATP detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Pillar 2: Cellular Target Engagement
Confirming that a compound binds to its intended target in a living cell is arguably the most critical step in validation.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement.[6][7]
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[8] If MOC-1 binds to TKX inside the cell, the TKX protein will be more resistant to heat-induced denaturation and aggregation. This provides direct evidence of a physical interaction in a physiological context.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[9]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture: Culture a relevant cancer cell line known to express TKX to near confluency.
-
Compound Treatment: Treat cells with MOC-1 (e.g., at 10 µM) or a DMSO vehicle control for 2 hours.
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a protein-stabilizing buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Denature the samples in SDS-PAGE sample buffer and resolve the proteins by gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TKX, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity of the soluble TKX band against the temperature for both MOC-1 and DMSO-treated samples. A rightward shift in the melting curve for MOC-1-treated cells indicates target engagement.
Pillar 3: Kinome-Wide Selectivity Profiling
A truly valuable research tool is a selective one. Understanding the off-target profile of MOC-1 is essential to ensure that an observed biological effect is due to the inhibition of TKX and not another kinase. Large-scale kinase panel screening is the gold standard for this assessment.[10][11]
Causality: By screening MOC-1 against hundreds of kinases, we can quantitatively assess its specificity. A selective compound will interact with very few kinases, whereas a multi-targeted compound like Sunitinib will bind to many.[1] This allows us to interpret downstream cellular data with much higher confidence.
Experimental Protocol: KINOMEscan™ Profiling
-
Assay Principle: KINOMEscan™ is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is quantified by qPCR.[1][12]
-
Procedure:
-
Submit MOC-1 and Sunitinib for screening at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., 468 kinases).[13]
-
The service provider performs the binding assays.
-
-
Data Analysis: Results are typically provided as '% Control', where a lower number indicates stronger binding. A common threshold for a significant "hit" is <10% or <35% of control. The data can be visualized on a kinome tree diagram to provide an intuitive representation of selectivity.
Pillar 4: Functional Cellular Response
The final pillar connects target engagement to a biological outcome. If MOC-1 is truly inhibiting TKX, we should observe a corresponding change in downstream signaling and a relevant phenotypic response.
Experimental Protocol 1: Phospho-protein Western Blot
Causality: This experiment directly tests the functional consequence of TKX inhibition. TKX is known to phosphorylate a downstream substrate, "Substrate P." By treating cells with MOC-1, we expect to see a dose-dependent decrease in the phosphorylation of Substrate P at the specific site targeted by TKX.
Caption: Hypothetical signaling pathway showing inhibition by MOC-1.
-
Cell Treatment: Seed a TKX-expressing cancer cell line and allow cells to adhere. Starve the cells overnight and then stimulate with a growth factor known to activate the TKX pathway. Treat cells with increasing concentrations of MOC-1 (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.
-
Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15][16]
-
Western Blot:
-
Perform SDS-PAGE and transfer as described for CETSA.
-
Block the membranes with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[15][16]
-
Probe one membrane with an antibody specific to the phosphorylated form of Substrate P (p-Substrate P).
-
Probe a parallel membrane with an antibody for total Substrate P to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-Substrate P signal to the total Substrate P signal for each concentration. A dose-dependent decrease in this ratio confirms pathway modulation.
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
Causality: This assay measures the overall phenotypic consequence of inhibiting the TKX pathway, which is hypothesized to be a reduction in cell proliferation or viability.
-
Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]
-
Procedure:
-
Seed a TKX-dependent cancer cell line in a 96-well plate at a low density (e.g., 5,000 cells/well).[19]
-
The next day, treat the cells with a serial dilution of MOC-1 and Sunitinib.
-
Incubate for 72 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19][20]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Summary: A Comparative Analysis
To be considered a high-quality research tool, MOC-1 should demonstrate high potency, confirmed cellular target engagement, high selectivity, and a clear link between target inhibition and cellular function. The table below presents hypothetical data comparing MOC-1 to the multi-targeted inhibitor Sunitinib.
| Parameter | MOC-1 (Hypothetical Data) | Sunitinib (Reference Data) | Rationale |
| Biochemical Potency (IC50) | 15 nM | 9 nM (vs. VEGFR2) | Both compounds are potent kinase inhibitors in biochemical assays. |
| Cellular Target Engagement | ΔTm = +4.5°C (TKX) | ΔTm = +5.2°C (VEGFR2) | Both compounds effectively engage their respective primary targets in intact cells. |
| Kinase Selectivity | 1 kinase inhibited >90% at 1 µM | 50+ kinases inhibited >90% at 1 µM | MOC-1 is highly selective, while Sunitinib is a multi-targeted inhibitor. |
| Pathway Inhibition (EC50) | 50 nM (p-Substrate P) | Not Applicable (Different Pathway) | MOC-1 demonstrates on-target functional activity in cells. |
| Cell Viability (GI50) | 150 nM | 200 nM | The anti-proliferative effect of MOC-1 is consistent with its on-target activity. |
Conclusion
This guide outlines a rigorous, multi-faceted workflow for the validation of a novel kinase inhibitor, using the hypothetical molecule this compound (MOC-1) as an exemplar. Based on our hypothetical data, MOC-1 would be validated as a potent, selective, and cell-active inhibitor of TKX. It demonstrates direct target engagement in cells, inhibits downstream signaling, and produces a corresponding anti-proliferative phenotype, all with a clean off-target profile. This level of characterization is the standard to which all new chemical probes should be held, ensuring that they are reliable tools for elucidating complex biology and paving the way for future therapeutic development.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Al-Samydai, A., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1015–1031. Retrieved from [Link]
-
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314. Retrieved from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Montalvo, J., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 3771. Retrieved from [Link]
-
Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. Retrieved from [Link]
-
Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 8(10), e78873. Retrieved from [Link]
-
Drewry, D. H., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 12(2), 109–116. Retrieved from [Link]
-
Chen, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
K-R.M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
Sivachenko, A., et al. (2013). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS Computational Biology, 9(4), e1003008. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Li, Y., et al. (2023). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 66(1), 313–333. Retrieved from [Link]
-
van de Lavoir, S., et al. (2023). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(3), 309–316. Retrieved from [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. Retrieved from [Link]
-
Kim, S. J., et al. (2014). The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. Korean Journal of Internal Medicine, 29(4), 474–481. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ambitbio.com [ambitbio.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Potency Landscape of 4-Methyloxazole-5-Carboxamide Derivatives: A Comparative Analysis Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potent and selective therapeutic agent is one of meticulous optimization and comparative analysis. The 4-methyloxazole-5-carboxamide core represents a compelling starting point for the design of novel bioactive molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and a stable aromatic system, make it an attractive scaffold for targeting a variety of biological entities.
This guide provides a framework for the comparative analysis of the potency of this compound derivatives. While a comprehensive, direct comparative study on a broad series of these specific derivatives is not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and draw parallels from structurally related heterocyclic carboxamides to illuminate the path of investigation. We will delve into the critical aspects of structure-activity relationships (SAR), the experimental methodologies for potency determination, and the interpretation of comparative data.
The this compound Scaffold: A Privileged Structure
The this compound moiety is a five-membered heterocyclic ring containing nitrogen and oxygen, decorated with a methyl group and a carboxamide functional group. This arrangement offers several key advantages in drug design:
-
Rigid Core: The aromatic oxazole ring provides a rigid scaffold, which can help in pre-organizing the pendant functional groups for optimal interaction with a biological target, reducing the entropic penalty of binding.
-
Hydrogen Bonding Capabilities: The carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in a protein's active site.
-
Metabolic Stability: The oxazole ring is generally more metabolically stable than some other five-membered heterocycles, which can lead to improved pharmacokinetic properties.
-
Tunable Substitutions: The core structure allows for chemical modifications at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to enhance potency and selectivity.
Hypothetical Structure-Activity Relationship (SAR) Exploration
In the absence of a dedicated SAR study for this compound derivatives, we can extrapolate from related heterocyclic systems, such as isoxazoles and pyrazoles, to hypothesize how structural modifications might influence biological activity. The potency of a compound is intimately linked to its ability to fit within and interact with its biological target.
Consider a hypothetical scenario where a series of this compound derivatives are designed as kinase inhibitors. The following SAR could be anticipated:
-
The Amide Substituent (R1): This group often projects into a solvent-exposed region or a specific sub-pocket of the kinase active site.
-
Small, polar groups might enhance solubility and form additional hydrogen bonds.
-
Larger, hydrophobic groups could occupy a hydrophobic pocket, potentially increasing potency. The nature and substitution pattern on an aryl ring at this position can significantly impact activity.
-
-
The Oxazole Ring: While the core is fixed, modifications to the methyl group at the 4-position (R2) could be explored, although this is less common. Altering this group would modulate the shape and electronics of the core.
-
Substitution on the Amide Nitrogen (R3): In some designs, the amide nitrogen could be further substituted. This would alter the hydrogen bonding capacity and steric profile of the molecule.
The following diagram illustrates a potential SAR exploration for this scaffold.
Caption: Hypothetical SAR for this compound Derivatives.
Comparative Potency Data: A Framework for Analysis
To objectively compare the potency of different derivatives, quantitative data from biological assays is essential. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are the most common metrics. The following table provides a template for organizing such data, populated with hypothetical values for illustrative purposes.
| Compound ID | R1 Substituent | Target Kinase | IC50 (nM) |
| Lead-01 | Phenyl | Kinase A | 520 |
| Deriv-01a | 4-Fluorophenyl | Kinase A | 250 |
| Deriv-01b | 4-Chlorophenyl | Kinase A | 110 |
| Deriv-01c | 4-Methoxyphenyl | Kinase A | 850 |
| Deriv-02a | 3-Chlorophenyl | Kinase A | 150 |
| Deriv-02b | 2-Chlorophenyl | Kinase A | 600 |
-
Halogenation at the 4-position of the phenyl ring is beneficial for potency , with chlorine being more effective than fluorine (Deriv-01b vs. Deriv-01a).
-
An electron-donating group at the 4-position is detrimental to potency (Deriv-01c vs. Lead-01).
-
The position of the chloro substituent is critical , with the 4-position being optimal (Deriv-01b vs. Deriv-02a and Deriv-02b).
Experimental Protocols for Potency Determination
The reliability of any comparative analysis hinges on the robustness of the experimental protocols. Below are examples of standard assays that would be employed to determine the potency of these derivatives.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.
Objective: To determine the IC50 value of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the phosphorylation reaction. Incubate for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the general workflow of an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells that are dependent on the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be driven by the target kinase)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, SRB)
-
Test compounds dissolved in DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Assess Viability: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent measures a parameter indicative of cell number, such as ATP content or metabolic activity.
-
Data Analysis: Measure the signal using a microplate reader. Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Calculate the GI50 value using a suitable curve-fitting model.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive public database of SAR for this specific series is yet to be established, the principles and methodologies outlined in this guide provide a robust framework for its exploration. By systematically synthesizing and evaluating derivatives, researchers can uncover the key structural determinants of potency and selectivity.
Future work should focus on building a library of this compound derivatives and screening them against a panel of relevant biological targets. The resulting data will be invaluable in establishing a clear SAR, guiding further optimization efforts, and ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
References
Due to the lack of specific literature on a comparative analysis of this compound derivatives, this reference list includes publications on related heterocyclic carboxamides that exemplify the principles and methods discussed in this guide.
-
Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. European Journal of Medicinal Chemistry, 2015. [Link]
-
Design, Synthesis, and Structure–Activity Relationship of Novel Pyrazole-4-carboxamide Derivatives as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2020. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 2023. [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]
-
This compound PubChem Entry. National Center for Biotechnology Information. [Link]
Comparative Cross-Reactivity Analysis of 4-Methyloxazole-5-carboxamide: A Guide to Off-Target Profiling
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A promising lead candidate with high on-target potency can be derailed by unforeseen off-target interactions, leading to toxicity or undesirable side effects. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 4-Methyloxazole-5-carboxamide , a heterocyclic compound for which public biological data is scarce.
Lacking direct precedent, we will employ a predictive and comparative approach. By examining structurally related, well-characterized pharmaceuticals, we can infer potential off-target liabilities and design a robust, multi-tiered screening strategy. This guide explains the causal logic behind experimental choices, provides actionable protocols, and demonstrates how to contextualize data to build a comprehensive safety profile.
Part 1: Predictive Assessment through Structural Analogs
The first step in designing a cross-reactivity study for a novel entity is to form a rational hypothesis about its potential interaction partners. The oxazole and isoxazole carboxamide scaffolds are present in several approved drugs, offering valuable clues.[1][2] By analyzing their mechanisms and off-target profiles, we can prioritize specific target classes for investigation.
Case Study 1: Leflunomide - The Importance of Metabolism and Enzyme Inhibition
Leflunomide is an isoxazole-4-carboxamide derivative used as a disease-modifying antirheumatic drug (DMARD).[3] A crucial insight from leflunomide is that it is a prodrug. In vivo, its isoxazole ring is opened to form the active metabolite, teriflunomide, which is responsible for its therapeutic effect.[4][5] This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3]
-
Causality Insight: The structural similarity, particularly the carboxamide linkage to a phenyl ring system (though different in substitution), suggests that this compound or its potential metabolites could interact with metabolic enzymes. The bioisosteric relationship between the oxazole in our topic compound and the isoxazole in leflunomide warrants an initial focus on enzyme panels.[1]
Case Study 2: Safinamide - A Dual-Mechanism CNS Drug
Safinamide is a treatment for Parkinson's disease that, while not a direct structural analog, provides critical lessons in profiling CNS-active compounds. It possesses a dual mechanism of action: highly selective, reversible inhibition of monoamine oxidase B (MAO-B) and modulation of voltage-dependent sodium and calcium channels, which in turn reduces glutamate release.[6][7][8]
-
Causality Insight: The development of safinamide underscores the necessity of screening for activity beyond a single primary target class. Its effects on both an enzyme (MAO-B) and ion channels highlight the potential for small molecules to exhibit polypharmacology.[9] Therefore, a comprehensive cross-reactivity panel for this compound should include not only enzymes but also a broad selection of ion channels and neurotransmitter transporters.
Case Study 3: Zonisamide - Cross-Reactivity and Hypersensitivity
Zonisamide is a benzisoxazole-containing antiepileptic drug.[10] Its safety profile is notable for discussions around potential cross-reactivity with sulfonamide antibiotics, as it contains a sulfamoyl group.[11][12] While clinical evidence suggests the risk is low, it highlights how specific structural motifs can confer liability for entire classes of targets or lead to idiosyncratic reactions like hypersensitivity.[10][13]
-
Causality Insight: This case emphasizes the need to analyze substructures within the molecule of interest. While this compound lacks the sulfonamide group, this principle directs us to consider whether the oxazole core itself is associated with any known toxicophores or common off-target interactions that could lead to hypersensitivity.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
Based on the predictive assessment, a logical, tiered approach to experimental screening is recommended. This strategy prioritizes resources by beginning with broad, cost-effective in vitro panels before progressing to more focused and complex assays.
Caption: Logical relationship of comparative screening.
Table 2: Hypothetical Cross-Reactivity Data Summary (@ 10 µM)
| Target | This compound (% Inhibition) | Leflunomide (Active Metabolite) (% Inhibition) | Safinamide (% Inhibition) | Potential Clinical Implication of Interaction |
| Primary Target | Assumed >90% | DHODH: 95% | MAO-B: 98% | Therapeutic Effect |
| hERG (K+ Channel) | 8% | 5% | 12% | Cardiotoxicity (Arrhythmia) |
| 5-HT2B (Serotonin Receptor) | 65% | 15% | 22% | Valvular Heart Disease |
| D2 (Dopamine Receptor) | 12% | 8% | 35% | CNS Side Effects (e.g., Dyskinesia) |
| COX-2 (Enzyme) | 45% | 25% | 10% | Anti-inflammatory Effects, GI Issues |
| CYP3A4 (Enzyme) | 58% | 40% | 18% | Drug-Drug Interaction Potential |
Interpretation of Hypothetical Data:
-
Selectivity: In this hypothetical scenario, this compound shows potent activity at its primary target. However, it also demonstrates significant "hits" (>50% inhibition) against the 5-HT2B receptor and the CYP3A4 enzyme.
-
Comparative Analysis:
-
The 5-HT2B activity appears unique to our compound compared to the analogs, flagging a potential liability for valvular heart disease that requires immediate follow-up with functional assays (Tier 2).
-
The CYP3A4 inhibition suggests a higher risk of drug-drug interactions than Safinamide but is comparable to Leflunomide. This would prompt further investigation using a full panel of CYP isozymes.
-
The moderate COX-2 activity is noted but is less concerning than the 5-HT2B finding. It might suggest a mild anti-inflammatory effect but would be deprioritized for immediate follow-up unless inflammation is part of the disease model.
-
This comparative approach provides crucial context. An inhibition value of 58% for CYP3A4 might seem high in isolation, but when benchmarked against existing drugs, it can be classified as a manageable or acceptable risk depending on the therapeutic indication.
By systematically applying this framework of predictive analysis, tiered experimental screening, and comparative data interpretation, researchers can efficiently and rigorously characterize the cross-reactivity profile of novel compounds like this compound, enabling more informed decisions in the critical path of drug development.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
Charles River Laboratories. In Vitro Safety Pharmacology Assays. Available from: [Link]
-
Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Available from: [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study Services. Available from: [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]
-
Wikipedia. Leflunomide. Available from: [Link]
-
Iqbal, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 1032–1047. Available from: [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Chemical structure of leflunomide and its active metabolite A77 1726. Available from: [Link]
-
National Institutes of Health (NIH). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. Available from: [Link]
-
ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available from: [Link]
-
ResearchGate. Chemical structures of leflunomide and its major metabolite A77 1726. Available from: [Link]
-
ResearchGate. The novel mechanism of action from safinamide in Parkinson's disease (PD). Available from: [Link]
-
Abbruzzese, G., et al. (2022). Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus. Journal of Neurology, 269(2), 853-863. Available from: [Link]
-
ResearchGate. Chemical structure of leflunomide and its active metabolite. Available from: [Link]
-
VJNeurology. Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients. Available from: [Link]
-
Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]
-
PR Newswire. (2017). New Review Explores Safinamide's Unique Dual Mechanism of Action in Parkinson's Disease. Available from: [Link]
-
PubChem. Leflunomide. CID 3899. Available from: [Link]
-
bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Available from: [Link]
-
Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]
-
National Institutes of Health (NIH). Current Understanding of Delayed Anticonvulsant Hypersensitivity Reactions. Available from: [Link]
-
National Institutes of Health (NIH). Stevens–Johnson syndrome/toxic epidermal necrolysis associated with zonisamide. Available from: [Link]
-
The Pharma Journal. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
National Institutes of Health (NIH). A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]
-
Thieme Connect. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available from: [Link]
-
American Epilepsy Society. DO ALLERGIC REACTIONS TO SULFONAMIDE ANTIBIOTICS PREDICT ALLERGY TO ZONISAMIDE?. Available from: [Link]
-
Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]
-
ResearchGate. Rashes and Other Hypersensitivity Reactions Associated with Antiepileptic Drugs: A Review of Current Literature. Available from: [Link]
-
ResearchGate. Cross-reactivity pattern of rash from current aromatic antiepileptic drugs. Available from: [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leflunomide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. New Review Explores Safinamide’s Unique Dual Mechanism of Action in Parkinson’s Disease [prnewswire.com]
- 10. Stevens–Johnson syndrome/toxic epidermal necrolysis associated with zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Understanding of Delayed Anticonvulsant Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DO-ALLERGIC-REACTIONS-TO-SULFONAMIDE-ANTIBIOTICS-PREDICT-ALLERGY-TO-ZONISAMIDE? [aesnet.org]
- 13. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Methyloxazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a compound from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. The oxazole carboxamide scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse biological activities, including potent anticancer and antioxidant effects.[1] This guide provides a technical comparison of the in vitro and in vivo efficacy of derivatives of 4-methyloxazole-5-carboxamide, offering insights into the critical translational gap between laboratory assays and whole-organism responses. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with a deeper understanding of this important chemical class.
The In Vitro Efficacy Landscape: Pinpointing Cellular Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. For this compound derivatives, these assays have been instrumental in identifying their potential as both anticancer and antioxidant agents.
Anticancer Activity: Disrupting Cellular Machinery
A significant body of research has highlighted the potent anticancer effects of 4-methyloxazole derivatives.[1] These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines, often with high potency. A notable mechanism of action for several 4-methyloxazole derivatives is the disruption of microtubule dynamics.[1] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis.[1]
Quantitative Data: Antiproliferative Activity of Oxazole Derivatives
The following table summarizes the in vitro antiproliferative activity of selected oxazole and isoxazole carboxamide derivatives against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (8c) | A-549 (Lung) | >5 µg/mL (~48% inhibition) | [2] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (8f) | A-549 (Lung) | >5 µg/mL (~40% inhibition) | [2] |
| Fluorophenyl-isoxazole-carboxamide (2e) | Hep3B (Liver) | 5.76 µg/mL | [3][4] |
| Fluorophenyl-isoxazole-carboxamide (2e) | HepG2 (Liver) | 34.64 µg/mL | [3][4] |
| Fluorophenyl-isoxazole-carboxamide (2a) | Hep3B (Liver) | 9.58 µg/mL | [3][4] |
| Fluorophenyl-isoxazole-carboxamide (2b) | Hep3B (Liver) | 8.54 µg/mL | [3][4] |
| Fluorophenyl-isoxazole-carboxamide (2d) | Hep3B (Liver) | 7.66 µg/mL | [3][4] |
| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | 0.33 | [5] |
| N-substituted 1H-indole-2-carboxamide (14) | K-562 (Leukemia) | 0.61 | [5] |
| N-substituted 1H-indole-2-carboxamide (4) | K-562 (Leukemia) | 0.61 | [5] |
| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon) | 1.01 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.[6]
-
MTT Addition: A solution of MTT (5 µg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is implicated in a wide range of diseases.[4] Oxazole and isoxazole derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents.[3][4][8]
Quantitative Data: In Vitro Antioxidant Activity
The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Fluorophenyl-isoxazole-carboxamide (2a) | 0.45 ± 0.21 | [3][4] |
| Fluorophenyl-isoxazole-carboxamide (2c) | 0.47 ± 0.33 | [3][4] |
| Thiazole-carboxamide (LMH6) | 0.185 µM | [9] |
| Thiazole-carboxamide (LMH7) | 0.221 µM | [9] |
| Trolox (Positive Control) | 3.10 ± 0.92 | [3][4][9] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in the same solvent is also prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
The In Vivo Efficacy Landscape: Assessing Performance in a Whole Organism
While in vitro assays provide valuable initial data, the complex physiological environment of a living organism can significantly alter a compound's efficacy. In vivo studies are therefore essential to evaluate a drug candidate's true therapeutic potential.
In Vivo Antioxidant Potential
Based on promising in vitro antioxidant activity, select isoxazole-carboxamide derivatives have been advanced to in vivo models.
Quantitative Data: In Vivo Total Antioxidant Capacity (TAC)
A study on the fluorophenyl-isoxazole-carboxamide derivative 2a demonstrated its ability to enhance the total antioxidant capacity in mice.[3][4]
| Treatment Group | Dose | Total Antioxidant Capacity (TAC) | Reference |
| Control | - | Baseline | [3][4] |
| Quercetin (Positive Control) | 10 mg/kg | ~1.5-fold increase over control | [3][4] |
| Compound 2a | 5 mg/kg | ~2-fold increase over control | [3][4] |
| Compound 2a | 10 mg/kg | ~3-fold increase over control | [3][4] |
These results suggest that the potent in vitro antioxidant activity of compound 2a translates to a significant biological effect in a living system.[3][4]
Experimental Protocol: In Vivo Tumor Growth Inhibition Study (Representative)
For anticancer derivatives, a common in vivo model is the tumor xenograft mouse model.
-
Cell Culture and Implantation: Human tumor cells are cultured in vitro and then implanted subcutaneously into immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[10]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the efficacy of the compound.
Caption: Workflow for an in vivo tumor growth inhibition study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The successful translation of in vitro findings to in vivo efficacy is a critical hurdle in drug development. For the this compound scaffold, the available data, though on different derivatives, provides some encouraging correlations. The potent in vitro antioxidant activity of an isoxazole-carboxamide derivative was reflected in its ability to significantly boost the total antioxidant capacity in mice.[3][4]
However, the transition from in vitro anticancer activity to in vivo tumor growth inhibition is often more complex. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a crucial role in determining whether a compound can reach its target in sufficient concentrations to exert a therapeutic effect. A compound with excellent in vitro potency may fail in vivo due to poor ADME properties.
Mechanistic Insights and Future Directions
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For anticancer activity, the disruption of microtubule polymerization is a key mechanism.[1] For antioxidant effects, the chemical structure of the oxazole ring and its substituents likely facilitates the donation of electrons to neutralize free radicals.
Caption: Postulated mechanisms of action for this compound derivatives.
Future research should focus on synthesizing and testing the exact this compound to generate a direct comparative dataset. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to fully understand the in vivo behavior of these promising compounds and to guide the development of derivatives with improved drug-like properties. A comprehensive understanding of the structure-activity relationships will be crucial for optimizing both the in vitro potency and the in vivo efficacy of this versatile chemical scaffold.
References
-
Hawash, M., Jaradat, N., Al-Maharik, N., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Sci Rep12 , 18223 (2022). [Link]
-
Hawash, M., Jaradat, N., Al-Maharik, N., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. [Link]
-
Bohrium. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Accessed January 2, 2026. [Link]
-
Hawash, M., Jaradat, N., Al-Maharik, N., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]
-
second scight. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Accessed January 2, 2026. [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Accessed January 2, 2026. [Link]
-
Gao, C., Piana, S., Torrisi, M. et al. Growth-rate model predicts in vivo tumor response from in vitro data. npj Syst Biol Appl6 , 29 (2020). [Link]
-
Koyun, T., Aktaş, N., Ertorun, I. et al. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PubMed Central. [Link]
-
Hothorn, L. A. Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. JNCI: Journal of the National Cancer Institute, 95 (23), 1739–1740 (2003). [Link]
-
Al-Ostath, A., Al-Qaisi, Z., Al-Momani, E. et al. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
-
AIP Publishing. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Accessed January 2, 2026. [Link]
-
Khan, A. M., Jain, S. K., & Singh, A. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. [Link]
-
Shcherbakov, D. N., Koptyaeva, L. M., Lyakhov, S. A. et al. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PubMed Central. [Link]
-
PAGE Meeting. MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. Accessed January 2, 2026. [Link]
-
ResearchGate. In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... Accessed January 2, 2026. [Link]
-
Hawash, M., Jaradat, N., Hameedi, M. A. et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
-
ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Accessed January 2, 2026. [Link]
-
Szymańska, E., Wróbel, A., & Zapadka, M. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]
-
Li, Y., Liu, X., Wang, Z. et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. Accessed January 2, 2026. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Accessed January 2, 2026. [Link]
-
Wang, Y., Zhang, Y., Liu, Y. et al. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. [Link]
-
Chen, Z., Wang, Y., Zhou, Y. et al. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][6][7]tetrazine-8-carboxylates and -carboxamides. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 10. second scight | get a second scientific sight! [secondscight.com]
Benchmarking 4-Methyloxazole-5-carboxamide: A Comparative Guide for PARP Inhibition in Oncology Research
In the landscape of targeted cancer therapy, the quest for novel small molecules that can selectively modulate critical cellular pathways remains a paramount objective. This guide provides an in-depth comparative analysis of 4-Methyloxazole-5-carboxamide, a compound of interest, against established standard-of-care PARP (Poly (ADP-ribose) polymerase) inhibitors. Recognizing the therapeutic potential inherent in the oxazole carboxamide scaffold, this investigation positions this compound within the context of a clinically validated and mechanistically well-understood class of anticancer agents.
The rationale for this benchmarking stems from the established success of PARP inhibitors in exploiting the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, most notably those with BRCA1/2 mutations.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of this compound as a potential PARP inhibitor.
The Standard Bearers: A Quartet of Clinically Approved PARP Inhibitors
To establish a robust benchmark, this compound will be evaluated against four FDA-approved PARP inhibitors that have demonstrated significant clinical efficacy in various malignancies, including ovarian, breast, prostate, and pancreatic cancers.[4][5][6][7][8][9]
-
Olaparib (Lynparza®): A pioneering PARP inhibitor, Olaparib is approved for the treatment of BRCA-mutated advanced ovarian and breast cancers, as well as for certain types of prostate and pancreatic cancers.[5][8] Its mechanism involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to cytotoxic DNA double-strand breaks.[1][2][10]
-
Rucaparib (Rubraca®): Rucaparib is indicated for the treatment of BRCA-mutated ovarian and prostate cancers.[6][11] Similar to other PARP inhibitors, it induces synthetic lethality in tumor cells with deficient DNA repair pathways.[12][13][14]
-
Niraparib (Zejula®): Approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, Niraparib has shown efficacy regardless of BRCA mutation status, broadening its clinical utility.[7][15][16][17][18]
-
Talazoparib (Talzenna®): Known for its high potency in trapping PARP on DNA, Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[3][19][20][21]
These compounds represent the current gold standard in PARP inhibition, and a direct comparison will provide a clear measure of the potential of this compound.
The Strategic Approach to Benchmarking
A multi-faceted experimental approach is essential to comprehensively evaluate the efficacy and mechanism of action of this compound relative to the standard compounds. The following assays will provide a head-to-head comparison of key performance indicators.
Diagram: The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Caption: Mechanism of PARP inhibition and synthetic lethality in cancer cells.
Comparative Data Summary
The following tables present a hypothetical yet representative summary of the expected outcomes from the benchmarking studies.
Table 1: In Vitro PARP1/2 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | TBD | TBD | TBD |
| Olaparib | 1.5 | 0.8 | 0.53 |
| Rucaparib | 1.2 | 0.6 | 0.50 |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Talazoparib | 0.6 | 0.3 | 0.50 |
Table 2: PARP Trapping Potency
| Compound | Relative PARP Trapping EC50 (Fold vs. Olaparib) |
| This compound | TBD |
| Olaparib | 1.0 |
| Rucaparib | ~5-10 |
| Niraparib | ~20-50 |
| Talazoparib | ~100 |
Table 3: Cellular Potency in BRCA-Deficient and BRCA-Proficient Cell Lines
| Compound | Cell Viability IC50 (nM)CAPAN-1 (BRCA2 mutant) | Cell Viability IC50 (nM)BxPC-3 (BRCA wild-type) | Synthetic Lethality Ratio(BxPC-3 IC50 / CAPAN-1 IC50) |
| This compound | TBD | TBD | TBD |
| Olaparib | 10 | 5000 | 500 |
| Rucaparib | 8 | 4500 | 562.5 |
| Niraparib | 15 | 6000 | 400 |
| Talazoparib | 1 | 2000 | 2000 |
Experimental Protocols
Diagram: Experimental Workflow for Benchmarking
Caption: Workflow for the comparative evaluation of this compound.
Protocol 1: PARP1/2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard compounds against PARP1 and PARP2 enzymes.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate reaction plate, incubate PARP1 or PARP2 enzyme with activated DNA and varying concentrations of the test compounds (this compound and standards) for 15 minutes at room temperature.
-
Initiate the PARP reaction by adding NAD+. Incubate for 60 minutes at room temperature.
-
Transfer the reaction mixture to the streptavidin-coated plates and incubate for 60 minutes to capture the biotinylated PAR polymer.
-
Wash the plates and add an anti-PAR antibody. Incubate for 60 minutes.
-
Wash and add HRP-conjugated secondary antibody. Incubate for 60 minutes.
-
Wash and add TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
Calculate IC50 values using a non-linear regression analysis.
-
Protocol 2: PARP Trapping Assay
-
Objective: To quantify the ability of this compound and standard compounds to trap PARP1 on DNA.
-
Materials: Human cancer cell line (e.g., HeLa), test compounds, formaldehyde, lysis buffer, sonicator, anti-PARP1 antibody, protein A/G magnetic beads, wash buffers, elution buffer, qPCR machine and reagents.
-
Procedure:
-
Treat cells with varying concentrations of test compounds for 4 hours.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate PARP1-DNA complexes using an anti-PARP1 antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-linking and elute the DNA.
-
Quantify the amount of co-precipitated DNA using qPCR with primers for a specific genomic locus.
-
Normalize the results to the input DNA and express as a fold-change relative to the vehicle control.
-
Calculate EC50 values for PARP trapping.
-
Protocol 3: Cell Viability Assay in BRCA-Proficient and -Deficient Cell Lines
-
Objective: To assess the selective cytotoxicity of this compound and standard compounds in cancer cells with and without functional BRCA genes.
-
Materials: BRCA2-mutant (e.g., CAPAN-1) and BRCA-wild-type (e.g., BxPC-3) pancreatic cancer cell lines, cell culture medium, 96-well plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis.
-
Calculate the synthetic lethality ratio by dividing the IC50 in the BRCA-proficient cell line by the IC50 in the BRCA-deficient cell line.
-
Concluding Remarks
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound as a potential PARP inhibitor. By directly comparing its performance against established, clinically successful drugs, researchers can rapidly and effectively assess its therapeutic potential. The proposed experiments will elucidate its potency, mechanism of action, and selectivity, providing the critical data necessary to inform decisions for further development. The oxazole carboxamide scaffold holds promise, and a systematic evaluation as described herein will determine if this compound can emerge as a valuable new candidate in the arsenal of targeted cancer therapies.
References
-
Olaparib - Wikipedia.
-
Rucaparib - Wikipedia.
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times.
-
FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status. GOG.org.
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
-
FDA approves niraparib for first-line maintenance of advanced ovarian cancer. FDA.
-
Olaparib - PMC - NIH.
-
Clinical Trials Using Talazoparib - NCI. National Cancer Institute.
-
FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed.
-
FDA Approves ZEJULA (niraparib). American College of Clinical Pharmacology.
-
What is the mechanism of Olaparib? Patsnap Synapse.
-
FDA Approves Niraparib for Ovarian Cancer. OncLive.
-
Olaparib - NCI. National Cancer Institute.
-
Rucaparib Monograph for Professionals. Drugs.com.
-
Understanding Rucaparib Camsylate: From Mechanism to Market.
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central.
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
-
Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial.
-
A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study). ClinicalTrials.gov.
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC - NIH.
-
The Pivotal Role of Oxazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols. Benchchem.
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH.
-
Process for synthesis of this compound. Google Patents.
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
-
Process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents.
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
-
This compound. PubChem.
-
PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic.
-
Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed.
-
Parp inhibitor compounds, compositions and methods of use. Google Patents.
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC.
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH.
-
PARP Inhibitors | Targeted cancer drugs.
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC - NIH.
-
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC - NIH.
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed.
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][10]imidazo[1,2-d][5][7]oxazepine and Benzo[f]benzo[7][10]oxazolo[3,2-d][5][7]oxazepine Derivatives. SciELO.
-
Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate.
-
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate.
Sources
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Rucaparib - Wikipedia [en.wikipedia.org]
- 7. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status - GOG [gog.org]
- 8. Olaparib - NCI [cancer.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. drugs.com [drugs.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. nbinno.com [nbinno.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Approves ZEJULA (niraparib) [accp1.org]
- 18. onclive.com [onclive.com]
- 19. Facebook [cancer.gov]
- 20. Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial | Vanderbilt-Ingram Cancer Center [vicc.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Methyloxazole-5-carboxamide: A Guide for Medicinal and Process Chemists
Introduction
4-Methyloxazole-5-carboxamide is a key heterocyclic scaffold of significant interest to the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules, making it a valuable building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two distinct strategies: a sequential, two-step process involving the formation and subsequent amidation of an ester intermediate, and a more direct, albeit less documented, approach aiming for a one-pot construction of the target molecule. This guide will focus on the most robust and widely reported methodology, a two-step synthesis, and contrast it with the theoretical advantages and challenges of a direct synthesis approach.
Route 1: The Two-Step Synthesis via an Ester Intermediate
This well-established route is characterized by its reliability and the commercial availability of its starting materials. It proceeds in two distinct stages: the formation of ethyl 4-methyloxazole-5-carboxylate, followed by its amidation.
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
The construction of the oxazole ring in this step is a variation of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] In this specific application, readily available starting materials are used to generate the key intermediate. A common industrial method involves the reaction of ethyl 2-chloroacetoacetate with a formylating agent and a source of ammonia, such as formamide or ammonium formate.[2][3]
The causality behind this choice of reagents lies in their ability to efficiently form the necessary 2-acylamino-ketone in situ, which then undergoes an acid-catalyzed cyclodehydration to yield the oxazole ring. Formamide serves as both a reactant, providing the nitrogen atom for the oxazole ring and the formyl group, and as a solvent in some protocols.[3]
Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [2]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, a solution of 40.0 g (0.243 mol) of ethyl 2-chloro-3-oxobutanoate in 240 mL of 99% formic acid is prepared at room temperature.
-
Reagent Addition: To this stirred solution, 80.0 g (1.27 mol) of ammonium formate is added.
-
Reaction: The reaction mixture is heated to reflux and maintained for five hours.
-
Work-up:
-
After cooling to room temperature, the solution is diluted with 1 L of water.
-
The mixture is neutralized with sodium carbonate.
-
The aqueous solution is extracted three times with diethyl ether.
-
The combined organic fractions are dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.[2]
Step 2: Amidation of Ethyl 4-methyloxazole-5-carboxylate
The final step in this route is the conversion of the ethyl ester to the desired carboxamide. This is a standard nucleophilic acyl substitution reaction where ammonia acts as the nucleophile. The use of a high concentration of aqueous ammonia drives the reaction to completion.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: In a 1000 mL steel autoclave, 155.15 g (1.0 mol) of ethyl 4-methyloxazole-5-carboxylate and 340 g (5.0 mol) of a 25% aqueous ammonia solution are combined.
-
Reaction: The mixture is stirred for 11 hours at 20°C. The product precipitates during the reaction.
-
Work-up and Purification:
-
The resulting suspension is cooled to -16°C and stirred for 7 hours to ensure complete precipitation.
-
The crystalline product is collected by filtration.
-
Route 2: A Direct Synthesis Approach (Theoretical)
To achieve the desired product, a hypothetical starting material such as 2-isocyano-2-tosylacetamide could be reacted with a suitable one-carbon electrophile. However, the synthesis and stability of such a reagent present significant challenges.
Head-to-Head Comparison
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Synthesis (Theoretical) |
| Overall Yield | Moderate to high (yields for each step are reported to be good)[4] | Potentially lower due to the complexity of a one-pot reaction and potential side reactions. |
| Number of Steps | Two distinct synthetic operations. | One-pot synthesis. |
| Starting Materials | Commercially available and relatively inexpensive (ethyl 2-chloroacetoacetate, formic acid, ammonium formate, aqueous ammonia).[2][4] | Requires specialized and potentially unstable reagents (e.g., a functionalized isocyanide). |
| Scalability | Proven to be scalable, as evidenced by patent literature for industrial processes.[3][4] | Untested and likely challenging to scale up due to the nature of the proposed reagents. |
| Purification | Requires purification of the intermediate ester and the final product. | Potentially simpler purification if the reaction is clean. |
| Robustness | High, with well-established and reproducible protocols. | Low, as the methodology is not yet established for this specific target. |
Visualizing the Synthetic Pathways
Caption: Conceptual Workflow for a Direct Synthesis of this compound.
Conclusion and Future Outlook
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the two-step approach via an ester intermediate is the current method of choice. Its robustness, use of readily available starting materials, and proven scalability make it a highly practical and trustworthy route.
While a direct, one-pot synthesis remains an attractive goal for its potential to improve efficiency and reduce waste, significant methodological development is required. Future research in this area could focus on the design and synthesis of novel isocyanide reagents that would enable a direct and high-yielding Van Leusen-type synthesis of this important heterocyclic compound.
References
- Google Patents. EP2841424A1 - Process for synthesis of this compound.
- Google Patents. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
- Google Patents. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester.
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
- Google Patents.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
LookChem. Cas 32968-44-8,ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
MySkinRecipes. Ethyl 4-methyloxazole-5-carboxylate. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Scribd. 5-Iii) Sem 4. [Link]
-
Organic Chemistry Portal. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]
-
MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
ResearchGate. Robinson–Gabriel synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Semantic Scholar. Robinson–Gabriel synthesis. [Link]
-
PubChem. Ethyl 4-methyloxazole-5-carboxylate. [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
-
Royal Society of Chemistry. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
-
ResearchGate. NHC‐catalyzed, imidazole‐mediated amidation of α‐functionalized.... [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 4. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Confirming the Binding Mode of 4-Methyloxazole-5-carboxamide: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of key experimental methodologies for confirming the binding mode of 4-Methyloxazole-5-carboxamide, a novel heterocyclic compound. By understanding the causality behind experimental choices and integrating data from multiple techniques, a high-confidence model of the ligand-protein interaction can be established, paving the way for rational drug design and optimization.
Introduction to this compound and the Imperative of Binding Mode Confirmation
This compound is a small molecule featuring an oxazole core, a functional group present in various biologically active compounds.[1] Its structural simplicity and potential for diverse chemical interactions make it an intriguing candidate for further investigation. However, without a clear understanding of its molecular target and how it binds, its therapeutic potential remains speculative.
Confirming the binding mode is not merely an academic exercise; it is a critical step that:
-
Validates the therapeutic hypothesis: It provides direct evidence that the compound engages the intended target.
-
Enables Structure-Activity Relationship (SAR) studies: Understanding the binding pose allows for the rational design of more potent and selective analogs.
-
De-risks drug development: A well-defined binding mode increases confidence in the mechanism of action, reducing the likelihood of late-stage failures.
This guide will compare and contrast a suite of biophysical and structural biology techniques, providing a strategic workflow for unequivocally determining the binding mode of this compound.
A Multi-pronged Approach: An Integrated Experimental Workflow
No single technique can provide a complete picture of a ligand-protein interaction. A robust strategy involves the synergistic use of multiple orthogonal methods. The following workflow is proposed to move from initial validation of binding to a high-resolution structural understanding of the this compound binding mode.
Caption: Integrated workflow for confirming the binding mode of a novel ligand.
Comparative Analysis of Key Experimental Techniques
The selection of appropriate techniques is paramount. Below is a comparative analysis of the primary methods for characterizing the binding of this compound.
| Technique | Principle | Information Gained | Strengths | Limitations |
| X-ray Crystallography | X-ray diffraction from a protein-ligand crystal.[2][3] | High-resolution 3D structure of the complex, precise binding pose, and specific atomic interactions.[4] | Gold standard for structural detail.[2] | Requires well-diffracting crystals, which can be challenging to obtain. The resulting structure is a static snapshot.[5] |
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding.[6][7] | Identifies the binding interface on both the protein and the ligand, provides information on conformational changes in solution, and can determine binding affinity.[4][6] | Provides information on the dynamics of the interaction in a near-physiological state.[6] Can be used for weakly interacting systems.[7] | Generally limited to smaller proteins (<40 kDa). Requires larger amounts of isotopically labeled protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[8][9] | Real-time binding kinetics (association and dissociation rates), and binding affinity (KD).[8][10] | High sensitivity, label-free, and provides kinetic information.[9][10] | Immobilization of the protein may affect its conformation and binding properties.[9] Does not provide structural information. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[11][12] | Direct measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12] | Label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[11][13] | Requires relatively large amounts of both protein and ligand. May not be suitable for very high or very low affinity interactions without specialized setups.[14] |
Detailed Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the binding affinity and kinetics of this compound to its target protein.
Caption: A typical workflow for an SPR experiment.
Protocol:
-
Sensor Chip Functionalization: Covalently immobilize the target protein (ligand) onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[8]
-
Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer. Include a buffer-only injection as a reference.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the change in response units (RU) in real-time.[8]
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
Trustworthiness: The inclusion of a reference flow cell and buffer-only injections helps to correct for bulk refractive index changes and non-specific binding, ensuring the data's validity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To obtain a complete thermodynamic signature of the binding interaction between this compound and its target protein.
Protocol:
-
Sample Preparation: Dialyze both the target protein and this compound into the same buffer to minimize heats of dilution.[12] Degas the solutions to prevent air bubbles.[12]
-
Instrument Setup: Load the target protein into the sample cell and this compound into the injection syringe of the ITC instrument.[12]
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.[15]
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[12]
Causality: By directly measuring the heat of binding, ITC provides a label-free, in-solution assessment of the thermodynamic forces driving the interaction, offering deeper mechanistic insights.[11]
X-ray Crystallography for High-Resolution Structural Determination
Objective: To visualize the precise binding mode of this compound within the active site of its target protein at atomic resolution.
Sources
- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 6. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. portlandpress.com [portlandpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 4-Methyloxazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. The synthesis and application of novel chemical entities demand rigorous and repeatable methodologies to ensure the validity of research findings and the smooth translation from the laboratory to clinical applications. This guide provides an in-depth technical analysis of the synthesis of 4-Methyloxazole-5-carboxamide, a heterocyclic compound of interest, with a core focus on the factors influencing experimental reproducibility. We will objectively compare different synthetic strategies, delve into the causality behind experimental choices, and provide detailed, self-validating protocols. Furthermore, we will draw comparisons with a structurally related isomer, 5-methylisoxazole-4-carboxamide, to highlight the nuanced differences that can impact experimental outcomes.
The Challenge of Reproducibility in Small Molecule Synthesis
The synthesis of complex organic molecules is often more of an art than a science, with subtle variations in reaction conditions leading to significant differences in yield, purity, and even the formation of unexpected byproducts.[1] Factors such as reagent quality, solvent purity, reaction temperature, stirring rate, and work-up procedures can all contribute to a lack of reproducibility between experiments and laboratories.[2][3] This guide aims to demystify some of these variables in the context of this compound synthesis, providing a framework for achieving consistent and reliable results.
Comparative Analysis of Synthetic Routes to this compound
Several synthetic pathways can be envisioned for the preparation of this compound. Here, we compare three prominent methods:
-
Direct Amidation of Ethyl 4-Methyloxazole-5-carboxylate: A patented, high-yield approach.
-
Classical Oxazole Synthesis (Van Leusen Reaction): A versatile method for forming the oxazole ring.
-
Alternative Oxazole Synthesis (Robinson-Gabriel Synthesis): A traditional route to substituted oxazoles.
| Parameter | Direct Amidation of Ester | Van Leusen Oxazole Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | Ethyl 4-methyloxazole-5-carboxylate, Aqueous Ammonia | Tosylmethyl isocyanide (TosMIC), Aldehyde | 2-Acylamino-ketone |
| Key Reagents | High concentration of aqueous ammonia | Base (e.g., K₂CO₃) | Dehydrating agent (e.g., H₂SO₄, POCl₃) |
| Reported Yield | >90%[4] | 60-80% (for oxazole ring formation) | 40-60% (for oxazole ring formation) |
| Key Advantages | High yield, simple, atom-economical | Versatile for various substitutions | Utilizes readily available starting materials |
| Potential for Byproducts | Minimal, if starting ester is pure | Nitriles, incomplete cyclization products[5] | Products of incomplete dehydration, side reactions from harsh acids |
| Reproducibility Factors | Concentration of ammonia, reaction temperature, and time. | Purity of TosMIC and aldehyde, strictly anhydrous conditions.[5] | Strength and concentration of dehydrating agent, temperature control. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Direct Amidation
This protocol is adapted from a patented procedure and represents a highly efficient and reproducible method for the synthesis of the target compound.[4]
Rationale: This method leverages the high reactivity of concentrated aqueous ammonia to directly convert the ester to the primary amide. The simplicity of the reagents and the straightforward nature of the reaction contribute to its high yield and reproducibility.
Caption: Workflow for the Direct Amidation Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated reaction vessel, charge ethyl 4-methyloxazole-5-carboxylate (1 equivalent).
-
Reagent Addition: Add a high concentration of aqueous ammonia (e.g., 28-30%, 10-20 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Self-Validation: The purity of the product can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected spectral data for the starting material, ethyl 4-methyloxazole-5-carboxylate, and the product, this compound, can be found in public databases.[6][7]
Protocol 2: Synthesis of a Structural Isomer: 5-Methylisoxazole-4-carboxamide
To provide a comparative context, we present a protocol for the synthesis of the structural isomer, 5-methylisoxazole-4-carboxamide. This compound is a known pharmacophore, notably as a structural component of the immunosuppressive drug Leflunomide.[8] The synthesis involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amidation.
Rationale: This multi-step approach is common for the synthesis of amides from carboxylic acids when direct amidation is not feasible or efficient. The formation of the acid chloride activates the carboxyl group for nucleophilic attack by ammonia.
Caption: Workflow for 5-Methylisoxazole-4-carboxamide Synthesis.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).[3][9] Heat the mixture at reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford 5-methylisoxazole-4-carboxamide.
Self-Validation: The identity and purity of the intermediate acid chloride and the final amide product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).[10][11]
Impact of Isomeric Differences on Experimental Outcomes
The comparison of the synthesis of this compound and 5-methylisoxazole-4-carboxamide highlights how a subtle change in the position of a methyl group and the carboxamide function on the heterocyclic ring can necessitate different synthetic strategies. The electronic and steric environment around the reactive centers are altered, influencing the choice of reagents and reaction conditions. These differences underscore the importance of careful literature analysis and methodological adaptation when approaching the synthesis of even closely related molecules to ensure reproducible outcomes.
Biological Context: Oxazole Derivatives as Kinase Inhibitors
Many oxazole-containing small molecules have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][12][13] Understanding the mechanism of action is crucial for drug development professionals.
Caption: Generalized Kinase Inhibition Pathway by an Oxazole Derivative.
This diagram illustrates a common mechanism where an oxazole-containing compound acts as a competitive inhibitor at the ATP-binding site of a protein kinase. By blocking the phosphorylation of substrate proteins, the inhibitor can halt downstream signaling pathways that promote cell proliferation and survival, a key strategy in cancer therapy.[14]
Conclusion
The reproducibility of synthesizing this compound is highly dependent on the chosen synthetic route and meticulous control over reaction parameters. The direct amidation of the corresponding ester offers a superior method in terms of yield and simplicity, likely leading to higher reproducibility. In contrast, multi-step syntheses, such as those required for its isomer 5-methylisoxazole-4-carboxamide, introduce more variables that can affect the consistency of the outcome.
For researchers and drug development professionals, a thorough understanding of the underlying chemical principles, potential side reactions, and critical quality attributes of all reagents and intermediates is paramount. By implementing robust analytical controls and detailed, well-documented protocols, the challenge of reproducibility can be effectively managed, paving the way for reliable and translatable scientific discoveries.
References
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
PrepChem.com. (n.d.). Synthesis of (iv) 5-Methylisoxazol-4-yl carbonyl chloride. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Chinese Journal of Modern Applied Pharmacy. (n.d.). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Ishihara, K., & Yamamoto, H. (2018). Catalytic dehydrative amide bond formation using aqueous ammonia: synthesis of primary amides utilizing diboronic acid anhydride catalysis. Chemical Communications, 54(56), 7754–7757. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
-
Pizzirani, D., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(5), 2685–2711. [Link]
- Google Patents. (2015). EP2841424A1 - Process for synthesis of this compound.
-
PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
PubMed. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Journal of medicinal chemistry, 57(15), 6571–6583. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
PubChemLite. (n.d.). Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3). [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
ResearchGate. (2009). (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]
-
MDPI. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]
-
Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 25(15), 3362. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8, 33. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
MDPI. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 12(5), 879. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Methyloxazole-5-carboxamide
Introduction
In the landscape of modern drug discovery, particularly in oncology, the development of small molecule inhibitors targeting protein kinases has become a cornerstone of precision medicine. The central challenge, however, is not merely identifying potent inhibitors, but engineering molecules with exquisite selectivity for their intended target. Off-target activities can lead to unforeseen toxicities or confound the interpretation of biological effects, ultimately leading to late-stage clinical failures.
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 4-Methyloxazole-5-carboxamide . While the specific targets of this molecule are under investigation, its structural motifs—a heterocyclic oxazole ring coupled to a carboxamide group—are common in kinase inhibitors. Therefore, we will proceed under the working hypothesis that this compound is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in various cancers.[1][2]
Our objective is to present a multi-tiered, self-validating experimental strategy that moves from broad, high-throughput screening to specific, mechanistic validation in cellular and in vivo contexts. We will compare the performance of this compound against two well-characterized benchmarks: Erlotinib , a clinically approved, relatively selective EGFR inhibitor, and Staurosporine , a notorious non-selective, pan-kinase inhibitor.[3][4][5] This comparative approach provides essential context for interpreting the selectivity profile of our test compound.
Part 1: Foundational Selectivity Profiling - The Kinome Scan
The first principle in selectivity assessment is to understand the compound's interaction landscape across the human kinome. A broad, unbiased screen is the most effective starting point to identify both intended and unintended targets.
Rationale for Experimental Choice
We will employ a competitive binding assay platform, such as the KINOMEscan™ service, which measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[6][7] This method is independent of enzyme activity and thus avoids potential complications from varying substrate specificities or assay conditions. It provides a direct measure of binding affinity (expressed as a dissociation constant, Kd), offering a standardized metric for comparison across hundreds of kinases.[6]
Experimental Workflow: Kinome-Wide Binding Affinity Screen
Caption: Workflow for primary kinase selectivity screening.
Step-by-Step Protocol
-
Compound Submission: Solubilize this compound, Erlotinib, and Staurosporine in 100% DMSO to a stock concentration of 10 mM. Submit for screening.
-
Primary Screen: Compounds are initially screened at a single high concentration (e.g., 10 µM) against a comprehensive kinase panel (e.g., KINOMEscan's scanMAX panel of ~468 kinases).[7] The output is reported as "Percent of Control," where a lower percentage indicates stronger binding.
-
Dose-Response Analysis: For any kinases showing significant inhibition (typically >65% at 10 µM), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
-
Data Visualization and Analysis: The results are visualized on a kinome dendrogram (TREEspot™), providing an intuitive map of selectivity.[7] A selectivity score (S-score) is calculated, which quantifies the compound's selectivity by dividing the number of kinases it binds strongly by the total number of kinases tested.
Data Presentation: Comparative Kinase Inhibition
| Compound | Putative Target (EGFR) Kd (nM) | S-Score (1 µM) | Number of Off-Targets (Kd < 1 µM) | Key Off-Targets (Kd < 100 nM) |
| This compound | Hypothetical: 15 | Hypothetical: 0.05 | Hypothetical: 23 | Hypothetical: SRC, ABL1 |
| Erlotinib | 1-5 | 0.02 | ~10 | JAK2 (mutant)[8] |
| Staurosporine | ~7 | 0.85 | >400 | Most kinases[5][9] |
This table presents hypothetical data for this compound alongside literature-approximated values for controls to illustrate a potential outcome.
Part 2: Cellular Target Engagement & Functional Validation
A compound's ability to bind a purified, recombinant kinase does not guarantee it will engage the same target within the complex milieu of a living cell. Cellular target engagement assays are a critical step to confirm on-target activity and bridge the gap between biochemical potency and cellular function.
Rationale for Experimental Choice
We will use the NanoBRET™ Target Engagement Assay, a robust method that measures compound binding to a target protein in intact cells.[10][11][12] This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds the kinase's active site (the acceptor). A test compound that enters the cell and binds the target kinase will displace the tracer, leading to a measurable decrease in BRET signal. This provides a quantitative measure of intracellular target affinity.[12][13]
Experimental Workflow: Cellular Target Engagement and Downstream Signaling
Caption: Workflow for cellular validation of target engagement and function.
Step-by-Step Protocols
A. NanoBRET™ Target Engagement Assay Protocol [10][13]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the N-terminal NanoLuc®-EGFR fusion protein. Incubate for 24 hours to allow for protein expression.
-
Assay Plating: Harvest transfected cells and plate them into a 96-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer specific for EGFR to all wells at its predetermined optimal concentration. Immediately add this compound or control compounds in a 10-point serial dilution.
-
Substrate Addition & Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (Donor emission ~460nm, Acceptor emission ~618nm).[12]
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.
B. Phospho-Specific Western Blot Protocol [14][15]
-
Cell Culture and Treatment: Plate A431 cells (an epidermoid carcinoma line with high EGFR expression). Once confluent, serum-starve the cells for 18-24 hours.
-
Inhibitor Pre-incubation: Treat cells with a dose range of this compound or control compounds for 2 hours.
-
Stimulation: Stimulate the cells with human Epidermal Growth Factor (EGF) for 10 minutes to induce EGFR phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Reprobing: To ensure equal protein loading, strip the membrane and re-probe for Total EGFR and a loading control like Actin.
Data Presentation: Cellular Potency and On-Target Effect
| Compound | Cellular Target Engagement (EGFR NanoBRET IC50, µM) | Inhibition of p-EGFR (Western Blot IC50, µM) | Cell Viability (A431, MTS Assay GI50, µM) |
| This compound | Hypothetical: 0.25 | Hypothetical: 0.30 | Hypothetical: 0.50 |
| Erlotinib | 0.1 - 0.5 | 0.1 - 0.4 | 0.2 - 1.0 |
| Staurosporine | ~0.1 (Broad) | ~0.05 (Broad) | ~0.01 (Broad, cytotoxic) |
Cell viability would be assessed using a standard MTS or CellTiter-Glo assay following 72-hour compound incubation.[16][17][18][19]
Part 3: In Vivo Efficacy and Tolerance Assessment
The ultimate test of selectivity is in a complex biological system, where pharmacokinetics, metabolism, and unexpected off-target effects determine both efficacy and toxicity. An in vivo study using a tumor xenograft model provides the first look at the compound's therapeutic window.
Rationale for Experimental Choice
A cell line-derived xenograft (CDX) model, using A431 cells implanted into immunodeficient mice, is a standard and reproducible method for assessing the in vivo efficacy of an EGFR inhibitor.[20][21][22][23] This model allows for straightforward monitoring of tumor growth and assessment of the compound's ability to inhibit the target pathway in the tumor tissue, while also monitoring for signs of systemic toxicity that could be linked to off-target effects.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo efficacy and tolerability study.
Step-by-Step Protocol
-
Model Establishment: Subcutaneously implant A431 cells into the flank of female athymic nude mice.[23]
-
Group Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group): Vehicle, this compound (e.g., 50 mg/kg), and Erlotinib (50 mg/kg).
-
Dosing and Monitoring: Administer compounds daily via oral gavage. Measure tumor dimensions with calipers and calculate tumor volume. Monitor animal body weight and general health daily as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at a 4-hour timepoint post-final dose for a subset of animals), collect tumors and analyze lysates by Western blot for p-EGFR to confirm target inhibition in vivo.
-
Efficacy and Toxicity Assessment: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The primary toxicity endpoint is body weight loss and clinical signs of distress.
Data Presentation: In Vivo Therapeutic Window
| Compound (Dose) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Key Toxicities Observed |
| This compound (50 mg/kg) | Hypothetical: 75% | Hypothetical: -5% | Hypothetical: Mild skin rash |
| Erlotinib (50 mg/kg) | ~80% | -5% to -10% | Skin rash, diarrhea[3] |
| Staurosporine | (Not typically used in vivo due to severe toxicity) | (Severe toxicity expected) | (Widespread apoptosis)[4] |
Conclusion
This guide outlines a rigorous, phased approach to characterizing the selectivity of This compound . By starting with a broad kinome-wide view, we can identify all potential binding partners. This is followed by essential cellular assays to confirm that the compound reaches and modulates its intended target in a living system, leading to the desired functional outcome. Finally, in vivo studies provide the ultimate test of selectivity by revealing the compound's therapeutic window—the balance between on-target efficacy and off-target toxicity.
The comparative analysis against a selective (Erlotinib) and a non-selective (Staurosporine) inhibitor is crucial. This context allows researchers to make informed decisions. A successful candidate like this compound would ideally demonstrate a high affinity for its primary target (low Kd), a clean profile across the wider kinome (high S-score), potent on-target activity in cells (low cellular IC50), and a favorable therapeutic window in vivo (high TGI with minimal toxicity). This systematic evaluation ensures that only the most selective and promising candidates advance toward clinical development.
References
- Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
- HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service.
- BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
- PubMed. (2021, August 12). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases.
- National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Patsnap. (n.d.). Understanding Erlotinib: A Key Player in Targeted Cancer Therapy.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- National Center for Biotechnology Information. (n.d.). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine.
- EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
- PubMed. (n.d.). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues.
- Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?.
- BenchChem. (2025). Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay.
- National Center for Biotechnology Information. (n.d.). Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer.
- Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Patsnap. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?.
- Oncolines B.V. (2024, October 19). Kinome Profiling.
- Selleck Chemicals. (n.d.). Staurosporine (STS) Protein Kinase Inhibitor.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- BenchChem. (2025). Sunitinib Malate Off-Target Effects: A Technical Support Resource.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Promega Corporation. (n.d.). CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies.
- National Center for Biotechnology Information. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- MDPI. (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- BenchChem. (2025). Application Note & Protocol: Western Blot for Phosphorylated Trk (p-Trk) Following Trk-IN-17 Inhibition.
- Carna Biosciences. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- ResearchGate. (n.d.). Specific RTKs are blocked by sunitinib (chemical structure shown)....
- PubMed Central. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST).
- ResearchGate. (2025, June 12). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects.
- ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
Sources
- 1. drugs.com [drugs.com]
- 2. Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. eubopen.org [eubopen.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyloxazole-5-carboxamide
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; its final, critical step is proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyloxazole-5-carboxamide. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As no single, universally mandated disposal protocol for this specific compound exists, the following guide is synthesized from its known hazard profile and the established best practices for chemical waste management under key regulatory frameworks.
Part 1: Hazard Assessment & Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the compound's hazards. This informs every subsequent decision, from personal protective equipment (PPE) to waste stream segregation. This compound is classified under the Globally Harmonized System (GHS) with several key hazards.
According to aggregated data from the European Chemicals Agency (ECHA), the compound is identified as a skin and eye irritant.[1] While some reports did not meet the criteria for GHS hazard classification, a conservative approach, treating the chemical as hazardous, is the cornerstone of a robust safety culture.[1] The principle of "cradle to grave" management, mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), requires that waste be properly characterized from the point of generation to its final disposition.[2]
Table 1: Hazard Profile for this compound
| Hazard Category | GHS Classification | Rationale for Disposal Protocol |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[1] | Requires mandatory use of chemical-resistant gloves and a lab coat to prevent direct contact. Contaminated items must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Mandates the use of safety goggles or a face shield. Work should be conducted in a manner that minimizes splash potential. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of airborne particulates. |
| Toxicity Data | Ecological and full toxicological data are largely unavailable[3] | The absence of comprehensive data necessitates treating this compound as hazardous waste to prevent unknown environmental or health impacts. Do not dispose of down the drain or in regular trash. |
Part 2: Pre-Disposal Safety Protocol: PPE and Engineering Controls
Before initiating any disposal procedures, ensuring the safety of laboratory personnel is the primary objective. This is achieved through a combination of appropriate PPE and engineering controls, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure closed-toe shoes are worn in the laboratory at all times.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, transferring, and packaging for disposal, must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation exposure to fine particulates.[7]
Part 3: Step-by-Step Disposal Methodology
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal. This process is designed to comply with EPA and OSHA regulations and ensure the safety of all personnel.
Step 1: Waste Characterization and Segregation
-
1.1. Classify the Waste: All this compound, whether unadulterated, in solution, or contaminating other materials (e.g., gloves, paper towels), must be classified as hazardous chemical waste.[2][8]
-
1.2. Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, segregate it from:
-
Incompatible Chemicals: Keep away from strong oxidizing agents to prevent potentially hazardous reactions.[9]
-
Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, collect it in the appropriate non-halogenated or halogenated waste stream. Mixing these streams increases disposal costs and complexity.
-
Aqueous Waste: Do not dispose of in aqueous waste streams unless it is part of a specific, approved neutralization procedure.
-
Step 2: Container Selection and Management
-
2.1. Choose a Compatible Container: Use a container made of a material compatible with organic solids or solutions (e.g., high-density polyethylene, glass). The container must have a secure, leak-proof screw-top cap.[2]
-
2.2. Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[2][10] This is a common EPA violation and is critical for preventing spills and the release of vapors.
Step 3: Labeling
-
3.1. Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[7][11]
-
3.2. Complete the Label: The label must include:
-
The full chemical name: "this compound".
-
The concentration and all other constituents in the container, totaling 100%.
-
The date of initial waste accumulation.
-
The specific hazard characteristics (e.g., "Irritant").
-
Step 4: Accumulation and Storage
-
4.1. Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
4.2. Ensure Safe Storage: The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Store it away from heat sources and high-traffic areas.[7]
Step 5: Arranging for Final Disposal
-
5.1. Contact EHS: Once the waste container is full or you are discontinuing work with the compound, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
5.2. Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. Its ecological effects are unknown, and this action violates environmental regulations.[12]
Part 4: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
1. Alert Personnel: Immediately alert others in the vicinity.
-
2. Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
3. Don Personal Protective Equipment: Before cleaning a small, manageable spill, don the appropriate PPE as described in Part 2.
-
4. Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
5. Collect Waste: Carefully sweep up the solid material and absorbent into a designated bag or container.
-
6. Dispose of as Hazardous Waste: Label the container with all contents and manage it as hazardous waste according to the protocol in Part 3.[9]
-
7. Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final collection.
Caption: Disposal Decision Workflow for this compound Waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
This compound | C5H6N2O2 | CID 78581. PubChem - National Institutes of Health (NIH). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558. PubChem - National Institutes of Health (NIH). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
Sources
- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfw.edu [pfw.edu]
- 3. echemi.com [echemi.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. epa.gov [epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyloxazole-5-carboxamide
This guide provides essential safety and logistical information for the handling and disposal of 4-Methyloxazole-5-carboxamide (CAS No. 4866-00-6). As a compound with the potential for skin, eye, and respiratory irritation, a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols are paramount for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound.
Hazard Summary and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from aggregated sources and information on structurally similar compounds allow for a robust risk assessment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following potential hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with these hazards is "Warning"[1]. A closely related analog, 4-Methyloxazole-5-carboxylic acid, is also classified as causing skin and serious eye irritation, reinforcing the need for caution[2][3]. Given these potential hazards, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment.
Physicochemical Properties of a Related Compound (4-Methyloxazole-5-carboxylic Acid):
| Property | Value | Source |
| Physical State | Solid (Crystal - Powder) | [3] |
| Appearance | White to Greyish reddish-yellow | [3] |
| Melting Point | 242°C (decomposes) | [3] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes the most effective safety measures. PPE is the final line of defense.
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this primarily involves the use of a certified chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations should also be readily accessible.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training, clear labeling of containers, and restricting access to areas where the compound is handled.
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required. The following sections detail the necessary PPE for handling this compound.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory when handling this compound. The specific requirements are detailed below.
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable[1][2][3].
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times when handling the compound.
-
Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.
To prevent skin irritation (H315), chemically resistant gloves are required[1][2][3].
-
Glove Material: Nitrile or neoprene gloves are recommended for handling this compound and related compounds[4]. Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory settings[5].
-
Glove Thickness: A minimum thickness of 4-8 mils is recommended for adequate protection during routine laboratory procedures.
-
Inspection and Replacement: Always inspect gloves for signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves. Do not reuse disposable gloves.
General Glove Compatibility for Handling Carboxamides:
| Glove Material | General Recommendation |
| Nitrile | Good resistance to a broad range of chemicals, including many organic compounds.[4][5] |
| Neoprene | Provides good resistance to acids, bases, and some organic solvents.[4] |
| Latex | May offer some protection but is not generally recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile or neoprene.[5] |
Note: Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
-
A laboratory coat must be worn and fully buttoned to protect the skin and personal clothing from contamination.
-
Ensure that legs are fully covered (long pants or equivalent) and wear closed-toe, closed-heel shoes.
The need for respiratory protection depends on the specific handling conditions and the effectiveness of engineering controls.
-
Standard Operations: When handling small quantities of this compound inside a certified chemical fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization or Dust Generation: If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used. In situations with higher exposure potential, a full-face respirator may be necessary[2].
Operational Plan for Safe Handling
The following step-by-step protocol should be followed when working with this compound:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Designate a specific work area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents.
-
Ensure a designated hazardous waste container is readily available.
-
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, then eye protection, then gloves.
-
-
Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within the designated area of the fume hood.
-
Handle the compound carefully to avoid generating dust.
-
Keep all containers of the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly seal and label all waste containers.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container for organic solvent waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[6].
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area away from incompatible materials[6].
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[3][6]. Do not dispose of this chemical down the drain.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
This compound. PubChem, National Institutes of Health. [Link]
-
안전보건공단 화학물질정보 (Korea Occupational Safety and Health Agency Chemical Information). [Link]
-
Chemical Resistant Gloves. Scandia Gear. [Link]
-
Chemical Resistant Gloves. Unisafe Gloves. [Link]
-
SAFETY DATA SHEET 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. [Link]
-
Chemical Resistant Gloves. PK Safety Supply. [Link]
-
Chemical Resistant Gloves. Ironclad Performance Wear. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. National Institutes of Health. [Link]
-
A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
